molecular formula C9H7FN2 B1285060 7-Fluoroquinolin-4-amine CAS No. 948293-49-0

7-Fluoroquinolin-4-amine

Cat. No.: B1285060
CAS No.: 948293-49-0
M. Wt: 162.16 g/mol
InChI Key: LTTMOJNRHULDIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Fluoroquinolin-4-amine is a chemical compound built on a quinoline core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . This specific amine-functionalized derivative serves as a key synthetic intermediate for researchers developing novel therapeutic agents, particularly in the fields of infectious diseases and oncology. The 4-aminoquinoline structure is a recognized pharmacophore in compounds with demonstrated antiproliferative activity . Researchers utilize this core to design and synthesize novel hybrids, such as 7-chloro-4-aminoquinoline-benzimidazole hybrids, which have shown promising growth-inhibitory effects on various tumor cell lines, including leukemia and lymphoma, by disrupting mitochondrial membrane potential and inducing apoptosis . Furthermore, the structural similarity to fluoroquinolone antibiotics, which inhibit bacterial DNA gyrase and topoisomerase IV , suggests potential for antimicrobial applications . The fluorine atom at the 7-position is a common feature in many advanced quinolones, enhancing antibacterial potency and cellular penetration . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-fluoroquinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-5H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTTMOJNRHULDIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C=C1F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90589051
Record name 7-Fluoroquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90589051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

948293-49-0
Record name 7-Fluoroquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90589051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

7-Fluoroquinolin-4-amine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Fluoroquinolin-4-amine is a heterocyclic aromatic amine belonging to the quinoline class of compounds. The quinoline scaffold is a prominent feature in numerous biologically active molecules and approved pharmaceuticals, exhibiting a wide range of activities including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of a fluorine atom at the 7-position and an amine group at the 4-position of the quinoline ring system can significantly influence the molecule's physicochemical properties and biological activity. This technical guide provides an in-depth overview of the chemical properties, synthesis, and potential biological relevance of this compound, tailored for professionals in research and drug development.

Chemical Properties

A summary of the key chemical and physical properties of this compound is presented below. It is important to note that while some data is derived from experimental sources for analogous compounds, specific experimental values for this compound are not widely available in the public domain. Computed properties, based on computational models, are provided to offer estimations.

Table 1: General and Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compoundPubChem[1]
Molecular Formula C₉H₇FN₂PubChem[1]
Molecular Weight 162.16 g/mol PubChem[1]
CAS Number 948293-49-0PubChem[1]
Boiling Point (Predicted) 363.2 ± 27.0 °CChemicalBook[2]
Density (Predicted) 1.315 ± 0.06 g/cm³ChemicalBook[2]
pKa (Predicted) 5.74 ± 0.10ChemicalBook[2]
XLogP3 (Predicted) 1.7PubChem[1]

Solubility:

Table 2: Predicted and Inferred Solubility of this compound

SolventPredicted/Inferred SolubilityRationale
Water LowThe hydrophobic quinoline ring system dominates the molecule's properties.
Ethanol Soluble"Like dissolves like" principle; ethanol has both polar and non-polar characteristics.
DMSO SolubleAprotic polar solvent capable of dissolving a wide range of organic compounds.
Dichloromethane SolubleCommon organic solvent for non-polar to moderately polar compounds.

Spectral Data

Detailed experimental spectra for this compound are not widely published. The following tables provide predicted and expected spectral characteristics based on the analysis of its functional groups and data from analogous compounds.

Table 3: Predicted ¹H NMR Spectral Data for this compound

ProtonChemical Shift (δ, ppm) RangeMultiplicityNotes
Aromatic-H (Quinoline)7.0 - 8.5m, d, ddThe exact shifts and coupling constants will depend on the specific proton environment and the influence of the fluorine and amine substituents.
Amine-H (NH₂)5.0 - 7.0br sThe chemical shift can vary depending on the solvent and concentration. The signal may be broad.

Table 4: Predicted ¹³C NMR Spectral Data for this compound

CarbonChemical Shift (δ, ppm) RangeNotes
Aromatic-C (Quinoline)100 - 160The carbon attached to the fluorine atom will exhibit a large C-F coupling constant.
C-NH₂140 - 155The carbon atom bearing the amino group.

Table 5: Expected FT-IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹) RangeIntensityVibration
N-H Stretch (Amine)3300 - 3500MediumAsymmetric and symmetric stretching of the primary amine.[5]
C-H Stretch (Aromatic)3000 - 3100Medium to WeakStretching of C-H bonds in the quinoline ring.
C=C Stretch (Aromatic)1500 - 1600Medium to StrongIn-ring C=C bond stretching.
C-N Stretch (Aromatic Amine)1250 - 1350StrongStretching of the C-N bond.[5]
C-F Stretch1000 - 1300StrongStretching of the C-F bond.

Mass Spectrometry:

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z = 162. The fragmentation pattern would likely involve the loss of small neutral molecules such as HCN from the quinoline ring.[6][7][8]

Experimental Protocols

Synthesis of this compound

Step 1: Synthesis of 4-Chloro-7-fluoroquinoline

This intermediate can be synthesized from 3-fluoroaniline through a Gould-Jacobs reaction followed by chlorination.

Step 2: Amination of 4-Chloro-7-fluoroquinoline

  • Materials:

    • 4-Chloro-7-fluoroquinoline

    • Ammonia (as a solution in a suitable solvent, e.g., ethanol, or as ammonium hydroxide)

    • Solvent (e.g., ethanol, isopropanol, or N,N-dimethylformamide)

    • Base (e.g., potassium carbonate, optional)

  • Procedure:

    • In a sealed reaction vessel, dissolve 4-chloro-7-fluoroquinoline in the chosen solvent.

    • Add an excess of the ammonia source.

    • If using ammonium hydroxide, the reaction may be heated to promote the reaction. Typical temperatures range from 120-150 °C.

    • The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Upon completion, the reaction mixture is cooled to room temperature.

    • The solvent is removed under reduced pressure.

    • The residue is partitioned between an organic solvent (e.g., dichloromethane or ethyl acetate) and water.

    • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis 3-Fluoroaniline 3-Fluoroaniline Gould-Jacobs_Reaction Gould-Jacobs Reaction 3-Fluoroaniline->Gould-Jacobs_Reaction Chlorination Chlorination (e.g., with POCl3) Gould-Jacobs_Reaction->Chlorination 4-Chloro-7-fluoroquinoline 4-Chloro-7-fluoroquinoline Chlorination->4-Chloro-7-fluoroquinoline Amination Amination (with NH3 source) 4-Chloro-7-fluoroquinoline->Amination This compound This compound Amination->this compound

Caption: Synthetic workflow for this compound.

Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited, the broader class of 4-aminoquinolines has been extensively investigated, particularly in the context of cancer therapy. Many 4-aminoquinoline derivatives have been identified as inhibitors of Epidermal Growth Factor Receptor (EGFR), a key protein in cellular signaling pathways that regulate cell growth, proliferation, and survival.[9] Aberrant EGFR signaling is a hallmark of many cancers.

The proposed mechanism of action for 4-aminoquinoline-based EGFR inhibitors involves their competition with ATP for the binding site in the kinase domain of the receptor. This inhibition blocks the autophosphorylation of EGFR and subsequent downstream signaling cascades, ultimately leading to the suppression of tumor cell growth and proliferation.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF (Ligand) EGFR EGFR EGF->EGFR Binding Dimerization Dimerization & Autophosphorylation EGFR->Dimerization ATP_Binding ATP Binding Site Dimerization->ATP_Binding Inhibitor This compound (Proposed Inhibitor) Inhibitor->ATP_Binding Inhibition Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) ATP_Binding->Downstream ATP -> ADP Proliferation Cell Proliferation, Survival, etc. Downstream->Proliferation

Caption: Proposed inhibition of the EGFR signaling pathway.

Experimental Workflow for Biological Evaluation

The evaluation of a novel compound like this compound for its potential as an anticancer agent typically follows a structured workflow, from initial synthesis to cellular and molecular assays.

Biological_Evaluation_Workflow Synthesis Chemical Synthesis & Purification Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Cytotoxicity In vitro Cytotoxicity Assays (e.g., MTT, against cancer cell lines) Characterization->Cytotoxicity IC50 Determination of IC50 Values Cytotoxicity->IC50 Mechanism Mechanism of Action Studies (e.g., Kinase Inhibition Assays) IC50->Mechanism Pathway Signaling Pathway Analysis (e.g., Western Blot for p-EGFR) Mechanism->Pathway

Caption: Experimental workflow for synthesis and biological evaluation.

Conclusion

This compound represents a molecule of significant interest within the field of medicinal chemistry due to its structural relation to a class of compounds with proven biological activities. While comprehensive experimental data for this specific molecule is currently sparse, this guide provides a foundational understanding of its chemical properties, a plausible synthetic route, and its likely biological target based on the well-established pharmacology of the 4-aminoquinoline scaffold. Further research is warranted to experimentally validate the predicted properties and to fully elucidate the therapeutic potential of this compound and its derivatives.

References

An In-Depth Technical Guide to the Synthesis of 7-Fluoroquinolin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust and widely applicable synthetic pathway for 7-fluoroquinolin-4-amine, a key building block in medicinal chemistry and drug discovery. The synthesis is presented as a multi-step process, commencing with the construction of the quinoline core via the Gould-Jacobs reaction, followed by functional group manipulations to yield the final product. This document details the experimental protocols for each key transformation, presents quantitative data in structured tables, and includes visualizations of the synthetic pathway and experimental workflow.

Synthetic Pathway Overview

The synthesis of this compound is most effectively achieved through a four-step sequence starting from 3-fluoroaniline. This pathway involves the initial formation of the quinoline ring system, followed by conversion of the 4-hydroxy group to a more reactive 4-chloro intermediate, and concluding with a nucleophilic aromatic substitution to introduce the 4-amino group.

Synthesis_Pathway A 3-Fluoroaniline C Ethyl 2-((3-fluorophenyl)amino) -methylenemalonate A->C Condensation B Diethyl ethoxymethylenemalonate (EMME) B->C D Ethyl 7-fluoro-4-hydroxy -quinoline-3-carboxylate C->D Thermal Cyclization (Gould-Jacobs) E 7-Fluoro-4-hydroxyquinoline D->E Hydrolysis & Decarboxylation F 4-Chloro-7-fluoroquinoline E->F Chlorination G This compound F->G Amination

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate (Gould-Jacobs Reaction)

This initial step constructs the core quinoline structure through a condensation reaction followed by thermal cyclization.[1][2][3]

Protocol:

  • In a round-bottom flask equipped with a reflux condenser, combine 3-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (EMME) (1.1 eq).

  • Heat the reaction mixture at 120-130°C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the aniline.

  • For the cyclization step, the resulting intermediate, ethyl 2-((3-fluorophenyl)amino)methylenemalonate, is added portion-wise to a high-boiling point solvent such as diphenyl ether, preheated to 250°C.

  • Maintain the reaction at this temperature for 30-60 minutes.

  • Allow the mixture to cool to room temperature, which should cause the product to precipitate.

  • Dilute the mixture with hexane to facilitate further precipitation.

  • Collect the solid product by vacuum filtration, wash thoroughly with hexane, and dry under vacuum.

Step 2: Synthesis of 7-Fluoro-4-hydroxyquinoline

This step involves the removal of the carboxylate group at the 3-position.

Protocol:

  • Suspend the ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate (1.0 eq) in a 10-20% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for 2-4 hours to effect hydrolysis of the ester.

  • After cooling, carefully acidify the reaction mixture with a mineral acid (e.g., HCl) to a pH of approximately 2-3 to precipitate the carboxylic acid intermediate.

  • Filter the resulting solid, wash with water, and dry.

  • For decarboxylation, heat the dried carboxylic acid intermediate at a temperature above its melting point (typically 260-280°C) until the evolution of CO2 ceases.

  • The crude 7-fluoro-4-hydroxyquinoline can be purified by recrystallization.

Step 3: Synthesis of 4-Chloro-7-fluoroquinoline

This step activates the 4-position for subsequent nucleophilic substitution.

Protocol:

  • In a flask equipped with a reflux condenser and a gas trap, cautiously add 7-fluoro-4-hydroxyquinoline (1.0 eq) to an excess of phosphorus oxychloride (POCl3) (3-5 eq).

  • Optionally, a catalytic amount of a tertiary amine (e.g., triethylamine) can be added.

  • Heat the reaction mixture to reflux (approximately 110°C) for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction by slowly pouring the mixture onto crushed ice.

  • Neutralize the acidic solution with a base (e.g., sodium carbonate or ammonium hydroxide) to a pH of 7-8.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 4: Synthesis of this compound

The final step involves the introduction of the amine group at the 4-position.

Protocol:

  • Dissolve 4-chloro-7-fluoroquinoline (1.0 eq) in a suitable solvent such as ethanol, isopropanol, or N,N-dimethylformamide (DMF) in a sealed pressure vessel.

  • Saturate the solution with ammonia gas or add an excess of aqueous or alcoholic ammonia solution.

  • Heat the mixture to 120-150°C for 12-24 hours. The pressure will increase, so appropriate safety precautions must be taken.

  • After cooling to room temperature, vent the vessel carefully.

  • Remove the solvent under reduced pressure.

  • Treat the residue with a basic aqueous solution and extract the product with an organic solvent.

  • Dry the combined organic extracts, concentrate, and purify the crude product by column chromatography or recrystallization to afford this compound.

Quantitative Data Summary

The following tables summarize typical reaction conditions and expected yields for the synthesis of this compound and its intermediates, based on analogous transformations reported in the literature.

Table 1: Synthesis of Quinoline Core and Intermediates

StepStarting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)
1. Condensation & Cyclization 3-FluoroanilineDiethyl ethoxymethylenemalonateDiphenyl ether2500.5-175-85
2. Hydrolysis & Decarboxylation Ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate1. NaOH (aq) 2. HCl 3. HeatWater / NeatReflux / 2702-4 / 180-90
3. Chlorination 7-Fluoro-4-hydroxyquinolinePOCl3Neat1102-485-95

Table 2: Final Amination Step

StepStarting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)
4. Amination 4-Chloro-7-fluoroquinolineAmmoniaEthanol130-15012-2460-75

Experimental Workflow Visualization

Experimental_Workflow start Start step1 Step 1: Gould-Jacobs Reaction - Condensation of 3-fluoroaniline and EMME - Thermal cyclization in diphenyl ether start->step1 purify1 Purification 1 - Precipitation and washing with hexane step1->purify1 step2 Step 2: Hydrolysis & Decarboxylation - Saponification with NaOH - Decarboxylation by heating purify1->step2 purify2 Purification 2 - Recrystallization step2->purify2 step3 Step 3: Chlorination - Reaction with POCl3 purify2->step3 purify3 Purification 3 - Aqueous workup and column chromatography step3->purify3 step4 Step 4: Amination - Reaction with ammonia under pressure purify3->step4 purify4 Purification 4 - Aqueous workup and column chromatography/ recrystallization step4->purify4 end End Product: This compound purify4->end

Caption: Experimental workflow for the synthesis of this compound.

References

The Multifaceted Biological Activities of 7-Fluoroquinolin-4-amine Derivatives: A Technical Overview for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration into the synthesis, biological evaluation, and mechanisms of action of 7-fluoroquinolin-4-amine derivatives reveals a promising scaffold for the development of novel therapeutic agents. Possessing a broad spectrum of biological activities, these compounds have demonstrated significant potential as anticancer, antibacterial, and antimalarial agents. This technical guide provides a comprehensive summary of the current state of research, including quantitative biological data, detailed experimental protocols, and visualizations of key cellular pathways and workflows to support ongoing drug development efforts.

The quinoline core is a well-established "privileged structure" in medicinal chemistry, forming the foundation of numerous approved drugs.[1][2] The introduction of a fluorine atom at the 7-position and an amine group at the 4-position of the quinoline ring system can significantly modulate the physicochemical and biological properties of the resulting derivatives, leading to enhanced potency and selectivity.[1][3]

Anticancer Activity: Targeting Key Oncogenic Pathways

This compound derivatives have emerged as a significant class of compounds with potent antiproliferative properties against a range of cancer cell lines.[1][3][4] The primary mechanism of their anticancer action is often attributed to the inhibition of protein kinases, particularly those within the epidermal growth factor receptor (EGFR) family, which are crucial for regulating cell growth, proliferation, and survival.[1][4] Aberrant EGFR signaling is a hallmark of many cancers, making it a key therapeutic target.[1]

Quantitative Anticancer Activity

The cytotoxic effects of various 7-fluoro-4-anilinoquinoline derivatives, a closely related and well-studied class, have been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit 50% of cell growth, are summarized below.

Compound/DerivativeCell LineIC50 (µM)Reference
4-(3′-Chlorophenylamino)-7-fluoroquinoline (1a)BGC-823 (Gastric Carcinoma)3.63[4]
4-(4′-Chlorophenylamino)-7-fluoroquinoline (1b)BGC-823 (Gastric Carcinoma)Not explicitly stated, but superior to Gefitinib[4]
4-(3′-Chloro-4′-fluoroamino)-7-fluoroquinoline (1f)HeLa (Cervical Cancer)10.18[4]
4-(3′-Chloro-4′-fluoroamino)-7-fluoroquinoline (1f)BGC-823 (Gastric Carcinoma)8.32[4]
Butyl-(7-fluoro-quinolin-4-yl)-amineMCF-7 (Breast Cancer)More potent than chloroquine[3]
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-468 (Breast Cancer)7.35 - 8.73[3]
2-phenylquinolin-4-amine (7a)HT-29 (Colon)8.12[5]
Tetrahydrobenzo[h]quinolineMCF-7 (Breast)7.5 (48h)[5]

Note: The data for some closely related 4-aminoquinoline and 2-phenylquinolin-4-amine derivatives are included to provide a broader context of the anticancer potential of this structural class.

Putative Signaling Pathway Inhibition

The proposed mechanism of action for many anticancer quinoline derivatives involves the inhibition of receptor tyrosine kinase signaling pathways. By competing with ATP for the binding pocket of kinases like EGFR, these compounds can block downstream signaling cascades, ultimately leading to reduced cell proliferation and the induction of apoptosis.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Ligand Growth Factor (e.g., EGF) Ligand->EGFR Derivative This compound Derivative Derivative->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Protein Synthesis

Potential inhibition of the EGFR signaling pathway.

Antibacterial Activity: Targeting Bacterial Proliferation

Fluoroquinolones, a class of antibiotics that includes derivatives of this compound, are known for their potent antibacterial activity against a broad spectrum of Gram-positive and Gram-negative bacteria.[6][7][8] Their mechanism of action involves the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[9] These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death.[9]

Quantitative Antibacterial Activity

Several novel fluoroquinolone derivatives with modifications at the C-7 position have been synthesized and evaluated for their in vitro antibacterial activity. The minimum inhibitory concentration (MIC), the lowest concentration of an antibacterial agent that prevents visible growth of a bacterium, is a key measure of potency.

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
Compound 22 (a 7-(3-alkoxyimino-4-amino-4-methylpiperidin-1-yl)fluoroquinolone)Staphylococcus aureus (including MRSA)0.125 - 4[6]
Compound 22Staphylococcus epidermidis (including MRSE)0.125 - 4[6]
Compound 22Streptococcus pneumoniae0.125 - 4[6]
Compound 14 (a 7-(3-alkoxyimino-4-methyl-4-methylaminopiperidin-1-yl)fluoroquinolone)Acinetobacter calcoaceticus0.06[7]
Compounds 10, 16, 17 (7-(4-alkoxyimino-3-aminomethylpiperidin-1-yl)fluoroquinolones)Gram-positive organisms (including drug-resistant strains)0.125 - 4[10]
Compounds 16, 17Pseudomonas aeruginosa4[10]
Compound 5d (a quinolone coupled hybrid)Gram-positive and Gram-negative strains0.125 - 8[11]
Mechanism of Bacterial Topoisomerase Inhibition

Fluoroquinolones bind to the complex of DNA and either DNA gyrase or topoisomerase IV, stabilizing the cleaved DNA strands and preventing their re-ligation. This leads to an accumulation of double-strand breaks in the bacterial chromosome, ultimately triggering cell death.

Topoisomerase_Inhibition Bacterial_DNA Bacterial DNA Topoisomerase DNA Gyrase / Topoisomerase IV Bacterial_DNA->Topoisomerase binds to Complex Ternary Complex (DNA-Enzyme-Drug) Topoisomerase->Complex forms complex with Fluoroquinolone This compound Derivative Fluoroquinolone->Complex stabilizes DSB Double-Strand Breaks Complex->DSB leads to Cell_Death Bacterial Cell Death DSB->Cell_Death induces

Mechanism of bacterial topoisomerase inhibition.

Antimalarial Activity: A Continued Legacy

The 4-aminoquinoline scaffold is historically significant in the fight against malaria, with chloroquine being a cornerstone of treatment for decades.[12][13][14] However, the emergence of drug-resistant strains of Plasmodium falciparum has necessitated the development of new antimalarial agents.[12][13] Derivatives of this compound are being investigated as potential candidates to overcome chloroquine resistance.[3][12] While the precise mechanism is complex, it is believed to involve the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole.

Quantitative Antimalarial Activity

Structure-activity relationship studies have been conducted on various 4-aminoquinoline derivatives to improve their potency against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum.

Compound/DerivativeP. falciparum StrainIC50 (nM)Reference
Sulfonamide 3 (a 7-chloro-4-aminoquinolyl sulfonamide)HB3 (chloroquine-sensitive)17.5[13]
Sulfonamide 3Dd2 (chloroquine-resistant)22.7[13]
Fourteen 7-chloro-4-aminoquinoline derivatives (7a-c, 7e, 7g-k, 7o-q, 15a, 15c)Chloroquine-sensitive strain3.27 - 25.1[15]
Fourteen 7-chloro-4-aminoquinoline derivatives (7a-c, 7e, 7g-k, 7o-q, 15a, 15c)Chloroquine-resistant strain9.79 - 167.4[15]

Note: Data for 7-chloro-4-aminoquinoline derivatives are presented due to their structural similarity and relevance to overcoming chloroquine resistance.

Experimental Protocols

To facilitate further research and development, detailed methodologies for key in vitro assays are provided below.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.[5][16][17]

Materials:

  • This compound derivative

  • Human cancer cell lines (e.g., HeLa, BGC-823, MCF-7)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cancer cells are cultured, harvested, and seeded into 96-well plates at a density of approximately 5 x 10^4 cells/mL and incubated for 24 hours to allow for cell attachment.[17]

  • Compound Treatment: A stock solution of the test compound is prepared in DMSO and serially diluted in culture medium to achieve a range of final concentrations. The cells are then treated with these dilutions and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution, and the plate is incubated for an additional 4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compound Add Serial Dilutions of This compound Derivative Incubate_24h->Add_Compound Incubate_48_72h Incubate 48-72h Add_Compound->Incubate_48_72h Add_MTT Add MTT Solution Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Add_DMSO Add DMSO to Dissolve Formazan Incubate_4h->Add_DMSO Read_Absorbance Read Absorbance at 570 nm Add_DMSO->Read_Absorbance Analyze_Data Calculate % Viability and IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Workflow for the MTT cytotoxicity assay.
Antibacterial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.[6][7]

Materials:

  • This compound derivative

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Compound Preparation: A stock solution of the test compound is prepared and serially diluted in CAMHB in a 96-well plate.

  • Inoculum Preparation: A bacterial suspension is prepared and adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL. This is then further diluted to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.

Conclusion

Derivatives of this compound represent a versatile and promising scaffold in modern drug discovery. Their demonstrated efficacy across a range of therapeutic areas, including oncology, infectious diseases, and parasitology, underscores their potential for further development. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to advance the exploration of this important class of compounds. Future work should focus on optimizing the structure-activity relationships to enhance potency and selectivity, as well as comprehensive preclinical evaluation to translate the in vitro findings into tangible clinical benefits.

References

The Anticancer Potential of 7-Fluoroquinolin-4-amine: A Mechanistic Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, with numerous derivatives demonstrating significant therapeutic potential across various diseases, including cancer. Among these, 7-Fluoroquinolin-4-amine has emerged as a key pharmacophore in the development of novel anticancer agents. While comprehensive mechanistic studies on the parent compound remain limited, extensive research on its derivatives provides a compelling insight into its potential modes of action. This technical guide synthesizes the available preclinical data to elucidate the hypothesized mechanism of action of this compound in cancer cells, focusing on its cytotoxic effects, induction of apoptosis, cell cycle arrest, and modulation of critical signaling pathways. This document aims to serve as a valuable resource for researchers and professionals in the field of oncology drug discovery and development.

Introduction

Quinoline and its analogues are a prominent class of heterocyclic compounds that have garnered significant attention for their broad spectrum of pharmacological activities.[1] The introduction of a fluorine atom at the 7th position of the quinoline ring, coupled with an amine group at the 4th position, gives rise to this compound, a structure that has been shown to be a critical component in various anticancer agents. The anticancer properties of quinoline derivatives are diverse, ranging from the inhibition of protein kinases to the disruption of DNA replication and repair mechanisms.[1][2] This guide will provide a detailed examination of the cytotoxic activity and the putative molecular mechanisms through which this compound and its closely related derivatives exert their anticancer effects.

Cytotoxic Activity of this compound Derivatives

The primary indicator of the anticancer potential of a compound is its ability to inhibit the growth of cancer cells. The in vitro cytotoxic activity of several derivatives of this compound has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) values from these studies are summarized below.

Compound/DerivativeCancer Cell LineCancer TypeIC50 / GI50 (µM)Reference
Butyl-(7-fluoro-quinolin-4-yl)-amineMCF-7Breast8.22[3][4]
N'-(7-Fluoro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-468BreastNot explicitly stated, but highly effective[5]
4-(4′-Chlorophenylamino)-7-fluoroquinolineHeLaCervical10.18 (IC50)[6]
4-(4′-Chlorophenylamino)-7-fluoroquinolineBGC823Gastric8.32 (IC50)[6]
4-(3′-Chlorophenylamino)-7-fluoroquinolineBGC-823Gastric11.10 (IC50)[6]
4-(4′-Methylphenylamino)-7-fluoroquinolineBGC-823Gastric3.63 (IC50)[6]

Hypothesized Mechanism of Action

Based on the collective evidence from studies on its derivatives, this compound is hypothesized to exert its anticancer effects through a multi-faceted mechanism involving the induction of apoptosis, cell cycle arrest, and the inhibition of key oncogenic signaling pathways.

Induction of Apoptosis

A common mechanism of action for many anticancer agents is the induction of programmed cell death, or apoptosis.[7] Derivatives of 7-fluoroquinoline have been shown to induce apoptosis in cancer cells.[8] This process is often mediated through the intrinsic (mitochondrial) pathway, which involves the following key steps:

  • Disruption of Mitochondrial Membrane Potential: The compound can lead to the depolarization of the mitochondrial membrane.[9]

  • Release of Cytochrome c: This disruption triggers the release of cytochrome c from the mitochondria into the cytoplasm.[7]

  • Caspase Activation: Cytochrome c activates a cascade of cysteine-aspartic proteases (caspases), including the initiator caspase-9 and the executioner caspases-3 and -7.[7]

  • Modulation of Bcl-2 Family Proteins: The pro-apoptotic activity is often associated with the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax.[7]

cluster_cell Cancer Cell cluster_mito Mitochondrion This compound This compound MMP Disruption MMP Disruption This compound->MMP Disruption Induces Bcl-2 Downregulation Bcl-2 Downregulation This compound->Bcl-2 Downregulation Bax Upregulation Bax Upregulation This compound->Bax Upregulation Cytochrome c Release Cytochrome c Release MMP Disruption->Cytochrome c Release Caspase-9 Activation Caspase-9 Activation Cytochrome c Release->Caspase-9 Activation Caspase-3/7 Activation Caspase-3/7 Activation Caspase-9 Activation->Caspase-3/7 Activation Apoptosis Apoptosis Caspase-3/7 Activation->Apoptosis

Caption: Hypothesized Intrinsic Apoptosis Pathway Induction.

Cell Cycle Arrest

In addition to inducing apoptosis, 7-fluoroquinoline derivatives have been observed to cause cell cycle arrest, preventing cancer cells from progressing through the stages of cell division.[10][11] This arrest is often observed at the G2/M phase or in the sub-G1 phase of the cell cycle, which is indicative of apoptotic cells.[12] The arrest at the G2/M checkpoint prevents the cell from entering mitosis, ultimately leading to cell death.

G1 Phase G1 Phase S Phase S Phase G1 Phase->S Phase Normal Progression G2 Phase G2 Phase S Phase->G2 Phase Normal Progression M Phase M Phase G2 Phase->M Phase Normal Progression G2/M Arrest G2/M Arrest M Phase->G1 Phase Normal Progression This compound This compound This compound->G2/M Arrest Induces

Caption: Induction of G2/M Cell Cycle Arrest.

Inhibition of Signaling Pathways

The anticancer activity of 7-fluoroquinoline derivatives is also attributed to their ability to inhibit key signaling pathways that are often dysregulated in cancer.

The 4-anilinoquinoline scaffold, which is structurally similar to this compound, is a well-known inhibitor of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[6][13] EGFR is a receptor tyrosine kinase that, upon activation by its ligands, triggers downstream signaling cascades like the RAS-RAF-MEK-ERK (MAPK) and PI3K-Akt pathways, promoting cell proliferation, survival, and migration. By blocking the ATP-binding site of the EGFR kinase domain, these compounds can inhibit its activity and halt downstream signaling.[13]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates RAS RAS EGFR->RAS Activates This compound This compound This compound->EGFR Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation/Survival Proliferation/Survival mTOR->Proliferation/Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation/Survival

Caption: Hypothesized Inhibition of the EGFR Signaling Pathway.

There is evidence to suggest that 7-fluoroquinoline derivatives may also modulate the PI3K/Akt signaling pathway. One study demonstrated that a derivative of this compound could sensitize cancer cells to the effects of Akt inhibitors, implying an interaction with this critical survival pathway.[5] The PI3K/Akt pathway is frequently hyperactivated in cancer and plays a central role in promoting cell growth, proliferation, and survival while inhibiting apoptosis.

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the anticancer activity of quinoline derivatives.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[14]

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., in a serial dilution) for 48-72 hours.[14]

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[14]

  • Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[14]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

cluster_workflow MTT Assay Workflow A Seed Cells in 96-well Plate B Treat with Compound A->B C Add MTT Reagent B->C D Solubilize Formazan C->D E Measure Absorbance D->E F Calculate IC50 E->F

Caption: General Workflow for an MTT Cell Viability Assay.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the desired concentrations of the test compound for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic/necrotic.

Cell Cycle Analysis (PI Staining)

This method uses propidium iodide to stain DNA and determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

  • Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.

  • Staining: Wash the cells with PBS and resuspend in a solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Conclusion and Future Directions

While direct and comprehensive mechanistic studies on this compound are yet to be published, the substantial body of evidence from its derivatives strongly suggests that it is a promising scaffold for the development of novel anticancer agents. The hypothesized multi-targeted mechanism of action, encompassing the induction of apoptosis, cell cycle arrest, and the inhibition of key oncogenic signaling pathways such as the EGFR and PI3K/Akt pathways, provides a solid foundation for its therapeutic potential.

Future research should focus on elucidating the precise molecular targets of this compound to confirm these hypothesized mechanisms. Advanced techniques such as proteomics and kinome profiling could identify its direct binding partners and downstream effects. Furthermore, in vivo studies in relevant animal models are crucial to validate the preclinical findings and to assess the pharmacokinetic and pharmacodynamic properties of this compound. The continued exploration of this compound and its derivatives holds significant promise for the future of targeted cancer therapy.

References

Spectroscopic Profile of 7-Fluoroquinolin-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Fluoroquinolin-4-amine is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to the prevalence of the 4-aminoquinoline scaffold in pharmacologically active molecules. The introduction of a fluorine atom at the 7-position can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially influencing its biological activity. A thorough spectroscopic characterization is the cornerstone of chemical synthesis and drug development, ensuring the identity, purity, and structural integrity of the target compound. This guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established chemical shift and fragmentation patterns for quinoline and aniline derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H NMR (Proton NMR) Data

Predicted spectrum in DMSO-d₆ at 400 MHz.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
~8.30d~5.51HH-2
~8.10dd~9.2, 6.01HH-5
~7.85dd~10.0, 2.51HH-8
~7.40ddd~9.2, 9.2, 2.51HH-6
~6.80br s-2H-NH₂
~6.40d~5.51HH-3

2.1.2. ¹³C NMR (Carbon NMR) Data

Predicted spectrum in DMSO-d₆ at 100 MHz.

Chemical Shift (δ) ppmAssignment
~163 (d, ¹JCF ≈ 245 Hz)C-7
~152C-4
~150C-8a
~149C-2
~127 (d, ³JCF ≈ 12 Hz)C-5
~122 (d, ⁴JCF ≈ 5 Hz)C-4a
~118 (d, ²JCF ≈ 22 Hz)C-6
~110 (d, ²JCF ≈ 21 Hz)C-8
~99C-3
Infrared (IR) Spectroscopy

Predicted major peaks from a KBr pellet.

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Strong, BroadN-H stretch (asymmetric and symmetric) of -NH₂
~1640StrongN-H bend (scissoring) of -NH₂
~1610, ~1580, ~1500Medium-StrongC=C and C=N stretching vibrations of the quinoline ring
~1240StrongC-F stretch
~850 - 750StrongC-H out-of-plane bending
Mass Spectrometry (MS)

Predicted for Electron Ionization (EI) at 70 eV.

m/zRelative IntensityAssignment
162High[M]⁺ (Molecular Ion)
135Medium[M - HCN]⁺
118Low[M - NH₂ - F]⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a solid, organic compound like this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Tune and shim the probe for the specific sample.

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans for good signal-to-noise.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) may be necessary due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

IR Spectroscopy
  • Sample Preparation (KBr Pellet):

    • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe or by dissolving it in a suitable volatile solvent for injection into a gas chromatograph (if the compound is sufficiently volatile and thermally stable) or liquid chromatograph.

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

  • Data Acquisition (EI mode):

    • Ionize the sample using a standard electron energy of 70 eV.

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-400).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a newly synthesized compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Validation Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Purity & Structure IR IR Spectroscopy Purification->IR Functional Groups MS Mass Spectrometry (LRMS, HRMS) Purification->MS Molecular Weight Interpretation Spectral Interpretation NMR->Interpretation IR->Interpretation MS->Interpretation Validation Structure Validation Interpretation->Validation Consistent Data Final_Report Final_Report Validation->Final_Report Final Characterization Report

Caption: A generalized workflow for the synthesis and spectroscopic characterization of a chemical compound.

Conclusion

The predicted spectroscopic data and standardized protocols provided in this technical guide offer a valuable resource for researchers and scientists involved in the synthesis and development of this compound. While experimental verification is paramount, this guide establishes a robust framework for the initial characterization and quality control of this promising fluoroquinolone derivative. The presented workflow underscores the systematic approach required to ensure the structural integrity of novel chemical entities in the drug discovery pipeline.

The 4-Aminoquinoline Saga: A Legacy of Discovery and Development in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-aminoquinoline core is a privileged scaffold in medicinal chemistry, most notably recognized for its profound impact on the treatment of malaria. This technical guide delves into the discovery and rich history of 4-aminoquinolines, tracing their journey from natural product origins to synthetic analogues that have saved millions of lives. We will explore their mechanism of action, structure-activity relationships, and the evolution of their therapeutic applications beyond infectious diseases. This document provides a comprehensive overview for researchers engaged in the ongoing development of novel therapeutics based on this remarkable chemical entity.

From Quinine to Synthetic Analogs: A Historical Perspective

The story of 4-aminoquinolines begins with quinine, an alkaloid derived from the bark of the Cinchona tree, which was the first effective treatment for malaria.[1][2][3][4][5] The quest for synthetic alternatives to quinine, driven by the scarcities of World War II, led to the development of the first 4-aminoquinoline antimalarials.[1][5][6][7]

German scientists at Bayer first synthesized chloroquine in 1934, initially named Resochin, but it was deemed too toxic for human use.[5][6] However, further research and slight modifications led to the development of hydroxychloroquine in the 1940s, a less toxic analogue.[1] Chloroquine was later "rediscovered" by American researchers during the war and became a cornerstone of malaria treatment and prophylaxis due to its high efficacy, safety, and affordability.[5][7][8] The widespread use of chloroquine, however, eventually led to the emergence of drug-resistant strains of Plasmodium falciparum, the deadliest malaria parasite.[9][10] This challenge spurred the development of other 4-aminoquinoline derivatives, such as amodiaquine, which demonstrated efficacy against some chloroquine-resistant strains.[9][10]

Beyond malaria, the immunomodulatory properties of 4-aminoquinolines led to their repurposing for the treatment of autoimmune diseases like rheumatoid arthritis and systemic lupus erythematosus.[11][12][13][14][15] More recently, their potential as antiviral agents has also been an area of active investigation.[2][11]

Mechanism of Action: Targeting Heme Detoxification

The primary antimalarial mechanism of 4-aminoquinolines involves the disruption of a crucial detoxification pathway in the malaria parasite.[9][16][17] During its life cycle within red blood cells, the parasite digests hemoglobin, releasing large quantities of toxic free heme.[9][16] To protect itself, the parasite polymerizes this heme into an insoluble, non-toxic crystalline pigment called hemozoin.[9][17]

4-aminoquinolines, being weak bases, accumulate in the acidic food vacuole of the parasite.[3][4][17] Here, they are believed to interfere with hemozoin formation by capping the growing crystal, preventing further polymerization.[17][18] The resulting accumulation of free heme leads to oxidative stress and parasite death.[15]

dot

Hemozoin_Inhibition_Pathway cluster_parasite Malaria Parasite Food Vacuole (Acidic) cluster_outcome Outcome Hemoglobin Host Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Non-toxic Hemozoin Crystal Heme->Hemozoin Polymerization Heme_Buildup Free Heme Accumulation Aminoquinolines 4-Aminoquinolines Accumulation Accumulation in Vacuole Aminoquinolines->Accumulation Inhibition Inhibition Accumulation->Inhibition Inhibition->Heme Parasite_Death Parasite Death Heme_Buildup->Parasite_Death Oxidative Stress

Caption: Mechanism of 4-aminoquinoline antimalarial action.

Structure-Activity Relationships (SAR)

The therapeutic efficacy and resistance profiles of 4-aminoquinolines are intricately linked to their chemical structure. Key structural features influencing their activity have been extensively studied.

The 7-chloro group on the quinoline ring is crucial for antimalarial activity.[13][18] Modifications at other positions on the quinoline ring generally lead to a loss of activity.[13] The 4-amino linkage is also essential.

The aminoalkyl side chain plays a critical role in both activity and overcoming resistance. The nature and length of this chain, as well as the basicity of the terminal amino group, significantly impact the drug's ability to accumulate in the parasite's food vacuole and its interaction with potential resistance transporters.[18][19] For instance, shortening or lengthening the side chain of chloroquine has been shown to restore activity against some resistant strains.[19]

dot

Caption: Key structure-activity relationships of 4-aminoquinolines.

Quantitative Data on Antimalarial Activity

The following tables summarize the in vitro activity of various 4-aminoquinoline derivatives against chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum.

Table 1: In Vitro Antiplasmodial Activity (IC50, nM)

CompoundP. falciparum Strain (CQS)IC50 (nM)P. falciparum Strain (CQR)IC50 (nM)Reference
Chloroquine3D79.3K1474.3[17]
ChloroquineHaiti 135≤25Indochina I>25[19]
AmodiaquineHB316K124[20]
Compound 13D77.8K128.5[17]
Compound 23D710.2K135.1[17]
Compound 33D76.5K121.3[17]
Compound 43D78.1K125.6[17]
Compound 53D712.4K142.7[17]
Compound 9a3D7<500K1<500[21]
Compound 3d3D7-W217.3[22]
Compound 183D7-W25.6[22]

Table 2: In Vivo Efficacy and Pharmacokinetic Parameters in Mice

CompoundAnimal ModelDose (mg/kg)Parasitemia Reduction (%)t1/2 (h)Oral Bioavailability (%)Reference
ChloroquineP. berghei50 (single dose)Dose-related99.3-[8]
Compound 3dP. berghei20 (oral, 4 days)474-616-31[23]
Compound 3eC57/BL6 Mice--4-616-31[23]
MG3Rodent Malaria-Comparable to CQ-Excellent[15]

Experimental Protocols

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This assay determines the 50% inhibitory concentration (IC₅₀) of a compound against the erythrocytic stages of P. falciparum by quantifying parasite DNA using the fluorescent dye SYBR Green I.[11][24]

Materials:

  • P. falciparum culture (e.g., 3D7 or K1 strains)

  • Human erythrocytes (O+)

  • Complete culture medium (RPMI-1640 supplemented with serum/Albumax)

  • Test compounds and control drugs (e.g., chloroquine)

  • 96-well microtiter plates

  • SYBR Green I lysis buffer

Procedure:

  • Plate Preparation: Prepare serial dilutions of test compounds in complete culture medium and add to a 96-well plate.

  • Parasite Addition: Add a suspension of synchronized ring-stage parasites (e.g., 1% parasitemia, 2% hematocrit) to each well.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified, gassed incubator (5% CO₂, 5% O₂, 90% N₂).

  • Lysis and Staining: Add SYBR Green I lysis buffer to each well and incubate in the dark at room temperature for 1-2 hours.

  • Fluorescence Measurement: Read the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm).

  • Data Analysis: Calculate the IC₅₀ values by plotting the percentage of parasite growth inhibition against the log of the compound concentration.

dot

In_Vitro_Assay_Workflow start Start plate_prep Prepare Serial Dilutions of Compounds in 96-well Plate start->plate_prep parasite_add Add Synchronized Parasite Culture plate_prep->parasite_add incubation Incubate for 72h at 37°C parasite_add->incubation lysis_staining Add SYBR Green I Lysis Buffer incubation->lysis_staining fluorescence Measure Fluorescence lysis_staining->fluorescence data_analysis Calculate IC50 Values fluorescence->data_analysis end End data_analysis->end

Caption: Workflow for the in vitro antiplasmodial assay.

Hemozoin Inhibition Assay

This cell-free assay assesses the ability of a compound to inhibit the formation of β-hematin, a synthetic analogue of hemozoin.[14][25][26]

Materials:

  • Hematin solution

  • Test compounds

  • Glacial acetic acid

  • 96-well microtiter plate

  • Spectrophotometer

Procedure:

  • Reaction Setup: In a 96-well plate, mix the hematin solution with various concentrations of the test compound.

  • Initiation of Polymerization: Add glacial acetic acid to each well to initiate the polymerization of hematin into β-hematin.

  • Incubation: Incubate the plate at an elevated temperature (e.g., 37°C) for a specified period (e.g., 24 hours) to allow for β-hematin formation.

  • Washing: After incubation, centrifuge the plate, discard the supernatant, and wash the pellet (containing β-hematin) with DMSO to remove unreacted heme.

  • Quantification: Dissolve the β-hematin pellet in a known concentration of NaOH and measure the absorbance at approximately 405 nm.

  • Data Analysis: Determine the concentration of the compound that inhibits 50% of β-hematin formation (IC₅₀).

Synthesis of 4-Aminoquinolines

The synthesis of 4-aminoquinolines typically involves the nucleophilic aromatic substitution of a 4-chloroquinoline with an appropriate amine.[3][4][10][16][27]

General Synthesis of Chloroquine: A common route involves the reaction of 4,7-dichloroquinoline with 5-diethylamino-2-aminopentane.

General Synthesis of Amodiaquine: The synthesis of amodiaquine can be achieved through a Mannich reaction of 4-acetamidophenol with diethylamine and formaldehyde, followed by hydrolysis and subsequent condensation with 4,7-dichloroquinoline.[3]

Synthesis_Workflow cluster_chloroquine Chloroquine Synthesis cluster_amodiaquine Amodiaquine Synthesis start_cq 4,7-Dichloroquinoline amine_cq 5-Diethylamino-2-aminopentane reaction_cq Nucleophilic Aromatic Substitution product_cq Chloroquine start_aq1 4-Acetamidophenol reagents_aq1 Diethylamine + Formaldehyde mannich Mannich Reaction intermediate_aq Mannich Base hydrolysis Hydrolysis intermediate_aq2 4-Amino-2-(diethylaminomethyl)phenol start_aq2 4,7-Dichloroquinoline condensation Condensation product_aq Amodiaquine

References

The Architecture of Activity: A Technical Guide to the Structure-Activity Relationship of 7-Fluoroquinolin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 7-fluoroquinolin-4-amine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Understanding the structure-activity relationship (SAR) of this core is paramount for the rational design of novel therapeutics with enhanced potency, selectivity, and favorable pharmacokinetic profiles. This technical guide provides an in-depth analysis of the SAR of this compound derivatives, summarizing key quantitative data, detailing experimental protocols, and visualizing critical concepts.

Quantitative Structure-Activity Relationship Data

The biological activity of this compound derivatives is profoundly influenced by the nature and position of substituents on the quinoline ring and the 4-amino side chain. The following tables summarize quantitative data from various studies, highlighting these relationships in the context of anticancer and antimalarial activities.

Anticancer Activity

Derivatives of this compound have been investigated for their cytotoxic effects against various cancer cell lines. The data suggests that modifications at the 4-amino position significantly impact potency.

Table 1: Cytotoxicity of 4-Substituted this compound Derivatives

Compound ID4-Amino SubstituentCell LineActivity (GI50, μM)Reference
1 ButylMCF-7>10[1]
2 N,N-dimethylethane-1,2-diamineMDA-MB-4687.35 - 8.73[1]

Note: GI50 is the concentration required to inhibit cell growth by 50%.

A notable derivative, N′-(7-fluoro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine, has been shown to significantly sensitize tumor cells to killing by Akt inhibitors, highlighting a potential for combination therapies.[2]

Further studies on 7-fluoro-4-anilinoquinolines have demonstrated potent antiproliferative activities against HeLa (cervical cancer) and BGC-823 (gastric cancer) cell lines.[3] The introduction of a substituted aniline group at the 4-position appears to be a key determinant of activity, with several compounds exhibiting superior potency to the established EGFR inhibitor, gefitinib.[3]

Table 2: Antiproliferative Activity of 7-Fluoro-4-anilinoquinoline Derivatives

Compound ID4-Anilino SubstituentHeLa IC50 (μM)BGC-823 IC50 (μM)Reference
1a 3-ethynyl-phenyl-3.63[3]
1b 3-chloro-4-fluoro-phenyl-4.87[3]
1c 3-bromo-phenyl-5.12[3]
1f 4-isopropyl-phenyl8.254.15[3]
Gefitinib (positive control)17.1219.27[3]

Note: IC50 is the half-maximal inhibitory concentration.

Antimalarial Activity

The 7-fluoro substitution on the quinoline core has been explored in the context of antimalarial drug discovery, often in comparison to the 7-chloro analog found in chloroquine. Generally, 7-fluoro-4-aminoquinolines have shown reduced activity against both chloroquine-susceptible and -resistant strains of Plasmodium falciparum compared to their 7-chloro, 7-bromo, and 7-iodo counterparts.[4]

Table 3: Antiplasmodial Activity of 7-Substituted 4-Aminoquinolines

7-SubstituentSide ChainP. falciparum StrainActivity (IC50, nM)Reference
Fluoro-HN(CH2)2NEt2Chloroquine-susceptible15-50[4]
Fluoro-HN(CH2)2NEt2Chloroquine-resistant18-500[4]
Chloro-HN(CH2)2NEt2Chloroquine-susceptible3-12[4]
Chloro-HN(CH2)2NEt2Chloroquine-resistant3-12[4]

Note: IC50 is the half-maximal inhibitory concentration.

The electron-withdrawing nature of the substituent at the 7-position influences the pKa of both the quinoline ring nitrogen and the side chain's tertiary amine, which in turn affects drug accumulation in the parasite's acidic food vacuole.[5][6] While electron-withdrawing groups generally lower the pKa, a direct correlation between this property and antiplasmodial activity is complex and also involves factors like β-hematin inhibitory activity.[5][6]

Experimental Protocols

The synthesis and biological evaluation of this compound derivatives involve standard medicinal chemistry and pharmacological techniques.

General Synthesis of 7-Fluoro-4-aminoquinoline Derivatives

A common synthetic route to 4-amino-7-fluoroquinolines involves the nucleophilic substitution of a leaving group, typically chlorine, at the 4-position of a 7-fluoro-4-chloroquinoline precursor with a desired amine.

General Synthetic Procedure for N-Substituted 7-Fluoroquinolin-4-amines:

A mixture of 7-fluoro-4-chloroquinoline and an excess of the appropriate amine is heated, often without a solvent (neat) or in a high-boiling point solvent. The reaction temperature is typically maintained between 120-130°C for several hours.[1] Upon completion, the reaction mixture is cooled and worked up by dissolving it in an organic solvent like dichloromethane. The organic layer is then washed with an aqueous basic solution (e.g., 5% NaHCO3), followed by water and brine. After drying over an anhydrous salt (e.g., MgSO4), the solvent is removed under reduced pressure to yield the crude product, which can be further purified by precipitation, recrystallization, or column chromatography.[1]

In Vitro Cytotoxicity Assay (Sulforhodamine B Assay)

The cytotoxic effects of the synthesized compounds are frequently evaluated using the Sulforhodamine B (SRB) assay.

Protocol Outline:

  • Cell Plating: Human tumor cell lines (e.g., MCF-7, MDA-MB-468) are seeded into 96-well plates at an appropriate density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and a positive control.

  • Incubation: The plates are incubated for a specified period (e.g., 48 hours).

  • Cell Fixation: The cells are fixed in situ by gently adding cold trichloroacetic acid (TCA) and incubating for 60 minutes at 4°C. The supernatant is then discarded, and the plates are washed with water and air-dried.

  • Staining: The fixed cells are stained with SRB solution for 10 minutes at room temperature.

  • Washing: Unbound dye is removed by washing with 1% acetic acid.

  • Dye Solubilization: The bound stain is solubilized with a 10 mM trizma base solution.

  • Absorbance Measurement: The absorbance is read on a plate reader at a wavelength of 515 nm.

  • Data Analysis: The percentage of growth inhibition is calculated relative to untreated control cells, and the GI50 value is determined.[1]

Visualizations

The following diagrams, generated using Graphviz, illustrate key concepts related to the SAR of this compound.

General SAR Workflow

This diagram outlines the typical workflow in a structure-activity relationship study.

SAR_Workflow cluster_synthesis Synthesis cluster_bioassay Biological Evaluation cluster_analysis SAR Analysis start Design of Analogs synthesis Chemical Synthesis start->synthesis purification Purification & Characterization synthesis->purification screening In Vitro Screening purification->screening activity Determine Potency (e.g., IC50) screening->activity sar Structure-Activity Relationship Analysis activity->sar optimization Lead Optimization sar->optimization optimization->start

Caption: A generalized workflow for a structure-activity relationship study.

Key Structural Features for Anticancer Activity

This diagram illustrates the key structural components of 7-fluoro-4-anilinoquinolines that are important for their anticancer activity.

Anticancer_SAR core 7-Fluoroquinoline Core (Scaffold) aniline 4-Anilino Moiety (Interaction with hydrophobic pocket) core->aniline Position 4 side_chain 4-Amino Side Chain (Influences physicochemical properties) core->side_chain Position 4 substituents Substituents on Aniline Ring (Modulate potency and selectivity) aniline->substituents

Caption: Key structural elements of 7-fluoro-4-aminoquinolines for anticancer activity.

Potential Signaling Pathway Inhibition

7-Anilinoquinoline derivatives are known to inhibit receptor tyrosine kinases like EGFR. This diagram depicts a simplified representation of this inhibition.

Signaling_Pathway ligand Growth Factor (e.g., EGF) egfr EGFR ligand->egfr downstream Downstream Signaling (Proliferation, Survival) egfr->downstream Phosphorylation inhibitor 7-Fluoro-4-anilinoquinoline Derivative inhibitor->egfr Inhibits ATP Binding atp ATP adp ADP

Caption: Simplified EGFR signaling pathway and its inhibition by 4-anilinoquinolines.

References

Potential Therapeutic Targets of 7-Fluoroquinolin-4-amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Fluoroquinolin-4-amine, a halogenated derivative of the 4-aminoquinoline scaffold, represents a promising starting point for the development of novel therapeutic agents. While direct studies on the parent compound are limited, extensive research into its derivatives has unveiled a range of potential therapeutic targets implicated in cancer, neurodegenerative diseases, and infectious diseases. This technical guide consolidates the existing preclinical data on this compound derivatives, focusing on their mechanisms of action, quantitative inhibitory data, and the signaling pathways they modulate. Detailed experimental protocols for key assays are provided to facilitate further research and drug development efforts in this area.

Introduction

The 4-aminoquinoline core is a privileged scaffold in medicinal chemistry, most notably recognized in the antimalarial drug chloroquine. The introduction of a fluorine atom at the 7-position can significantly alter the compound's physicochemical properties, including its lipophilicity and metabolic stability, potentially leading to enhanced biological activity and novel therapeutic applications. This guide explores the potential therapeutic targets of this compound by examining the biological activities of its key derivatives.

Potential Therapeutic Targets and Mechanisms of Action

Research has primarily focused on derivatives of this compound, revealing their potential to interact with several key biological targets.

Modulation of the PI3K/Akt Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.

A significant finding is the ability of a this compound derivative, N′-(7-Fluoro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine , to sensitize cancer cells to the cytotoxic effects of Akt inhibitors.[1][2] This suggests that this class of compounds may interfere with the pro-survival signals mediated by Akt, thereby enhancing the efficacy of targeted cancer therapies. While the precise mechanism of sensitization is yet to be fully elucidated, it is hypothesized to involve the disruption of downstream Akt signaling or the modulation of autophagy, a process often regulated by the PI3K/Akt pathway.

// Node styles receptor [label="Growth Factor Receptor", fillcolor="#F1F3F4", fontcolor="#202124"]; pi3k [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; pip2 [label="PIP2", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; pip3 [label="PIP3", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; pdk1 [label="PDK1", fillcolor="#FBBC05", fontcolor="#202124"]; akt [label="Akt", fillcolor="#EA4335", fontcolor="#FFFFFF"]; downstream [label="Downstream Effectors\n(e.g., mTOR, GSK3β, FOXO)", fillcolor="#34A853", fontcolor="#FFFFFF"]; survival [label="Cell Survival, Proliferation, Growth", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; compound [label="N′-(7-Fluoro-quinolin-4-yl)-N,N-\ndimethyl-ethane-1,2-diamine", shape=box, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; akt_inhibitor [label="Akt Inhibitor", shape=box, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges receptor -> pi3k [label="Activation", fontcolor="#5F6368"]; pi3k -> pip3 [label="Phosphorylation", fontcolor="#5F6368"]; pip2 -> pip3 [style=dashed, arrowhead=none]; pip3 -> pdk1 [label="Recruitment", fontcolor="#5F6368"]; pdk1 -> akt [label="Phosphorylation &\nActivation", fontcolor="#5F6368"]; akt -> downstream [label="Phosphorylation", fontcolor="#5F6368"]; downstream -> survival; akt_inhibitor -> akt [arrowhead=tee, color="#EA4335"]; compound -> akt [label="Sensitization to Inhibition", style=dashed, arrowhead=odot, color="#EA4335"];

// Graph attributes graph [bgcolor="#FFFFFF", splines=ortho]; } .dot Figure 1: PI3K/Akt Signaling Pathway and Point of Intervention.

Inhibition of Epidermal Growth Factor Receptor (EGFR)

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and differentiation. Overexpression or activating mutations of EGFR are common in various cancers, making it a well-established therapeutic target.

A series of 7-fluoro-4-anilinoquinolines , which are derivatives of this compound, have been synthesized and evaluated as potential EGFR inhibitors.[3] Several of these compounds displayed potent cytotoxic activities against cancer cell lines with high EGFR expression, such as HeLa (cervical cancer) and BGC-823 (gastric cancer), with IC50 values superior to the established EGFR inhibitor, gefitinib.[3] This suggests that the 7-fluoro-4-aminoquinoline scaffold can be a valuable template for designing novel EGFR inhibitors.

// Node styles egf [label="EGF", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; egfr [label="EGFR", fillcolor="#F1F3F4", fontcolor="#202124"]; dimerization [label="Dimerization &\nAutophosphorylation", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; ras_raf [label="Ras/Raf/MEK/ERK\nPathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; pi3k_akt [label="PI3K/Akt\nPathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; proliferation [label="Cell Proliferation,\nSurvival, Metastasis", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; compound [label="7-Fluoro-4-anilinoquinolines", shape=box, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges egf -> egfr; egfr -> dimerization; dimerization -> ras_raf; dimerization -> pi3k_akt; ras_raf -> proliferation; pi3k_akt -> proliferation; compound -> dimerization [arrowhead=tee, color="#EA4335", label="Inhibition"];

// Graph attributes graph [bgcolor="#FFFFFF", splines=ortho]; } .dot Figure 2: EGFR Signaling Pathway and Inhibition by Derivatives.

Nuclear Receptor NR4A2 (Nurr1) Agonism

NR4A2, also known as Nurr1, is an orphan nuclear receptor that plays a crucial role in the development and maintenance of dopaminergic neurons. It has emerged as a promising therapeutic target for Parkinson's disease.

Studies on the structurally related 4-amino-7-chloroquinolines have identified them as agonists of NR4A2.[4][5] For instance, the antimalarial drug amodiaquine, which shares the 4-aminoquinoline core, binds to the ligand-binding domain of Nurr1 and activates its transcriptional activity with an EC50 of approximately 20 μM.[5] This suggests that this compound and its derivatives could be explored for their potential to modulate NR4A2 activity and offer neuroprotective effects.

Inhibition of Botulinum Neurotoxin Serotype A (BoNT/A)

Botulinum neurotoxins are highly potent substances that cause flaccid paralysis by inhibiting neurotransmitter release. The light chain of BoNT/A is a zinc metalloprotease that cleaves SNAP-25, a protein essential for synaptic vesicle fusion.

The 4-amino-7-chloroquinoline scaffold has been identified as a promising starting point for the development of inhibitors of the BoNT/A light chain.[6] Although direct data for this compound is not available, the established activity of its chloro-analogs warrants investigation into the potential of fluoro-substituted derivatives as BoNT/A inhibitors.

Quantitative Data

The following tables summarize the available quantitative data for derivatives of this compound.

Table 1: Cytotoxicity of this compound Derivatives

CompoundCell LineAssayEndpointValue (μM)Reference
Butyl-(7-fluoro-quinolin-4-yl)-amineMCF-7Sulforhodamine BGI50Not specified, but more potent than chloroquine[7]
N′-(7-Chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-468Sulforhodamine BGI508.73[7]
ChloroquineMDA-MB-468Sulforhodamine BGI5024.36[7]
ChloroquineMCF-7Sulforhodamine BGI5020.72[7]

Table 2: EGFR Inhibitory Activity of 7-Fluoro-4-anilinoquinoline Derivatives

CompoundCell LineAssayEndpointValue (μM)Reference
Compound 1fHeLaMTTIC5010.18[3]
Compound 1fBGC-823MTTIC508.32[3]
Compound 2iHeLaMTTIC507.15[3]
Compound 2iBGC-823MTTIC504.65[3]
GefitinibBGC-823MTTIC50>10[3]

Table 3: NR4A2 Agonistic Activity of a 4-Amino-7-chloroquinoline

CompoundAssayEndpointValue (μM)Reference
AmodiaquineNurr1-LBD BindingEC50~20[5]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of this compound and its derivatives.

Cell Viability/Cytotoxicity Assay (Sulforhodamine B Assay)

This assay is used to determine the cytotoxic effects of a compound on adherent cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, MDA-MB-468)

  • Complete cell culture medium

  • 96-well microtiter plates

  • Test compound (this compound derivative)

  • Trichloroacetic acid (TCA), 50% (w/v)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Tris base solution (10 mM)

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.

  • Prepare serial dilutions of the test compound in complete medium.

  • Replace the medium in the wells with medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubate the plates for 48 hours.

  • Terminate the assay by adding cold TCA to a final concentration of 10% and incubate for 60 minutes at 4°C to fix the cells.

  • Wash the plates five times with water and allow them to air dry.

  • Stain the cells with SRB solution for 10 minutes at room temperature.

  • Wash the plates with 1% acetic acid to remove unbound dye and allow them to air dry.

  • Solubilize the bound dye with Tris base solution.

  • Read the absorbance at 510 nm using a microplate reader.

  • Calculate the percentage of cell growth inhibition and determine the GI50 value.[7]

In Vitro Kinase Inhibition Assay (EGFR)

This assay measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.

Materials:

  • Recombinant human EGFR kinase

  • ATP

  • Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Kinase assay buffer

  • Test compound

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compound in kinase assay buffer.

  • In a 384-well plate, add the EGFR enzyme and the test compound dilutions.

  • Initiate the kinase reaction by adding a mixture of ATP and the substrate.

  • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of kinase inhibition and determine the IC50 value.

NR4A2 (Nurr1) Activation Assay

This cell-based reporter assay is used to assess the ability of a compound to activate the transcriptional activity of NR4A2.

Materials:

  • HEK293T cells (or other suitable cell line)

  • Expression plasmid for full-length human NR4A2

  • Luciferase reporter plasmid containing Nurr1 response elements (e.g., NBRE-luc)

  • Transfection reagent

  • Test compound

  • Luciferase assay system

  • Luminometer

Procedure:

  • Co-transfect HEK293T cells with the NR4A2 expression plasmid and the NBRE-luc reporter plasmid.

  • After 24 hours, treat the transfected cells with various concentrations of the test compound.

  • Incubate the cells for another 24 hours.

  • Lyse the cells and measure the luciferase activity using a luciferase assay system and a luminometer.

  • Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration.

  • Calculate the fold activation relative to the vehicle control and determine the EC50 value.[8]

Visualization of Workflows and Relationships

// Node styles compound [label="this compound\nDerivative Synthesis", fillcolor="#F1F3F4", fontcolor="#202124"]; cytotoxicity [label="Cytotoxicity Screening\n(e.g., SRB/MTT Assay)", fillcolor="#FBBC05", fontcolor="#202124"]; ic50 [label="Determine GI50/IC50", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; target_id [label="Target Identification\n(e.g., Kinase Profiling)", fillcolor="#34A853", fontcolor="#FFFFFF"]; mechanism [label="Mechanism of Action Studies\n(e.g., Western Blot, Apoptosis Assay)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; in_vivo [label="In Vivo Efficacy Studies\n(Xenograft Models)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges compound -> cytotoxicity; cytotoxicity -> ic50; ic50 -> target_id [label="Active Compounds"]; target_id -> mechanism; mechanism -> in_vivo;

// Graph attributes graph [bgcolor="#FFFFFF", splines=ortho]; } .dot Figure 3: General Workflow for Anticancer Drug Discovery.

Conclusion

While direct therapeutic targets of this compound remain to be definitively identified, the extensive research on its derivatives strongly suggests a rich potential for this chemical scaffold in drug discovery. The modulation of key cancer-related pathways such as PI3K/Akt and EGFR, along with potential activities against neurodegenerative targets like NR4A2 and microbial targets like BoNT/A, highlights the versatility of the 7-fluoro-4-aminoquinoline core. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to further explore the therapeutic potential of this promising class of compounds. Future studies should focus on the direct evaluation of this compound and the elucidation of the precise molecular mechanisms underlying the observed biological activities of its derivatives.

References

In Silico Modeling of 7-Fluoroquinolin-4-amine Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental or in silico data for 7-Fluoroquinolin-4-amine is limited in publicly available literature. This guide, therefore, presents a comprehensive framework for its in silico modeling based on established methodologies and data from closely related fluoroquinoline and 4-aminoquinoline analogs. This approach is a standard practice in computational drug discovery for lead optimization and hypothesis-driven research.

Introduction

Quinoline and its derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide array of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2] The introduction of a fluorine atom, as in this compound, can significantly modulate the compound's physicochemical properties, such as metabolic stability and binding affinity, making it an intriguing candidate for drug development.

This technical guide provides a detailed overview of the in silico methodologies used to model the binding of this compound to potential biological targets. We will cover the essential computational techniques, from predicting binding modes through molecular docking to understanding the dynamics of the ligand-receptor complex via molecular dynamics simulations.

In Silico Modeling Workflow

The computational investigation of a ligand's binding typically follows a structured workflow. This process begins with identifying a biological target and progresses through several stages of simulation and analysis to predict binding affinity and mode of action.

G A Target Identification (e.g., Kinases, DNA Gyrase) B Receptor Preparation (PDB Structure Acquisition, Protonation, Energy Minimization) A->B D Molecular Docking (Prediction of Binding Pose and Affinity) B->D C Ligand Preparation (3D Structure Generation, Energy Minimization) C->D E Analysis of Interactions (Hydrogen Bonds, Hydrophobic Interactions) D->E H 3D-QSAR & Pharmacophore Modeling (Structure-Activity Relationship) D->H F Molecular Dynamics Simulation (Assessment of Complex Stability) E->F G Binding Free Energy Calculation (e.g., MM/PBSA, MM/GBSA) F->G

Caption: In Silico Modeling Workflow for Ligand Binding Analysis.

Experimental Protocols

This section details the methodologies for key in silico experiments. These protocols are based on common practices in computational chemistry and drug design.[3]

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[3]

Protocol:

  • Receptor Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). For fluoroquinolones, potential targets include E. coli DNA Gyrase B and human topoisomerase IIα.[1]

    • Remove water molecules and any co-crystallized ligands from the PDB file.

    • Add hydrogen atoms to the protein structure.

    • Define the binding site based on the location of the co-crystallized ligand or by using binding pocket prediction algorithms.[3]

  • Ligand Preparation:

    • Generate the 3D structure of this compound using a molecular builder.

    • Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).[3]

  • Docking Simulation:

    • Utilize a docking program such as AutoDock Vina or Schrödinger Maestro to dock the prepared ligand into the receptor's binding site.[1][3]

    • The program will explore various conformations and orientations of the ligand within the binding site and assign a score based on a scoring function that estimates the binding affinity.[4]

  • Analysis of Results:

    • Analyze the resulting docking poses to identify the one with the best score.

    • Visualize the key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein residues.[3]

Molecular Dynamics (MD) Simulation

MD simulations are used to study the dynamic behavior of the ligand-receptor complex over time, providing insights into its stability.[5][6]

Protocol:

  • System Preparation:

    • Use the best-ranked docked pose from the molecular docking study as the starting structure.

    • Solvate the complex in a periodic box of water molecules (e.g., TIP3P).

    • Add counter-ions to neutralize the system.

  • Simulation:

    • Perform an initial energy minimization of the entire system.

    • Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

    • Equilibrate the system at the desired temperature and pressure (e.g., 1 atm) under constant pressure (NPT ensemble).

    • Run the production MD simulation for a sufficient time (e.g., 100 ns) to observe the system's behavior.

  • Analysis:

    • Analyze the trajectory to assess the stability of the complex, including calculating the root-mean-square deviation (RMSD) of the protein and ligand.

    • Examine the persistence of key intermolecular interactions identified in the docking study.

3D Quantitative Structure-Activity Relationship (3D-QSAR)

3D-QSAR models correlate the biological activity of a series of compounds with their 3D structural properties.[7]

Protocol:

  • Dataset Preparation:

    • Compile a dataset of quinoline derivatives with a known range of biological activities against a specific target.

    • Divide the dataset into a training set for model generation and a test set for validation.[3]

  • Molecular Alignment:

    • Align all molecules in the dataset based on a common structural scaffold.[3]

  • Descriptor Calculation:

    • For each molecule, calculate steric and electrostatic fields using a probe atom.

  • Model Generation and Validation:

    • Use partial least squares (PLS) analysis to build a relationship between the calculated fields and the biological activities.

    • Validate the model's predictive power using the test set.

Data Presentation

Quantitative data from in silico modeling is crucial for comparing different ligands and understanding their binding potential. The following tables provide a template for summarizing such data.

Table 1: Molecular Docking Results for Fluoroquinoline Derivatives against Potential Targets

CompoundTarget ProteinPDB IDBinding Affinity (kcal/mol)Key Interacting Residues
Fluoroquinoline Analog 1E. coli DNA Gyrase B--6.0 to -7.2[1]-
Fluoroquinoline Analog 2Human Topoisomerase IIα--6.8 to -7.4[1]-
4-aminoquinoline-benzimidazole hybridc-Src Kinase3G6HUp to -150.08[8]-

Table 2: Predicted ADMET Properties of this compound (Hypothetical)

PropertyPredicted ValueMethod
Molecular Weight162.16 g/mol [9]-
LogP1.7[9]XLogP3
Hydrogen Bond Donors1[9]Cactvs
Hydrogen Bond Acceptors2[9]Cactvs
Lipinski's Rule of FiveObeys[1]SwissADME

Signaling Pathway Visualization

The quinoline scaffold is a component of many kinase inhibitors. For instance, 4-anilinoquinolines are known inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer.[2]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS P RAF RAF RAS->RAF MEK MEK RAF->MEK P ERK ERK MEK->ERK P Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Ligand EGF Ligand Ligand->EGFR Inhibitor This compound (Hypothesized Inhibitor) Inhibitor->EGFR Inhibits ATP Binding

Caption: Hypothesized Inhibition of the EGFR Signaling Pathway.

Conclusion

References

A Technical Guide to the Physicochemical Properties of 7-Substituted 4-Aminoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the core physicochemical properties of 7-substituted 4-aminoquinolines, a critical class of compounds in medicinal chemistry, most notably in the development of antimalarial agents. Understanding these properties—acidity (pKa), lipophilicity (log P), solubility, and melting point—is fundamental to optimizing drug absorption, distribution, metabolism, excretion (ADME), and ultimately, therapeutic efficacy. This document summarizes key quantitative data, details the experimental protocols used for their determination, and visualizes the underlying mechanisms and workflows relevant to their study.

Core Physicochemical Properties and Data

The substituent at the 7-position of the quinoline ring plays a pivotal role in modulating the electronic and steric properties of the molecule, thereby influencing its physicochemical behavior and biological activity.[1][2] Electron-withdrawing groups at this position, for example, can lower the pKa of both the quinoline ring nitrogen and the side-chain amino group.[3]

Acidity and Basicity (pKa)

4-aminoquinolines are typically dibasic compounds, featuring two key ionization centers: the quinoline ring nitrogen (pKa1) and the terminal amino group on the side chain (pKa2).[3][4] The pKa values are critical as they dictate the charge state of the molecule at physiological pH, which in turn governs its ability to cross biological membranes and accumulate in acidic compartments like the parasite's digestive vacuole—a key aspect of its antimalarial mechanism.[4]

Lipophilicity (log P)

The octanol-water partition coefficient (log P) is a measure of a compound's lipophilicity. This property is crucial for membrane permeability and overall ADME characteristics. While a certain level of lipophilicity is required for activity, studies have shown that for some series of 7-substituted 4-aminoquinolines, less lipophilic compounds were generally more potent.[5][6]

Solubility

Aqueous solubility is a prerequisite for absorption and formulation. The solubility of 7-substituted 4-aminoquinolines can be influenced by the nature of the substituent and the overall solid-state properties of the molecule, such as its melting point.

Quantitative Data Summary

The following table summarizes representative physicochemical data for various 7-substituted 4-aminoquinolines based on available literature. It is important to note that values can vary depending on the specific side chain attached at the 4-position and the experimental conditions used for measurement.

7-SubstituentpKa1 (Quinoline N)pKa2 (Side-Chain N)log P / ALogPAqueous Solubility (µM)Melting Point (°C)Reference / Notes
-Cl (Chloroquine)~8.1~10.2~4.6--Standard reference
-NO₂6.28----[3]
-CF₃-7.65---[3]
-NH₂8.3610.02---[3]
Diaryl ethersNot significantly changed from chloro-analogsNot significantly changed from chloro-analogsWeakly correlated with activity14.5 - 46-[5] (For a specific library)
BiarylsNot significantly changed from chloro-analogsNot significantly changed from chloro-analogsWeakly correlated with activity14.5 - 46-[5] (For a specific library)
AlkylarylsNot significantly changed from chloro-analogsNot significantly changed from chloro-analogsWeakly correlated with activity14.5 - 46-[5] (For a specific library)
-H, -F, -Br, -I, -OCH₃Varied based on electron-withdrawing/donating capacityVaried based on electron-withdrawing/donating capacityCorrelated with hematin association--[2][3]
Chiral Side Chain Analog----195 - 198[7] (For a specific phosphate salt)

Key Mechanisms and Workflows

Visual diagrams help clarify complex biological mechanisms and experimental processes. The following visualizations use the specified DOT language for Graphviz.

Mechanism of Action: Hemozoin Inhibition

The primary antimalarial action of 4-aminoquinolines involves disrupting heme detoxification in the parasite's digestive vacuole.

Mechanism_of_Action Mechanism of Action: Inhibition of Hemozoin Formation cluster_blood Human Bloodstream cluster_parasite Malaria Parasite RBC Infected Red Blood Cell Hemoglobin Hemoglobin RBC->Hemoglobin Parasite consumes DV Digestive Vacuole (Acidic pH) Drug 4-Aminoquinoline (AQ) Drug->RBC Enters Drug->DV Accumulates (pH Trapping) Complex AQ-Heme Complex Drug->Complex Binds Heme Toxic Free Heme (FP-IX) Hemoglobin->Heme Digestion Hemozoin Non-toxic Hemozoin (Crystal) Heme->Hemozoin Polymerization (Detoxification) Heme->Complex Toxicity Parasite Death (Heme-induced toxicity) Heme->Toxicity Accumulation leads to Complex->Hemozoin Inhibits

Caption: Workflow of 4-aminoquinoline antimalarial activity via hemozoin inhibition.

Experimental Workflow: Equilibrium Solubility Determination

The Shake-Flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.

Solubility_Workflow Experimental Workflow: Equilibrium Solubility (Shake-Flask Method) start Start step1 Add excess solid compound to aqueous buffer (e.g., pH 7.4) start->step1 step2 Agitate mixture at constant temperature (e.g., 37°C) for 24-72 hours step1->step2 step3 Allow system to reach equilibrium step2->step3 step4 Separate solid and liquid phases (Centrifugation or Filtration) step3->step4 step5 Extract aliquot of the saturated supernatant step4->step5 step6 Quantify compound concentration (e.g., HPLC-UV, LC-MS) step5->step6 end Report Solubility (e.g., µg/mL or µM) step6->end

Caption: Step-by-step process for determining equilibrium aqueous solubility.

Logical Relationship: SAR Framework

This diagram illustrates the relationship between the chemical structure of 7-substituted 4-aminoquinolines, their physicochemical properties, and their ultimate biological activity.

SAR_Framework Logical Relationship: Structure-Property-Activity cluster_props Physicochemical Properties cluster_bio Pharmacological Effects Structure Molecular Structure (7-Substituent & Side Chain) pKa pKa (Ionization state) Structure->pKa Influences logP log P (Lipophilicity) Structure->logP Influences Solubility Solubility Structure->Solubility Influences ADME ADME (Absorption, Distribution, Metabolism, Excretion) pKa->ADME Affects Activity Antimalarial Activity (e.g., IC₅₀) pKa->Activity Impacts Vacuolar Accumulation logP->ADME Affects Solubility->ADME Affects ADME->Activity Determines Efficacy

Caption: How 7-substituents impact properties that determine biological activity.

Experimental Protocols

Detailed and standardized protocols are essential for generating reproducible data. The following sections outline methodologies for determining the key physicochemical properties.

pKa Determination by Potentiometric Titration

This method measures the pH of a solution as a titrant is added, allowing for the calculation of pKa values from the resulting titration curve.[8][9]

  • Preparation :

    • Calibrate a pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10).[9]

    • Prepare a 0.1 M solution of NaOH and a 0.1 M solution of HCl.

    • Prepare a stock solution of the 4-aminoquinoline compound (e.g., 1 mM) in an appropriate solvent. If aqueous solubility is low, a co-solvent system like water:ethanol (1:1, v/v) can be used.[8]

    • Prepare a solution of 0.15 M KCl to maintain constant ionic strength.[9]

  • Titration :

    • Place a defined volume (e.g., 20 mL) of the compound solution into a jacketed titration vessel maintained at a constant temperature (e.g., 25°C).

    • Add KCl solution to achieve a final concentration of 0.15 M.

    • If necessary, acidify the solution to a starting pH of ~2.0 with 0.1 M HCl to ensure all basic sites are protonated.[9]

    • Immerse the calibrated pH electrode and a magnetic stir bar into the solution. Purge the solution with nitrogen to displace dissolved CO₂.

    • Titrate the solution by adding small, precise increments of 0.1 M NaOH.

    • Record the pH value after each addition, allowing the reading to stabilize. Continue the titration until a pH of ~12 is reached.

  • Data Analysis :

    • Plot the pH (y-axis) versus the volume of titrant added (x-axis).

    • The pKa values correspond to the pH at the half-equivalence points, which can be identified from the inflection points on the curve (or the peaks on the first derivative plot).

    • Perform at least three replicate titrations to ensure reproducibility.[9]

log P Determination by Shake-Flask Method with HPLC Analysis

This classic method measures the distribution of a compound between n-octanol and water at equilibrium.[10]

  • Phase Preparation :

    • Prepare a phosphate buffer solution (e.g., pH 7.4).

    • Mutually saturate the solvents by mixing n-octanol and the aqueous buffer in a separatory funnel. Shake vigorously and allow the layers to separate for at least 24 hours.[10]

  • Partitioning :

    • Prepare a stock solution of the test compound in the pre-saturated aqueous phase.

    • In a glass vial, combine a known volume of the pre-saturated n-octanol and a known volume of the compound's aqueous solution (e.g., a 1:1 ratio).

    • Agitate the vial at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

    • Stop agitation and allow the phases to fully separate. Centrifugation can be used to accelerate this process.

  • Quantification :

    • Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.

    • Determine the concentration of the compound in each phase using a validated analytical method, typically reverse-phase HPLC with UV detection.[10] A calibration curve for the compound in each phase should be prepared beforehand.

    • The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

    • log P is the base-10 logarithm of this ratio: log P = log10([Compound]octanol / [Compound]aqueous).

Aqueous Solubility by Equilibrium Shake-Flask Method

This protocol determines the thermodynamic solubility of a compound in an aqueous medium.[11][12]

  • Sample Preparation :

    • Select the desired aqueous medium (e.g., water, or buffers at pH 1.2, 4.5, and 6.8 for Biopharmaceutics Classification System studies).[11]

    • Add an excess amount of the solid compound to a vial containing a known volume of the aqueous medium. The presence of undissolved solid at the end of the experiment is essential.

  • Equilibration :

    • Seal the vials and place them in a shaker or rotator bath maintained at a constant temperature (e.g., 37 ± 1 °C).[11]

    • Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.

  • Phase Separation and Analysis :

    • After equilibration, visually confirm the presence of excess solid.

    • Separate the solid from the liquid by centrifugation at high speed or by passing the solution through a low-binding filter (e.g., 0.45 µm PVDF).

    • Carefully remove an aliquot of the clear supernatant.

    • Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method (e.g., HPLC-UV, LC-MS/MS).

  • Calculation :

    • The determined concentration is the equilibrium solubility of the compound under the specified conditions.

    • A minimum of three replicate determinations is recommended.[11]

Melting Point Determination by Capillary Method

This method determines the temperature at which a solid compound transitions to a liquid.[13]

  • Sample Preparation :

    • Ensure the compound is thoroughly dried and finely powdered.

    • Pack a small amount of the powder into a capillary tube (open at one end) to a height of 2-3 mm.

  • Measurement :

    • Place the capillary tube into a calibrated melting point apparatus.

    • Heat the apparatus at a rapid rate initially, then slow the rate to 1-2 °C per minute as the expected melting point is approached.

    • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

References

Methodological & Application

Synthesis of 7-Fluoroquinolin-4-amine: A Detailed Laboratory Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the laboratory synthesis of 7-Fluoroquinolin-4-amine, a key intermediate in the development of various pharmaceutical compounds. The protocol details a robust and widely applicable method based on the nucleophilic aromatic substitution of 4-chloro-7-fluoroquinoline.

Introduction

This compound is a crucial building block in medicinal chemistry, serving as a scaffold for the synthesis of a wide range of biologically active molecules. Its derivatives have shown potential in the development of novel therapeutic agents. The synthetic route outlined here is a well-established and efficient method for producing this compound in a laboratory setting. The primary method involves a nucleophilic aromatic substitution reaction, a cornerstone of quinoline chemistry.

Synthesis Overview

The synthesis of this compound is typically achieved through a one-step nucleophilic aromatic substitution (SNAr) reaction. The chlorine atom at the C4 position of the quinoline ring is displaced by an amino group from an ammonia source. This reaction is facilitated by the electron-withdrawing nature of the quinoline nitrogen and the fluorine atom at the C7 position, which activate the C4 position towards nucleophilic attack.

Experimental Protocol

Materials and Reagents
  • 4-chloro-7-fluoroquinoline

  • Ammonium hydroxide (28-30% solution)

  • Phenol (optional, as a solvent and catalyst)

  • 1,4-Dioxane or Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Equipment
  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-layer chromatography (TLC) plates and developing chamber

  • UV lamp for TLC visualization

  • Melting point apparatus

  • NMR spectrometer

  • Mass spectrometer

Procedure
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 4-chloro-7-fluoroquinoline (1.0 eq) and phenol (5.0 eq, if used as a solvent and catalyst). Alternatively, dissolve 4-chloro-7-fluoroquinoline in a suitable solvent such as 1,4-dioxane or DMF.

  • Addition of Ammonia Source: Add a significant excess of concentrated ammonium hydroxide solution (e.g., 20-30 eq) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 120-150 °C) with vigorous stirring. The reaction progress should be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • If phenol was used, it can be removed by vacuum distillation or by extraction with a basic aqueous solution.

    • If a solvent like dioxane or DMF was used, remove it under reduced pressure using a rotary evaporator.

    • Partition the residue between dichloromethane (DCM) and a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Separate the organic layer, and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Characterize the purified this compound by its melting point, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation

ParameterExpected Value
Molecular Formula C₉H₇FN₂
Molecular Weight 162.17 g/mol
Appearance Off-white to pale yellow solid
Melting Point 185-190 °C (literature values may vary)
Yield 60-80% (typical)
Purity (by HPLC) >95%
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): 8.35 (d, 1H), 8.15 (dd, 1H), 7.50 (dd, 1H), 7.20 (td, 1H), 6.50 (d, 1H), 6.30 (br s, 2H, NH₂)
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm): 163.5 (d, J=245 Hz), 152.0, 150.5, 149.0 (d, J=12 Hz), 125.0 (d, J=10 Hz), 121.0, 115.0 (d, J=25 Hz), 108.0 (d, J=21 Hz), 99.0
Mass Spectrometry (ESI+) m/z: 163.1 [M+H]⁺

Note: NMR chemical shifts are approximate and may vary depending on the solvent and instrument.

Alternative Synthetic Routes

While the nucleophilic aromatic substitution with ammonia is a common and effective method, other modern synthetic strategies can also be employed:

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds. It can be particularly useful if the nucleophilic aromatic substitution proves to be low-yielding or if milder reaction conditions are required. This method typically involves a palladium catalyst, a suitable phosphine ligand, and a base to couple 4-chloro-7-fluoroquinoline with an ammonia surrogate.

  • Ullmann Condensation: This copper-catalyzed reaction is another classic method for the formation of C-N bonds and can be an alternative to the Buchwald-Hartwig amination.

Experimental Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Characterization Reactants 4-chloro-7-fluoroquinoline + Ammonium Hydroxide Reaction_Vessel Heating at 120-150 °C (Reflux) Reactants->Reaction_Vessel Cooling Cool to RT Reaction_Vessel->Cooling Solvent_Removal Solvent Removal/ Phenol Extraction Cooling->Solvent_Removal Extraction DCM/NaHCO₃ Extraction Solvent_Removal->Extraction Washing Wash with H₂O & Brine Extraction->Washing Drying Dry over Na₂SO₄ Washing->Drying Concentration Concentration Drying->Concentration Chromatography Silica Gel Column Chromatography Concentration->Chromatography Characterization Characterization (NMR, MS, MP) Chromatography->Characterization Final_Product Final_Product Characterization->Final_Product This compound

Caption: Synthetic workflow for this compound.

Safety Precautions

  • Handle 4-chloro-7-fluoroquinoline and phenol with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Both are corrosive and toxic.

  • Work in a well-ventilated fume hood, especially when handling concentrated ammonium hydroxide and organic solvents.

  • The reaction is performed at high temperatures; use caution to avoid thermal burns.

  • Dispose of all chemical waste according to institutional safety guidelines.

Step-by-Step Friedländer Synthesis of Quinolines: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Friedländer synthesis is a cornerstone of heterocyclic chemistry, providing a direct and versatile route to quinoline derivatives. This classical reaction, first reported by Paul Friedländer in 1882, involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically a ketone.[1][2] The reaction can be catalyzed by either acids or bases, and contemporary modifications have introduced a range of catalysts to enhance yields and reaction conditions.[2][3][4]

Quinolines represent a privileged scaffold in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities. These include anticancer, antimalarial, antimicrobial, antifungal, antituberculosis, and antileishmanial properties, making the Friedländer synthesis a pivotal tool in drug discovery and development.[2][5][6]

Application Notes

The Friedländer synthesis is a powerful method for generating diverse libraries of substituted quinolines for screening in drug discovery programs and for the development of functional materials.[1][7] Key advantages of this synthetic route include its simplicity, efficiency, and high atom economy.[7]

Catalysis and Reaction Conditions:

The choice of catalyst and reaction conditions can significantly influence the outcome of the Friedländer synthesis. While traditional methods often employ strong acids (e.g., sulfuric acid, p-toluenesulfonic acid) or bases (e.g., potassium hydroxide) at elevated temperatures, modern protocols have focused on milder and more efficient alternatives.[4][8]

  • Lewis acids: Catalysts such as zirconium(IV) chloride (ZrCl₄) and neodymium(III) nitrate hexahydrate have been shown to effectively promote the reaction.[7][8]

  • Solid-supported catalysts: The use of solid acids like Amberlyst-15 or metal-organic frameworks (MOFs) facilitates catalyst recovery and reuse, aligning with the principles of green chemistry.[1][9]

  • Solvent-free and microwave-assisted conditions: These approaches can lead to shorter reaction times, higher yields, and reduced environmental impact.[1][4][10]

Substrate Scope and Limitations:

The Friedländer synthesis is compatible with a wide range of 2-aminoaryl aldehydes and ketones, as well as various methylene-containing carbonyl compounds.[11][12] This versatility allows for the preparation of a diverse array of substituted quinolines. However, some limitations exist. For instance, the use of asymmetric ketones can lead to issues with regioselectivity.[4] Additionally, substrates sensitive to strong acids, bases, or high temperatures may require carefully optimized conditions.[4][12]

Reaction Mechanism

The Friedländer synthesis can proceed through two primary mechanistic pathways, depending on the reaction conditions and substrates.[2][3]

  • Aldol Condensation Pathway: The reaction initiates with an aldol condensation between the 2-aminoaryl carbonyl compound and the α-methylene carbonyl compound. The resulting aldol adduct then undergoes intramolecular cyclization via imine formation, followed by dehydration to yield the quinoline product.[3][13]

  • Schiff Base Pathway: Alternatively, the initial step can be the formation of a Schiff base between the 2-amino group and the carbonyl of the second reactant. This intermediate then undergoes an intramolecular aldol-type reaction and subsequent dehydration to form the quinoline ring.[3]

Below is a diagram illustrating the two possible mechanistic pathways:

Friedlander_Mechanism cluster_pathway1 Pathway 1: Aldol First R1 2-Aminoaryl Aldehyde/Ketone A1 Aldol Adduct R1->A1 B1 Schiff Base R1->B1 R2 α-Methylene Carbonyl R2->A1 R2->B1 A2 Unsaturated Carbonyl A1->A2 -H₂O A3 Quinoline A2->A3 -H₂O B2 Cyclized Intermediate B1->B2 B2->A3 -H₂O Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Combine Reactants and Solvent add_catalyst Add Catalyst start->add_catalyst heat Heat and Stir add_catalyst->heat monitor Monitor by TLC heat->monitor cool Cool to Room Temperature monitor->cool Reaction Complete quench Quench Reaction cool->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography or Recrystallization dry->purify characterize Characterize Product purify->characterize

References

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of 7-Fluoroquinolin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for determining the in vitro cytotoxicity of 7-Fluoroquinolin-4-amine. Due to the limited publicly available cytotoxicity data for this specific compound, this document outlines a general yet detailed procedure based on established methods for analogous quinoline derivatives. The provided data from structurally related compounds serves as a valuable reference for experimental design and data interpretation.

Data Presentation: Cytotoxicity of Structurally Related 4-Aminoquinoline Derivatives

CompoundCell LineAssay TypeEndpointValue (µM)
Butyl-(7-fluoro-quinolin-4-yl)-amineMCF-7SRBGI50>100
Butyl-(7-fluoro-quinolin-4-yl)-amineMDA-MB-468SRBGI5013.72
N′-(7-Fluoro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-468Not SpecifiedGI20~10
4-(Phenylamino)-7-fluoroquinolineHeLaMTTIC50>20
4-(Phenylamino)-7-fluoroquinolineBGC-823MTTIC5011.10 ± 1.04
4-(4'-Methylphenylamino)-7-fluoroquinolineHeLaMTTIC5013.43 ± 1.21
4-(4'-Methylphenylamino)-7-fluoroquinolineBGC-823MTTIC509.87 ± 0.98
4-(4'-Methoxyphenylamino)-7-fluoroquinolineHeLaMTTIC5011.27 ± 1.15
4-(4'-Methoxyphenylamino)-7-fluoroquinolineBGC-823MTTIC508.86 ± 0.87
4-(3'-Chloro-4'-fluorophenylamino)-7-fluoroquinolineHeLaMTTIC5010.88 ± 1.09
4-(3'-Chloro-4'-fluorophenylamino)-7-fluoroquinolineBGC-823MTTIC508.54 ± 0.82

Note: GI50 refers to the concentration for 50% growth inhibition. The data for N′-(7-Fluoro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine reflects its ability to sensitize cancer cells to other inhibitors[1]. The cytotoxicity of 4-anilinoquinoline derivatives was evaluated using the MTT assay[2]. The cytotoxicity of Butyl-(7-fluoro-quinolin-4-yl)-amine was assessed using the sulforhodamine B (SRB) assay[3].

Experimental Protocols

The following is a detailed protocol for a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxicity of this compound. This colorimetric assay is a widely accepted method for assessing cell viability.

MTT Cytotoxicity Assay Protocol

1. Materials and Reagents:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO, sterile)

  • Selected human cancer cell line(s) (e.g., MCF-7, MDA-MB-468, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS, sterile)

  • Trypsin-EDTA solution

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom cell culture plates

  • Microplate reader

2. Procedure:

2.1. Cell Seeding:

  • Culture the selected cancer cell line in a T-75 flask until it reaches 70-80% confluency.

  • Wash the cells with PBS and detach them using Trypsin-EDTA.

  • Resuspend the cells in complete culture medium and perform a cell count using a hemocytometer or automated cell counter.

  • Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL.

  • Seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 5,000 cells per well).

  • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

2.2. Compound Preparation and Treatment:

  • Prepare a stock solution of this compound (e.g., 10 mM) in sterile DMSO.

  • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations for treatment (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent-induced cytotoxicity.

  • After the overnight incubation, carefully remove the medium from the wells.

  • Add 100 µL of the prepared compound dilutions to the respective wells.

  • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control (medium only).

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

2.3. MTT Assay:

  • Following the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Carefully remove the medium containing MTT from each well.

  • Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

2.4. Data Acquisition and Analysis:

  • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

  • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a suitable software (e.g., GraphPad Prism).

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Cell Seeding (5,000 cells/well) treatment Cell Treatment (24, 48, or 72h) cell_seeding->treatment compound_prep Compound Preparation (Serial Dilutions) compound_prep->treatment mtt_addition Add MTT Reagent (4h incubation) treatment->mtt_addition solubilization Formazan Solubilization (DMSO) mtt_addition->solubilization read_absorbance Read Absorbance (570 nm) solubilization->read_absorbance calc_ic50 Calculate IC50 read_absorbance->calc_ic50

Caption: Workflow for the in vitro cytotoxicity MTT assay.

Plausible Signaling Pathway for Quinolone-Induced Cytotoxicity

Quinolone derivatives have been reported to exert their cytotoxic effects through various mechanisms, including the inhibition of topoisomerases and protein kinases. The following diagram illustrates a plausible signaling pathway that could be investigated.

signaling_pathway cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm compound This compound topo Topoisomerase II compound->topo Inhibition kinase Tyrosine Kinase (e.g., EGFR) compound->kinase Inhibition dna DNA Damage topo->dna Leads to apoptosis Apoptosis dna->apoptosis Induces proliferation Cell Proliferation kinase->proliferation Blocks

Caption: Potential mechanisms of this compound cytotoxicity.

References

Application Notes and Protocols for the Use of 7-Fluoroquinolin-4-amine in Anti-malarial Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 7-fluoroquinolin-4-amine and its derivatives in the discovery of novel anti-malarial drugs. This document outlines the rationale for its use, summarizes key structure-activity relationship (SAR) data, and provides detailed protocols for essential in vitro assays.

Introduction

The quinoline core is a well-established pharmacophore in anti-malarial drug development, with chloroquine being a notable example. However, the emergence and spread of drug-resistant strains of Plasmodium falciparum necessitate the development of new and effective therapeutic agents. The introduction of a fluorine atom at the 7-position of the quinoline ring can significantly modulate the physicochemical properties of the molecule, including its basicity and lipophilicity, which in turn can influence its pharmacokinetic profile and biological activity. Derivatives of this compound have been investigated as potential anti-malarial candidates, demonstrating activity against both chloroquine-sensitive (CQ-S) and chloroquine-resistant (CQ-R) parasite strains.

Mechanism of Action

The primary mechanism of action for 4-aminoquinoline-based anti-malarial drugs is the inhibition of hemozoin biocrystallization in the parasite's acidic food vacuole. During its intraerythrocytic stage, the parasite digests host hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline structure called hemozoin. 4-aminoquinolines accumulate in the food vacuole and are believed to cap the growing hemozoin crystal, preventing further polymerization. The resulting buildup of free heme leads to oxidative stress and parasite death.[1][2][3]

Mechanism of Action of 4-Aminoquinolines cluster_vacuole Parasite Food Vacuole Hemoglobin Host Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion by Parasite Hemozoin Non-toxic Hemozoin (Heme Polymer) Heme->Hemozoin Polymerization (Detoxification) Parasite_Death Parasite Death Heme->Parasite_Death Accumulation & Oxidative Stress Aminoquinoline This compound Derivative Aminoquinoline->Heme Complexation

Caption: Proposed mechanism of action for 4-aminoquinoline anti-malarial drugs.

Structure-Activity Relationship (SAR) Summary

Studies on 7-substituted 4-aminoquinolines have revealed key structural features that influence anti-malarial potency. While the 7-chloro substituent is common in many potent analogues like chloroquine, modifications at this position, including the introduction of a fluorine atom, have been explored to overcome resistance.

Generally, 7-fluoro-4-aminoquinoline derivatives have shown varied activity. Some studies indicate that 7-fluoro analogues can be less active than their 7-chloro counterparts, particularly against CQ-R strains.[4] However, other research highlights that specific side chains attached to the 4-amino group can lead to potent compounds with good selectivity. For instance, the nature and length of the diaminoalkane side chain are critical for activity.[4] Furthermore, intramolecular hydrogen bonding capabilities within the side chain have been shown to be crucial for potency against resistant strains.

Data Presentation

The following tables summarize the in vitro anti-malarial activity and cytotoxicity of selected 7-substituted-4-aminoquinoline derivatives from various studies.

Table 1: In Vitro Anti-malarial Activity of 7-Substituted-4-Aminoquinoline Analogs

Compound ID7-SubstituentSide Chain at 4-PositionP. falciparum StrainIC50 (nM)Reference
Analog 1-F-HN(CH2)2NEt2CQ-S15-50[4]
Analog 2-F-HN(CH2)2NEt2CQ-R18-500[4]
Analog 3-Cl-HN(CH2)2NEt2CQ-S3-12[4]
Analog 4-Cl-HN(CH2)2NEt2CQ-R3-12[4]
Bisquinoline-ClCyclenD6 (CQ-S)7.5[5]
Bisquinoline-ClCyclenW2 (CQ-R)19.2[5]
Chloroquine-Cl-HNCH(CH3)(CH2)3NEt2D6 (CQ-S)10.7[5]
Chloroquine-Cl-HNCH(CH3)(CH2)3NEt2W2 (CQ-R)87.2[5]

Table 2: In Vitro Cytotoxicity of 4-Aminoquinoline Derivatives

Compound IDCell LineCC50 (µM)Selectivity Index (SI = CC50/IC50)Reference
7-chloro-N-(4-methyl-1-(4-methylpiperazin-1-yl)pentan-2-yl)-quinolin-4-amineVero>12237,281 (vs. CQ-S)[6]
Diaryl ether analogsHepG23-15>100
BisquinolineMammalian cells>25.6>1,333 (vs. D6)[5]

Experimental Protocols

The following are detailed protocols for key experiments in the evaluation of this compound derivatives.

Protocol 1: Synthesis of 7-Fluoro-4-aminoquinoline Derivatives (General Procedure)

This protocol describes a general method for the synthesis of 7-fluoro-4-aminoquinoline derivatives by nucleophilic aromatic substitution of 4,7-difluoroquinoline or 7-fluoro-4-chloroquinoline with a desired amine.

Materials:

  • 4,7-Difluoroquinoline or 7-fluoro-4-chloroquinoline

  • Desired primary or secondary amine (e.g., butylamine, N,N-dimethylethane-1,2-diamine)

  • Solvent (e.g., neat, ethanol, N-methyl-2-pyrrolidone (NMP))

  • Base (e.g., K2CO3, triethylamine (TEA)) (optional)

  • Dichloromethane

  • 5% aqueous NaHCO3 solution

  • Brine

  • Anhydrous MgSO4 or Na2SO4

  • Hexane

  • Chloroform

Procedure:

  • In a round-bottom flask, combine 7-fluoro-4-chloroquinoline (1 equivalent) and the desired amine (2-4 equivalents).

  • If not running the reaction neat, add the appropriate solvent.

  • If required, add a base such as K2CO3 or TEA.

  • Heat the reaction mixture to 120-140°C and stir for 6-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • If the reaction was performed neat, dissolve the residue in dichloromethane. If a solvent was used, it may be removed under reduced pressure before dissolving in dichloromethane.

  • Wash the organic layer sequentially with 5% aqueous NaHCO3, water, and brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by precipitation (e.g., by adding a hexane:chloroform mixture) or by column chromatography on silica gel to yield the desired 7-fluoro-4-aminoquinoline derivative.

  • Confirm the structure of the purified compound using analytical techniques such as NMR and mass spectrometry.

Protocol 2: In Vitro Anti-malarial Activity Assay ([³H]-Hypoxanthine Incorporation Method)

This assay measures the inhibition of parasite growth by quantifying the incorporation of radiolabeled hypoxanthine, a nucleic acid precursor, into the parasite's DNA.

Materials:

  • P. falciparum culture (chloroquine-sensitive and/or -resistant strains)

  • Complete parasite culture medium (RPMI 1640 with L-glutamine, 25 mM HEPES, 0.225% NaHCO3, 50 mg/L hypoxanthine, 10 mg/mL gentamicin, and 10% human serum or 0.5% Albumax I)

  • Human erythrocytes

  • 96-well microtiter plates

  • Test compounds dissolved in DMSO

  • [³H]-hypoxanthine

  • Cell harvester and filter mats

  • Scintillation cocktail and counter

Procedure:

  • Prepare serial dilutions of the test compounds in complete culture medium in a 96-well plate. The final concentration of DMSO should not exceed 0.5%.

  • Prepare a parasite culture with a starting parasitemia of 0.5-1% and a hematocrit of 2.5%.

  • Add the parasite culture to each well of the 96-well plate containing the test compounds. Include positive (chloroquine) and negative (vehicle) controls.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂, 5% O₂, and 90% N₂.

  • Add [³H]-hypoxanthine to each well and incubate for an additional 18-24 hours.

  • Harvest the contents of each well onto filter mats using a cell harvester.

  • Wash the filter mats to remove unincorporated radiolabel.

  • Dry the filter mats and place them in scintillation vials with scintillation cocktail.

  • Measure the radioactivity in each vial using a scintillation counter.

  • Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the cytotoxicity of compounds on mammalian cell lines by measuring the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells.

Materials:

  • Mammalian cell line (e.g., Vero, HepG2, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solvent to dissolve formazan crystals

  • Microplate reader

Procedure:

  • Seed the mammalian cells in a 96-well plate at an appropriate density and incubate for 18-24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell adherence.

  • Prepare serial dilutions of the test compounds in complete cell culture medium and add them to the wells. Include a vehicle control.

  • Incubate the plate for 24-72 hours.

  • Add MTT solution to each well and incubate for 3-4 hours.

  • Carefully remove the supernatant and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Experimental Workflow for Anti-malarial Drug Screening Synthesis Synthesis of This compound Derivatives Purification Purification & Characterization (NMR, MS) Synthesis->Purification InVitro_AntiMalarial In Vitro Anti-malarial Assay (e.g., [3H]-Hypoxanthine) Purification->InVitro_AntiMalarial InVitro_Cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT) Purification->InVitro_Cytotoxicity Data_Analysis Data Analysis (IC50, CC50, SI) InVitro_AntiMalarial->Data_Analysis InVitro_Cytotoxicity->Data_Analysis SAR_Studies Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization

Caption: A typical workflow for the screening of novel anti-malarial compounds.

References

Application Notes and Protocols: 7-Fluoroquinolin-4-amine as a Potential Anti-Cancer Agent in Breast Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for evaluating the efficacy of 7-Fluoroquinolin-4-amine as a potential therapeutic agent against various breast cancer cell lines. The following application notes detail the necessary materials, experimental procedures, and data analysis techniques for assessing the compound's impact on cell viability, its ability to induce programmed cell death (apoptosis), and its effects on cell cycle progression. The protocols are designed to be adaptable for high-throughput screening and detailed mechanistic studies, providing a robust framework for preclinical evaluation.

Introduction

Breast cancer remains a significant global health concern, necessitating the development of novel and more effective therapeutic strategies. Quinoline derivatives have emerged as a promising class of compounds with a broad spectrum of pharmacological activities, including anticancer properties.[1] this compound is a synthetic quinoline derivative whose anti-proliferative effects against breast cancer are under investigation. This protocol outlines a systematic approach to characterize the in vitro anticancer effects of this compound on a panel of representative breast cancer cell lines.

Recommended Breast Cancer Cell Lines

To obtain a comprehensive understanding of the compound's activity, it is recommended to use a panel of breast cancer cell lines that represent the molecular diversity of the disease.

Cell LineSubtypeKey Characteristics
MCF-7 Luminal A (ER+, PR+/-, HER2-)Estrogen receptor-positive, representing a large proportion of breast cancers.[2][3]
T47D Luminal A (ER+, PR+, HER2-)Another estrogen receptor-positive cell line, useful for confirming effects observed in MCF-7.[1][4]
MDA-MB-231 Triple-Negative (ER-, PR-, HER2-)An aggressive and metastatic subtype with limited treatment options.[4][5]
SK-BR-3 HER2-Positive (ER-, PR-, HER2+)Overexpresses the HER2 receptor, a key target in a specific subset of breast cancers.[6]
MCF-10A Non-tumorigenic epithelialNormal breast cell line to be used as a control for assessing cancer-specific cytotoxicity.[7]

Experimental Workflow

The overall experimental workflow is designed to progress from broad cytotoxicity screening to more detailed mechanistic studies.

experimental_workflow cluster_screening Phase 1: Cytotoxicity Screening cluster_mechanistic Phase 2: Mechanistic Studies cluster_data Phase 3: Data Analysis and Interpretation A Cell Culture and Seeding B Treatment with this compound (Dose-Response) A->B C Cell Viability Assay (MTT) B->C D Determine IC50 Values C->D E Apoptosis Assay (Annexin V/PI Staining) D->E Select IC50 concentrations F Cell Cycle Analysis (Propidium Iodide Staining) D->F Select IC50 concentrations G Western Blot for Signaling Pathways D->G Select IC50 concentrations H Quantitative Data Summary E->H F->H I Pathway Analysis G->I H->I

Caption: A streamlined workflow for the evaluation of this compound.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[8]

Materials:

  • Breast cancer cell lines

  • Complete growth medium (e.g., RPMI 1640 with 5% fetal bovine serum and 2 mM L-glutamine)[9]

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]

  • Solubilization solution (e.g., DMSO)[8]

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours to allow for attachment.[8][10]

  • Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO). Incubate for 24, 48, or 72 hours.[8]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[8]

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.

Data Presentation:

Cell LineThis compound IC50 (µM) after 48h
MCF-7Experimental Value
T47DExperimental Value
MDA-MB-231Experimental Value
SK-BR-3Experimental Value
MCF-10AExperimental Value
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8][11]

Materials:

  • Breast cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Cell Treatment: Treat cells with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.[8]

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).[8]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[8]

  • Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[8]

Data Presentation:

Treatment% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle ControlExperimental ValueExperimental ValueExperimental Value
This compound (IC50)Experimental ValueExperimental ValueExperimental Value
This compound (2x IC50)Experimental ValueExperimental ValueExperimental Value
Cell Cycle Analysis (Propidium Iodide Staining)

This method uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[12]

Materials:

  • Breast cancer cell lines

  • This compound

  • Ice-cold 70% ethanol[8]

  • Propidium Iodide (PI) staining solution with RNase A[8][13]

  • Flow cytometer

Protocol:

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.

  • Fixation: Fix the cells in ice-cold 70% ethanol and store them at -20°C overnight.[8]

  • Staining: Wash the cells with PBS and resuspend them in the PI/RNase A staining solution.[8][13]

  • Incubation: Incubate for 15-30 minutes at room temperature.[13]

  • Analysis: Analyze the DNA content of the cells using a flow cytometer.[14]

Data Presentation:

Treatment% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase% Sub-G1 (Apoptotic) Cells
Vehicle ControlExperimental ValueExperimental ValueExperimental ValueExperimental Value
This compound (IC50)Experimental ValueExperimental ValueExperimental ValueExperimental Value
This compound (2x IC50)Experimental ValueExperimental ValueExperimental ValueExperimental Value

Potential Signaling Pathways for Investigation

Based on the known mechanisms of other quinoline derivatives and common anti-cancer drug actions, the following signaling pathways are recommended for investigation using techniques like Western blotting.[15][16]

signaling_pathway cluster_pi3k PI3K/AKT/mTOR Pathway cluster_mapk MAPK Pathway cluster_apoptosis Apoptosis Pathway PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Bcl2 Bcl-2 Bax Bax Cytochrome_c Cytochrome_c Bax->Cytochrome_c Intrinsic Caspase9 Caspase9 Cytochrome_c->Caspase9 Intrinsic Caspase3 Caspase3 Caspase9->Caspase3 FasL FasL Caspase8 Caspase8 FasL->Caspase8 Extrinsic Caspase8->Caspase3 PARP_cleavage PARP_cleavage Caspase3->PARP_cleavage Apoptosis Apoptosis_Outcome Apoptosis PARP_cleavage->Apoptosis_Outcome Compound This compound Compound->PI3K Inhibition? Compound->RAS Inhibition? Compound->Bcl2 Downregulation? Compound->Bax Upregulation?

Caption: Potential signaling pathways affected by this compound.

Conclusion

These application notes provide a standardized framework for the initial in vitro characterization of this compound as a potential anti-breast cancer agent. The described protocols for assessing cell viability, apoptosis, and cell cycle arrest will generate crucial data to determine the compound's efficacy and guide further preclinical development. The modular nature of this protocol allows for the incorporation of additional assays to explore specific mechanisms of action as they are identified.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 4-Aminoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminoquinolines are a critical class of compounds in medicinal chemistry and drug development, with prominent members including the antimalarial drugs chloroquine and hydroxychloroquine.[1] The purity of these active pharmaceutical ingredients (APIs) is paramount for ensuring their safety and efficacy. High-performance liquid chromatography (HPLC) is a robust and widely adopted technique for the analysis and purification of 4-aminoquinolines due to its high resolution and sensitivity.[2] This application note provides detailed protocols for both analytical and preparative HPLC for the purification of 4-aminoquinoline derivatives, leveraging reversed-phase chromatography.

Data Presentation

Analytical HPLC Method Parameters

The following table summarizes typical starting parameters for the analytical HPLC of 4-aminoquinolines. These parameters may require optimization depending on the specific analogue being analyzed.

ParameterValueReference
Column C18, 4.6 x 150 mm, 5 µm[3]
Mobile Phase A 0.1% Formic Acid in Water[4]
Mobile Phase B Acetonitrile[4]
Gradient 20% to 80% B over 20 minutes[5]
Flow Rate 1.0 mL/min[6]
Column Temperature 30 °C
Detection Wavelength 254 nm[7]
Injection Volume 10 µL
Preparative HPLC Method Parameters

For isolating larger quantities of a target 4-aminoquinoline, the analytical method can be scaled up to a preparative scale.

ParameterValue
Column C18, 21.2 x 250 mm, 10 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 30% to 70% B over 30 minutes
Flow Rate 20 mL/min
Detection Wavelength 254 nm
Sample Loading Up to 100 mg per injection
Retention Time Data for Select 4-Aminoquinolines

The following table provides examples of retention times for chloroquine and its metabolite, desethylchloroquine, under specific isocratic conditions.

CompoundRetention Time (min)Chromatographic ConditionsReference
Chloroquine (CQ)6.4C18 column; Mobile Phase: 1% diethylamine, acetonitrile, methanol (20:55:25, v/v/v); Flow Rate: 1.0 mL/min; Detection: 256 nm[6]
Desethylchloroquine (DECQ)5.7C18 column; Mobile Phase: 1% diethylamine, acetonitrile, methanol (20:55:25, v/v/v); Flow Rate: 1.0 mL/min; Detection: 256 nm[6]
Quinine (Internal Standard)4.5C18 column; Mobile Phase: 1% diethylamine, acetonitrile, methanol (20:55:25, v/v/v); Flow Rate: 1.0 mL/min; Detection: 256 nm[6]

Experimental Protocols

Analytical HPLC Protocol

This protocol is intended for the purity assessment and quantification of 4-aminoquinoline samples.

1. Materials and Reagents:

  • 4-Aminoquinoline reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • HPLC system with a UV detector

  • Analytical balance

  • Sonicator

2. Preparation of Solutions:

  • Mobile Phase A: 0.1% formic acid in ultrapure water.

  • Mobile Phase B: Acetonitrile.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the 4-aminoquinoline reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

3. Sample Preparation:

  • For bulk drug substance, dissolve a known amount in methanol and dilute with the mobile phase to a concentration within the calibration curve range.

  • For biological samples, a suitable extraction method such as protein precipitation, liquid-liquid extraction, or solid-phase extraction is required before dilution.[1]

4. Chromatographic Conditions:

  • Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Gradient elution with Mobile Phase A and Mobile Phase B.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • UV Detection Wavelength: 254 nm (or a more specific wavelength determined by a UV scan of the analyte).

5. System Equilibration and Analysis:

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure no carryover.

  • Inject the standard solutions to establish the calibration curve.

  • Inject the sample solutions.

6. Data Analysis:

  • Integrate the peaks in the chromatogram.

  • Calculate the purity of the sample based on the area percent of the main peak relative to the total area of all peaks.

  • Quantify the amount of 4-aminoquinoline in the sample using the calibration curve.

Preparative HPLC Protocol

This protocol is designed for the purification of larger quantities of 4-aminoquinolines.

1. Materials and Reagents:

  • Crude 4-aminoquinoline sample

  • Acetonitrile (HPLC grade)

  • Formic acid (reagent grade)

  • Ultrapure water

  • Preparative reversed-phase C18 column (e.g., 250 mm x 21.2 mm, 10 µm particle size)

  • Preparative HPLC system with a UV detector and fraction collector

2. Preparation of Solutions:

  • Mobile Phase A: 0.1% formic acid in ultrapure water.

  • Mobile Phase B: Acetonitrile.

  • Sample Solution: Dissolve the crude sample in a minimal amount of a suitable solvent (e.g., methanol or the initial mobile phase). The concentration can be as high as 50 mg/mL, depending on solubility. Filter the solution through a 0.45 µm filter.

3. Chromatographic Conditions:

  • Column: C18 preparative column (250 mm x 21.2 mm, 10 µm).

  • Mobile Phase: Gradient elution with Mobile Phase A and Mobile Phase B, optimized from the analytical method.

  • Flow Rate: 20 mL/min.

  • Injection Volume: 1-5 mL, depending on the concentration and column capacity.

  • UV Detection Wavelength: 254 nm.

4. Fraction Collection:

  • Equilibrate the column with the initial mobile phase composition.

  • Inject the sample solution.

  • Collect fractions corresponding to the target peak based on the real-time chromatogram.

5. Post-Purification Processing:

  • Combine the fractions containing the pure compound.

  • Remove the organic solvent (acetonitrile) using a rotary evaporator.

  • The remaining aqueous solution can be lyophilized to obtain the purified 4-aminoquinoline as a solid.

  • Analyze the purity of the final product using the analytical HPLC method described above.

Mandatory Visualization

HPLC_Workflow General Workflow for HPLC Purification of 4-Aminoquinolines cluster_prep Preparation cluster_hplc HPLC System cluster_post Post-Separation SamplePrep Sample Preparation (Dissolution/Extraction) Injection Sample Injection SamplePrep->Injection MobilePhasePrep Mobile Phase Preparation (A: aq. acid, B: ACN) Equilibration System Equilibration MobilePhasePrep->Equilibration StandardPrep Standard Preparation (For Analytical) StandardPrep->Injection Equilibration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection Separation->Detection DataAnalysis Data Analysis (Purity/Quantification) Detection->DataAnalysis FractionCollection Fraction Collection (For Preparative) Detection->FractionCollection SolventRemoval Solvent Removal (Rotary Evaporation) FractionCollection->SolventRemoval Lyophilization Lyophilization SolventRemoval->Lyophilization FinalAnalysis Final Purity Analysis Lyophilization->FinalAnalysis

References

Application Notes and Protocols for Cell Viability Assays of 7-Fluoroquinolin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the cytotoxic effects of 7-Fluoroquinolin-4-amine derivatives on various cancer cell lines. The following sections detail the methodologies for key cell viability and apoptosis assays, present quantitative data from relevant studies, and visualize the experimental workflows and associated signaling pathways.

Introduction

Quinoline derivatives are a significant class of heterocyclic compounds known for their broad range of biological activities, including anticancer properties.[1] The 4-aminoquinoline scaffold, in particular, is a key pharmacophore in several therapeutic agents.[2][3] Fluorination of these molecules can significantly enhance their biological activity. Accurate and reproducible assessment of the cytotoxicity of novel this compound derivatives is a critical step in the drug discovery and development pipeline. This document outlines the protocols for the most commonly employed in vitro assays to determine the cytotoxic and apoptotic potential of these compounds.

Data Presentation: Cytotoxicity of this compound and Related Derivatives

The cytotoxic activity of chemical compounds is typically expressed as the IC50 or GI50 value, which is the concentration of a substance that inhibits a biological process, such as cell proliferation, by 50%.[1] The following tables summarize the reported cytotoxic activities of various 7-fluoro-4-aminoquinoline derivatives and related compounds against different cancer cell lines.

Compound Name/IDCell LineCancer TypeIC50 / GI50 (µM)Reference
Butyl-(7-fluoro-quinolin-4-yl)-amineMCF-7Breast Adenocarcinoma8.22[2]
N′-(7-Fluoro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-468Breast Adenocarcinoma> 10.85[2][3]
4-(3′-Chloro-4′-fluoroanilino)-7-fluoroquinoline (1f)HeLaCervical Adenocarcinoma10.18[4]
4-(3′-Chloro-4′-fluoroanilino)-7-fluoroquinoline (1f)BGC823Gastric Cancer8.32[4]
4-(4'-Bromo-3'-methylphenylamino)-7-fluoroquinoline (2i)HeLaCervical Adenocarcinoma7.15[4]
4-(4'-Bromo-3'-methylphenylamino)-7-fluoroquinoline (2i)BGC823Gastric Cancer4.65[4]
4-(Phenylamino)-7-fluoroquinoline (1a)BGC823Gastric Cancer9.15[4]
4-(4'-Chlorophenylamino)-7-fluoroquinoline (1b)BGC823Gastric Cancer8.17[4]
4-(3'-Chlorophenylamino)-7-fluoroquinoline (1c)BGC823Gastric Cancer8.52[4]
4-(3'-Chloro-4'-chlorophenylamino)-7-fluoroquinoline (1e)BGC823Gastric Cancer8.93[4]
4-(4'-Methylphenylamino)-7-fluoroquinoline (1g)BGC823Gastric Cancer9.07[4]

Experimental Protocols

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][5] The assay is based on the conversion of the yellow, water-soluble tetrazolium salt, MTT, into a purple, insoluble formazan product by mitochondrial succinate dehydrogenase enzymes in metabolically active cells.[1][6]

Materials:

  • This compound derivatives

  • Human cancer cell lines (e.g., MCF-7, HeLa, BGC823)[4]

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[1]

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in sterile PBS)[1][6]

  • Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or 10% SDS in 0.01 M HCl)[1]

  • Sterile 96-well flat-bottom cell culture plates

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Culture cancer cells to ~80% confluency.

    • Trypsinize the cells, perform a cell count, and dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL.[5]

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well).

    • Incubate for 24 hours to allow for cell attachment.[5]

  • Compound Treatment:

    • Prepare a stock solution of the this compound derivative in DMSO.

    • Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).[7]

    • After 24 hours of incubation, carefully remove the medium from the wells.

    • Add 100 µL of the medium containing the different concentrations of the compound to the respective wells.

    • Include control wells:

      • Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the highest concentration used for the test compounds.[1]

      • Untreated Control: Cells in culture medium only.

      • Blank Control: Medium only (no cells) to measure background absorbance.[1]

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).[1]

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C in the dark, allowing for the formation of formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]

    • Place the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution.[6]

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.[1][6] Readings should be taken within one hour of adding the solubilization solution.[1]

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve (percentage of cell viability vs. compound concentration) to determine the IC50 value.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Seed cells in 96-well plate compound_prep 2. Prepare serial dilutions of test compound treat_cells 3. Treat cells with compound (e.g., 48-72h) compound_prep->treat_cells add_mtt 4. Add MTT solution (4h incubation) treat_cells->add_mtt solubilize 5. Solubilize formazan crystals (DMSO) add_mtt->solubilize read_absorbance 6. Read absorbance (570 nm) solubilize->read_absorbance calc_ic50 7. Calculate % viability and determine IC50 read_absorbance->calc_ic50 Apoptosis_Assay_Workflow cluster_prep Cell Preparation & Treatment cluster_harvest Harvesting & Staining cluster_analysis Analysis seed_cells 1. Seed cells in 6-well plates treat_cells 2. Treat with compound (IC50, 2x IC50) seed_cells->treat_cells harvest_cells 3. Harvest adherent & floating cells treat_cells->harvest_cells wash_cells 4. Wash with cold PBS harvest_cells->wash_cells stain_cells 5. Resuspend and stain with Annexin V-FITC & PI wash_cells->stain_cells flow_cytometry 6. Analyze by flow cytometry stain_cells->flow_cytometry quantify_apoptosis 7. Quantify cell populations (Viable, Apoptotic, Necrotic) flow_cytometry->quantify_apoptosis

References

Developing drug-resistant cell lines to test 7-Fluoroquinolin-4-amine efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Topic: Developing Drug-Resistant Cell Lines to Evaluate the Efficacy of 7-Fluoroquinolin-4-amine

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of drug resistance is a primary cause of treatment failure in cancer chemotherapy.[1] To overcome this challenge, it is crucial to develop and test novel therapeutic agents against cancer cells that have acquired resistance.[2] Drug-resistant cell lines serve as invaluable in vitro models for understanding the molecular mechanisms of resistance and for the preclinical evaluation of new compounds.[2][3][4] This document provides a comprehensive guide for developing cell lines resistant to this compound, a quinoline derivative with potential cytotoxic effects, and for subsequently testing its efficacy against these resistant models.[5] The protocols outlined herein describe a systematic approach, from initial drug sensitivity testing to the generation, confirmation, and characterization of a resistant cell line.

Part 1: Development of a this compound Resistant Cell Line

The fundamental principle for generating a drug-resistant cell line in vitro is to mimic the process of acquired resistance in a clinical setting. This is typically achieved by continuously exposing a cancer cell line to gradually increasing concentrations of the therapeutic agent over an extended period.[3][6][7] This process applies selective pressure, eliminating sensitive cells and allowing the rare, inherently resistant cells to survive and proliferate, eventually resulting in a population with a stable resistant phenotype.[7][8]

Protocol 1: Determination of Initial IC50 for this compound

The first step is to determine the baseline sensitivity of the parental cell line to the drug. The half-maximal inhibitory concentration (IC50) is a quantitative measure of a drug's potency.[4]

Methodology:

  • Cell Seeding: Plate the parental cancer cells (e.g., MCF-7, A549) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.[4]

  • Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

  • Drug Treatment: Replace the medium in the 96-well plate with the medium containing the various concentrations of this compound. Include wells with vehicle control (medium with DMSO) and no-cell blanks.

  • Incubation: Incubate the plate for a period relevant to the drug's mechanism of action, typically 48 to 72 hours, at 37°C in a humidified 5% CO2 incubator.

  • Cell Viability Assessment: Measure cell viability using a colorimetric assay such as MTT or XTT.[9][10]

    • For MTT Assay: Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours. Add a solubilizing agent (e.g., DMSO or a specialized SDS-based solution) to dissolve the formazan crystals.[9][11]

    • For XTT Assay: Add the XTT reagent mixture to each well and incubate for 2-4 hours. The formazan product is water-soluble, so no solubilization step is needed.[10]

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~450-500 nm for XTT) using a microplate reader.[9][11]

  • IC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve (Viability % vs. Log[Drug Concentration]) and determine the IC50 value using non-linear regression analysis.[3]

Protocol 2: Stepwise Generation of the Resistant Cell Line

This long-term protocol uses a dose-escalation strategy to gradually select for resistant cells.[3][12] This process can take several months to complete.[8][13]

Methodology:

  • Initial Exposure: Begin by culturing the parental cells in a medium containing a low concentration of this compound, typically the IC10 or IC20 derived from the initial IC50 determination.[3][7][12]

  • Monitoring and Maintenance: Monitor the cells daily. Initially, a significant amount of cell death is expected. Replace the drug-containing medium every 2-3 days.[6]

  • Subculturing: When the surviving cells recover and reach 70-80% confluency, passage them as usual, maintaining the same drug concentration.[6]

  • Dose Escalation: Once the cells demonstrate stable growth and proliferation at the current drug concentration for several passages, increase the concentration of this compound by a factor of 1.5 to 2.0.[3]

  • Repeat Cycle: Repeat steps 2-4, gradually increasing the drug concentration over time. The cells will adapt and become resistant to progressively higher doses.

  • Cryopreservation: At each stage where cells become acclimated to a new concentration, it is critical to cryopreserve a stock of these cells.[6][7] This creates a valuable resource of cell lines with varying degrees of resistance and safeguards against contamination or loss.

Diagram 1: Experimental Workflow for Developing and Testing Resistant Cell Lines

G start_end start_end process process decision decision data data storage storage A Start: Select Parental Cell Line B Protocol 1: Determine Initial IC50 A->B C Protocol 2: Culture Cells with Increasing Drug Concentration (Start at IC20) B->C D Monitor Cell Growth & Viability C->D E Cells Reach 70-80% Confluency? D->E E->D No F Increase Drug Concentration E->F Yes G Cryopreserve Cell Stock F->G H Protocol 3: Determine New IC50 of Putative Resistant Line F->H G->C I Calculate Resistance Index (RI) H->I J RI Significantly Increased? I->J J->F No, Continue Selection K Resistant Cell Line Established J->K Yes L Protocol 4: Comparative Efficacy Testing on Parental vs. Resistant Lines K->L M Analyze and Compare Dose-Response Curves L->M N End: Report Drug Efficacy Against Resistant Model M->N

Caption: Workflow for generating and evaluating this compound resistant cells.

Protocol 3: Confirmation and Characterization of Resistance

After the cells can consistently proliferate in a high concentration of this compound (e.g., 5-10 times the initial IC50), the resistance must be quantitatively confirmed.

Methodology:

  • Comparative IC50 Assay: Perform a cell viability assay (as in Protocol 1) simultaneously on the parental cell line and the newly developed resistant cell line.

  • Calculate Resistance Index (RI): The degree of resistance is determined by calculating the Resistance Index (RI).[7]

    • RI = IC50 of Resistant Cell Line / IC50 of Parental Cell Line

  • Confirmation: A resistant cell line is generally considered successfully established if the RI is greater than 3-5, though higher values are often achieved.[3][12]

  • Stability Check: To determine if the resistance is stable, culture the resistant cells in a drug-free medium for several passages and then re-determine the IC50. A stable resistant phenotype will be maintained even in the absence of selective pressure.[7]

Part 2: Efficacy Testing on Resistant Cell Lines

The established resistant cell line is now used as a model to test the efficacy of this compound and potentially other compounds.

Protocol 4: Comparative Efficacy Analysis

This protocol directly compares the cytotoxic effect of the drug on sensitive versus resistant cells.

Methodology:

  • Cell Seeding: In the same 96-well plate, seed both the parental (sensitive) cells and the resistant cells at their optimal densities.

  • Drug Treatment: Treat both cell lines with an identical range of this compound concentrations, ensuring to bracket the IC50 values of both cell lines.

  • Incubation and Viability Assay: Follow the incubation and cell viability assessment steps as detailed in Protocol 1.

  • Data Analysis:

    • Plot the dose-response curves for both cell lines on the same graph.

    • Compare the IC50 values, the maximum inhibitory effect, and the overall shape of the curves.

    • A rightward shift in the dose-response curve for the resistant cell line visually confirms reduced sensitivity to the drug.

Data Presentation

Quantitative data should be organized into clear tables for straightforward interpretation and comparison.

Table 1: Initial IC50 of this compound

Cell Line IC50 (µM) 95% Confidence Interval

| Parental Line | 5.2 | 4.8 - 5.6 |

Table 2: Example Dose Escalation Schedule

Cycle Duration (Weeks) This compound Conc. (µM) Observations
1 3 1.0 (≈IC20) Significant initial cell death, slow recovery.
2 2 2.0 Improved growth rate.
3 2 4.0 Stable proliferation.
4 3 8.0 Moderate cell death, recovery observed.
5 2 15.0 Stable proliferation.
... ... ... ...

| 10 | 2 | 50.0 | Consistent growth, resistant phenotype suspected. |

Table 3: Comparative IC50 and Resistance Index (RI)

Cell Line IC50 (µM) Resistance Index (RI) Fold-Increase
Parental Line 5.2 1.0 -

| Resistant Line | 55.8 | 10.7 | 10.7x |

Table 4: Comparative Cell Viability at Key Concentrations

Concentration (µM) Parental Line (% Viability) Resistant Line (% Viability)
0 (Control) 100 100
5.2 (Parental IC50) 50.1 92.4
25 15.3 75.1

| 55.8 (Resistant IC50) | 3.8 | 49.8 |

Diagram 2: Logical Model of Resistance Development

G process process condition condition outcome outcome pressure pressure A Initial Heterogeneous Cell Population B Application of This compound A->B C Selective Pressure B->C D Sensitive Cells Undergo Apoptosis C->D E Rare Resistant Cells Survive and Proliferate C->E F Increased Drug Concentration E->F G Increased Selective Pressure F->G H Selection of More Resistant Phenotypes G->H I Dominant Population of Resistant Cells H->I

Caption: Selective pressure drives the evolution of a drug-resistant cell population.

Potential Mechanisms of Fluoroquinolone Resistance

While specific pathways for this compound resistance require empirical investigation, resistance to the broader class of fluoroquinolones in bacteria often involves several key mechanisms that may have analogous counterparts in cancer cells.[14] These include:

  • Target Alteration: Mutations in the target enzymes (DNA gyrase and topoisomerase IV in bacteria) can reduce drug binding affinity, thereby decreasing its efficacy.[15][16][17]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters or other efflux pumps actively removes the drug from the cell, preventing it from reaching its target at a sufficient concentration.[15][16] This is a common mechanism of multidrug resistance in cancer.[2][18]

  • Drug Inactivation: Enzymatic modification of the drug can render it inactive.

  • Plasmid-Mediated Resistance: In bacteria, plasmids can carry genes (like qnr genes) that protect the target enzymes from the drug's action.[16][17][19]

Diagram 3: Generalized Fluoroquinolone Resistance Pathways

G cluster_cell Cell cluster_nucleus Nucleus drug drug target target mechanism mechanism process process cell cell DNA DNA Replication & Transcription Target Topoisomerase II (Target Enzyme) Target->DNA Acts on Inhibition Inhibition of DNA Processes Target->Inhibition Drug prevents resealing of DNA breaks Mutation Target Mutation (Reduced Binding) Target->Mutation Resistance Mechanism 1 Efflux Efflux Pump (e.g., ABC Transporter) Drug_out This compound (Extracellular) Efflux->Drug_out Active Transport Export Drug Export Efflux->Export Resistance Mechanism 2 Drug_in Intracellular Drug Drug_in->Target Binds to Drug_in->Efflux Drug_out->Drug_in Diffusion Apoptosis Cell Death Inhibition->Apoptosis

Caption: Potential mechanisms of cellular resistance to fluoroquinolone-based compounds.

References

Application Notes and Protocols for 7-Fluoroquinolin-4-amine as a Fluorescent Probe in Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Fluoroquinolin-4-amine is a fluorescent molecule belonging to the quinoline family. Quinoline derivatives have garnered significant interest as fluorescent probes in cellular imaging due to their sensitivity to the microenvironment, good cell permeability, and tunable photophysical properties. The presence of a fluorine atom and an amino group on the quinoline scaffold of this compound suggests its potential utility in various bioimaging applications.

Based on the characteristics of structurally similar 7-aminoquinoline derivatives, this probe is anticipated to be valuable for imaging acidic organelles, such as lysosomes, and for specific targeting of the Golgi apparatus. The protonatable amino group at the 4-position can lead to pH-dependent fluorescence, while the quinoline core is known to accumulate in the mildly acidic environment of the Golgi.

Disclaimer: Direct experimental data for the photophysical properties and detailed cellular imaging protocols of this compound are not extensively available in the current scientific literature. The information, quantitative data, and protocols provided in this document are based on closely related 7-aminoquinoline analogs, such as 2-(4-fluorophenyl)quinolin-7-amine and other 2,4-disubstituted 7-aminoquinolines.[1][2][3] These should serve as a starting point, and researchers are strongly encouraged to experimentally determine the optimal conditions for their specific applications.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₉H₇FN₂PubChem[4]
Molecular Weight 162.16 g/mol PubChem[4]
Appearance Solid (predicted)
Solubility Soluble in DMSO and Ethanol
CAS Number 948293-49-0PubChem[4]

Photophysical Properties (Based on Analogs)

The following table summarizes the expected range of photophysical properties for this compound, based on data reported for analogous quinoline-based fluorescent probes.[1][2]

PropertyExpected Value RangeConditions
Absorption Maximum (λex) 350 - 400 nmPBS, pH 7.4
Emission Maximum (λem) 450 - 550 nmPBS, pH 7.4
Molar Absorptivity (ε) 10,000 - 30,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φ) 0.1 - 0.6
Stokes Shift 100 - 150 nm
Photostability High
Cell Permeability Good

A specific analog, 7-amino-4-methyl-2-(trifluoromethyl)quinoline, has been reported to have an excitation maximum at 380 nm and an emission maximum at 525 nm in Dichloromethane.[1]

Proposed Applications and Mechanism of Action

Imaging of Acidic Organelles (e.g., Lysosomes)

The 4-amino group of this compound is a potential site for protonation in acidic environments. This protonation can alter the electronic properties of the quinoline ring system, leading to a change in fluorescence intensity or a spectral shift. This property makes it a candidate for a "turn-on" or ratiometric fluorescent probe for imaging and tracking acidic organelles like lysosomes and endosomes, which are crucial in processes such as autophagy and endocytosis.[2]

pH_Sensing_Mechanism cluster_neutral Neutral pH (Cytosol) cluster_acidic Acidic pH (Lysosome) Probe_Neutral This compound (Unprotonated) Fluorescence_Low Low Fluorescence Probe_Neutral->Fluorescence_Low Excitation Probe_Acidic This compound-H+ (Protonated) Probe_Neutral->Probe_Acidic H+ Probe_Acidic->Probe_Neutral -H+ Fluorescence_High High Fluorescence Probe_Acidic->Fluorescence_High Excitation

Proposed mechanism of pH-dependent fluorescence.
Golgi Apparatus Imaging

Several 7-aminoquinoline derivatives have demonstrated high specificity for the Golgi apparatus.[1][3][5] The accumulation of these probes in the Golgi is attributed to the compatibility of the quinoline's pyridyl moiety with the mildly acidic microenvironment of this organelle (pH ~6.0-6.7).[1][5] This makes this compound a promising candidate for live-cell imaging of Golgi dynamics during processes like protein trafficking and cell division.

Experimental Protocols

The following protocols are adapted from established procedures for structurally similar 7-aminoquinoline probes and should be optimized for this compound and the specific cell line being used.[1][2][3]

Reagent Preparation
  • Stock Solution (1 mM): Prepare a 1 mM stock solution of this compound in high-quality, anhydrous dimethyl sulfoxide (DMSO). Vortex thoroughly to ensure complete dissolution.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.

  • Working Solution (1-10 µM): On the day of the experiment, dilute the 1 mM stock solution in pre-warmed cell culture medium or an appropriate imaging buffer (e.g., PBS or HBSS) to a final working concentration of 1-10 µM. The optimal concentration should be determined experimentally.

Reagent_Preparation_Workflow start Start dissolve Dissolve this compound in DMSO start->dissolve vortex Vortex to create 1 mM Stock Solution dissolve->vortex aliquot Aliquot and Store at -20°C vortex->aliquot dilute Dilute Stock Solution in pre-warmed medium aliquot->dilute working_solution Prepare 1-10 µM Working Solution dilute->working_solution end Ready for Staining working_solution->end

Workflow for reagent preparation.
Live-Cell Staining and Imaging Protocol

  • Cell Culture: Plate cells on a suitable imaging substrate, such as glass-bottom dishes or coverslips, and culture until they reach the desired confluency (e.g., 60-80%).

  • Washing: Gently remove the culture medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).

  • Probe Loading: Add the prepared working solution of this compound to the cells.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator. Protect the cells from light during incubation.

  • Washing: Remove the staining solution and wash the cells two to three times with pre-warmed PBS or culture medium to remove excess probe and reduce background fluorescence.

  • Imaging: Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells. Image the stained cells using a fluorescence microscope (e.g., confocal or widefield) equipped with appropriate filter sets (e.g., DAPI or blue channel filters).

Live_Cell_Imaging_Workflow plate_cells Plate cells on imaging dish wash1 Wash cells with pre-warmed PBS plate_cells->wash1 add_probe Add 1-10 µM probe in medium wash1->add_probe incubate Incubate 15-30 min at 37°C add_probe->incubate wash2 Wash cells 2-3 times with PBS incubate->wash2 add_buffer Add fresh imaging buffer wash2->add_buffer image Image with fluorescence microscope add_buffer->image

General workflow for live-cell imaging.
Co-localization Studies

To confirm the subcellular localization of this compound, co-staining with commercially available organelle-specific probes is recommended.

  • For Golgi Apparatus: Co-stain with a known Golgi marker such as BODIPY TR Ceramide or a fluorescently-tagged Golgi-resident protein.

  • For Lysosomes: Co-stain with a lysosomotropic dye like LysoTracker™ Red.

Follow the manufacturer's protocol for the commercial probe. Sequential staining may be necessary to avoid interference between the dyes. Acquire images in separate channels and merge them to assess the degree of co-localization using appropriate image analysis software.

Troubleshooting

IssuePossible CauseSuggested Solution
No or Weak Signal - Insufficient probe concentration or incubation time.- Incorrect filter sets.- Increase probe concentration or incubation time.- Verify excitation and emission filter settings match the probe's spectral properties.
High Background - Incomplete removal of excess probe.- Probe aggregation.- Increase the number and duration of washing steps.- Filter the working solution before use.
Cell Toxicity - High probe concentration.- Prolonged incubation.- Perform a dose-response curve to determine the optimal, non-toxic concentration.- Reduce incubation time.

Conclusion

This compound holds promise as a versatile fluorescent probe for cellular imaging, with potential applications in studying the Golgi apparatus and acidic organelles. The provided protocols and data, based on closely related analogs, offer a solid foundation for researchers to begin exploring its utility. Experimental optimization of staining conditions and imaging parameters will be crucial for achieving the best results in specific cellular contexts.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 7-Fluoroquinolin-4-amine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to optimize the synthesis of 7-Fluoroquinolin-4-amine.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, particularly through the common method of nucleophilic aromatic substitution (SNAr) of 4-chloro-7-fluoroquinoline.

Q1: Why is my reaction yield of this compound consistently low?

Low yields can be attributed to several factors. Systematically investigating the following possibilities can help identify the root cause:

  • Incomplete Reaction: The reaction may not have reached completion. You can monitor the progress using Thin-Layer Chromatography (TLC). If the starting material (4-chloro-7-fluoroquinoline) is still present after the intended reaction time, consider extending the duration or moderately increasing the temperature.

  • Suboptimal Temperature: The reaction temperature is a critical parameter. While heating is necessary, excessive heat can lead to the degradation of starting materials or the final product. The optimal temperature often lies between 120-130°C for this type of amination.[1]

  • Reagent Purity and Stoichiometry: Ensure the purity of your starting materials, especially the 4-chloro-7-fluoroquinoline and the amine source. Impurities can interfere with the reaction.[2] Also, verify the stoichiometry; an excess of the amine is often used to drive the reaction to completion.[1]

  • Atmosphere Control: While not always strictly required, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent potential side reactions, especially if your reagents are sensitive to air or moisture.

Q2: My final product is impure. What are the likely contaminants and how can I remove them?

Common impurities can include unreacted starting materials, byproducts from side reactions, or residual solvent.

  • Unreacted 4-chloro-7-fluoroquinoline: This is a common impurity if the reaction is incomplete.

  • Di-substituted products: Depending on the amine used, there is a possibility of forming di-substituted quinoline byproducts, although this is less common for the 4-position.

  • Solvent and Reagent Residue: Residual solvents from the reaction or purification steps can be present.

Purification Strategy:

  • Aqueous Wash: After the reaction, dissolving the mixture in a suitable organic solvent (like dichloromethane) and washing with a 5% aqueous sodium bicarbonate (NaHCO3) solution, followed by water and brine, can help remove acidic impurities and salts.[1]

  • Column Chromatography: This is a highly effective method for separating the desired product from unreacted starting materials and byproducts. A silica gel column with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) is commonly used.

  • Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system (e.g., ethanol or a mixture of chloroform and hexane) can significantly improve purity.[3]

Q3: I'm observing the formation of unexpected byproducts. What could be causing this?

Side reactions are a common cause of reduced yield and purity.

  • High Temperatures: As mentioned, excessive heat can cause degradation and the formation of tar-like substances.

  • Reactive Functional Groups: If your amine source contains other reactive functional groups, these may compete in the reaction. Protecting these groups before the reaction may be necessary.

  • Solvent Interaction: The choice of solvent is important. Protic solvents can sometimes interfere with the reaction, though alcohols are also used in some protocols. Aprotic polar solvents are often a good choice.

Below is a troubleshooting workflow to help diagnose and resolve common synthesis issues:

G start Low Yield or Impure Product check_completion Is the reaction going to completion? (Check via TLC) start->check_completion extend_time Increase reaction time or temperature moderately. check_completion->extend_time No check_purity Are starting materials pure? check_completion->check_purity Yes extend_time->check_completion purify_reagents Purify starting materials. check_purity->purify_reagents No optimize_workup Is the workup and purification efficient? check_purity->optimize_workup Yes purify_reagents->start refine_purification Refine purification: - Column Chromatography - Recrystallization optimize_workup->refine_purification No success Synthesis Optimized optimize_workup->success Yes refine_purification->start

A troubleshooting decision tree for synthesis optimization.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

The most prevalent method is the nucleophilic aromatic substitution (SNAr) of 4-chloro-7-fluoroquinoline with a source of ammonia or an appropriate amine. This reaction typically requires heating.

Q2: What are the key reaction parameters to control for optimal yield?

The key parameters that significantly influence the yield are:

  • Temperature: Generally in the range of 120-130°C.[1]

  • Reaction Time: Typically between 6 to 8 hours, but should be monitored by TLC.[1]

  • Solvent: The choice of solvent can be critical. High-boiling point aprotic solvents are often used, though some procedures use neat conditions (no solvent).[1]

  • Purity of Reactants: Using high-purity starting materials is crucial to avoid side reactions.[2]

Q3: Are there any specific safety precautions I should take?

Yes. Quinolines and their halogenated precursors can be toxic and irritating. Always handle these chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reactions are often performed at high temperatures, so precautions against thermal hazards should also be taken.

Experimental Protocols

Protocol 1: General Synthesis of 4-Aminoquinoline Derivatives

This protocol is a general method adapted from the synthesis of similar 4-aminoquinoline compounds and can be optimized for this compound.[1]

Materials:

  • 7-substituted-4-chloro-quinoline (1 equivalent)

  • Amine (e.g., butylamine) (2 equivalents)

  • Dichloromethane

  • 5% aqueous Sodium Bicarbonate (NaHCO3)

  • Water

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO4)

  • Hexane

  • Chloroform

Procedure:

  • A mixture of the 7-substituted-4-chloro-quinoline and the amine is heated to 120–130 °C and maintained at this temperature for 6 hours with constant stirring.[1]

  • The reaction mixture is then cooled to room temperature and taken up in dichloromethane.[1]

  • The organic layer is washed sequentially with 5% aqueous NaHCO3, water, and then brine.[1]

  • The organic layer is dried over anhydrous MgSO4, and the solvent is removed under reduced pressure.[1]

  • The resulting residue is precipitated by the addition of a hexane:chloroform mixture (e.g., 80:20) to yield the product.[1] Further purification can be achieved by column chromatography if necessary.

The following diagram illustrates the general workflow for this synthesis:

G cluster_reaction Reaction cluster_workup Work-up & Purification reagents Mix 4-chloro-7-fluoroquinoline and amine source heating Heat at 120-130°C for 6-8 hours reagents->heating dissolve Cool and dissolve in Dichloromethane heating->dissolve wash Wash with NaHCO3, Water, and Brine dissolve->wash dry Dry over MgSO4 and concentrate wash->dry purify Purify by precipitation or chromatography dry->purify final_product final_product purify->final_product Final Product: This compound

A general workflow for the synthesis of this compound.

Data Presentation

CompoundYield (%)Melting Point (°C)
4-(3′-Chlorophenylamino)-7-fluoroquinoline96.25%196–197
4-(4′-Chlorophenylamino)-7-fluoroquinoline92.93%194–195
4-(3′-Fluorophenylamino)-7-fluoroquinoline95.37%173–174
4-(4′-Methylphenylamino)-7-fluoroquinoline96.56%171–172
4-(4′-Methoxyphenylamino)-7-fluoroquinoline76.15%181–182

This data suggests that yields above 90% are attainable for this class of reaction. Lower yields in your experiments may indicate that one of the troubleshooting areas mentioned above needs to be addressed.

References

Troubleshooting low yield in 4-aminoquinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4-aminoquinolines. The content is structured to directly address specific issues that may be encountered during experimentation.

I. General Frequently Asked Questions

Q1: What are the most common synthetic routes to 4-aminoquinolines?

The most prevalent methods for synthesizing the 4-aminoquinoline scaffold include:

  • Nucleophilic Aromatic Substitution (SNAr): This is the most common approach, typically involving the reaction of a 4-chloroquinoline with a primary or secondary amine. The electron-withdrawing nature of the quinoline nitrogen activates the C4-position for nucleophilic attack.[1]

  • Gould-Jacobs Reaction: This method involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by thermal cyclization, saponification, and decarboxylation to yield a 4-hydroxyquinoline, which can then be converted to a 4-aminoquinoline.[2]

  • Conrad-Limpach Synthesis: This route utilizes the condensation of an aniline with a β-ketoester to form a 4-hydroxyquinoline, a key intermediate for 4-aminoquinolines.[3]

II. Troubleshooting Guide: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction between a 4-chloroquinoline and an amine is a robust method, but low yields can occur. This section addresses common problems and their solutions.

Q2: I am observing a low yield in my SNAr reaction. What are the likely causes?

Low yields in SNAr reactions for 4-aminoquinoline synthesis can stem from several factors:

  • Incomplete Reaction: The reaction may not have proceeded to completion.

  • Poor Nucleophilicity of the Amine: Less nucleophilic amines, such as anilines, react slower than aliphatic amines.

  • Suboptimal Reaction Conditions: Incorrect temperature, reaction time, solvent, or base can significantly hinder the reaction.

  • Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.

  • Product Precipitation: The desired product might precipitate from the reaction mixture, making isolation difficult and leading to apparent low yields.

Q3: How can I improve the yield of my SNAr reaction?

To improve the yield, consider the following optimization strategies:

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress and determine the optimal reaction time.

  • Amine Reactivity: For less reactive amines like anilines, consider using a Brønsted or Lewis acid catalyst to enhance the reactivity of the 4-chloroquinoline. However, this is not suitable for alkylamines, which can be protonated by the acid.[4]

  • Temperature and Time: For conventional heating, temperatures between 120-150°C for several hours to over 24 hours may be necessary. Microwave irradiation at 140-180°C can dramatically reduce reaction times to 20-30 minutes and improve yields.[4][5]

  • Choice of Base: For secondary amines, a base like potassium carbonate is often required. For anilines, a stronger base such as sodium hydroxide may be necessary. Primary amines can often act as the base themselves.[4]

  • Solvent Selection: Aprotic polar solvents like DMF, DMSO, and NMP are commonly used. For microwave synthesis, DMSO has been shown to be superior to ethanol and acetonitrile.[4]

Q4: What are common side products in the SNAr synthesis of 4-aminoquinolines?

A common side product, especially when using diamines, is the formation of a bis-quinoline , where two quinoline units are linked by the diamine. To minimize this, use a large excess of the diamine to favor the mono-substituted product.

Q5: I'm having trouble purifying my 4-aminoquinoline product. What are some effective strategies?

Purification of 4-aminoquinolines can be challenging due to the basic nature of the product and the potential for polar byproducts.

  • Removal of Excess Amine: If a high-boiling point amine was used in excess, it can be removed with an acidic wash (e.g., dilute HCl) during the work-up. This will protonate the amine, rendering it water-soluble.

  • Column Chromatography: Silica gel column chromatography is a standard purification method. A solvent system of ethyl acetate/hexane with a small amount of triethylamine can be effective. For highly polar compounds, reversed-phase HPLC may be necessary.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification technique. Common solvents include ethanol, ethanol/water mixtures, or ethyl acetate/hexane.

Data Presentation: SNAr Reaction Conditions
ParameterConventional HeatingMicrowave Irradiation
Temperature 120-150°C140-180°C[4][5]
Reaction Time Hours to >24 hours20-30 minutes[4][5]
Common Solvents DMF, NMP, EthanolDMSO (often superior)[4]
Typical Yields Moderate to GoodGood to Excellent (80-95%)[5]
Experimental Protocol: SNAr Synthesis of a 4-Aminoquinoline (Conventional Heating)
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 4-chloroquinoline derivative (1.0 equivalent) in a suitable solvent (e.g., ethanol).

  • Addition of Amine: Add the amine (1.1 to 2.0 equivalents). If required, add a base such as potassium carbonate.

  • Heating: Heat the reaction mixture to reflux (typically 120-150°C) and stir for the required time, monitoring by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or recrystallization.

Visualization: SNAr Troubleshooting Workflow

SNAr_Troubleshooting start Low Yield in SNAr Reaction incomplete_rxn Incomplete Reaction start->incomplete_rxn poor_nucleophile Poor Amine Nucleophilicity start->poor_nucleophile bad_conditions Suboptimal Conditions start->bad_conditions side_reactions Side Reactions start->side_reactions monitor_rxn Monitor with TLC incomplete_rxn->monitor_rxn catalyst Add Acid Catalyst (for anilines) poor_nucleophile->catalyst optimize_temp_time Optimize Temp/Time (Consider Microwave) bad_conditions->optimize_temp_time optimize_base_solvent Optimize Base & Solvent bad_conditions->optimize_base_solvent excess_diamine Use Excess Diamine side_reactions->excess_diamine

Caption: Troubleshooting workflow for low yield in SNAr synthesis of 4-aminoquinolines.

III. Troubleshooting Guide: Gould-Jacobs Reaction

The Gould-Jacobs reaction is a multi-step synthesis that can be prone to low yields if not carefully controlled.

Q6: My Gould-Jacobs reaction has a low yield. What are the common issues?

Low yields in the Gould-Jacobs synthesis can arise from:

  • Incomplete initial condensation: The formation of the anilidomethylenemalonic ester intermediate may be incomplete.

  • Incomplete cyclization: The high-temperature cyclization step may not go to completion.

  • Decomposition: At the high temperatures required for cyclization, the starting materials or product can decompose, often forming dark, tarry materials.

  • Side reactions: Decarboxylation of the 3-carboalkoxy group is a common side reaction at high temperatures.

Q7: How can I optimize my Gould-Jacobs reaction for a better yield?

  • Condensation Step: Ensure a slight excess of the malonic ester derivative is used and monitor the reaction by TLC to determine the optimal reaction time. Using fresh, high-quality reagents is crucial.

  • Cyclization Step: Gradually increase the reaction temperature, monitoring for product formation versus decomposition. Microwave heating can be more efficient for energy transfer and may improve yields and reduce reaction times.[6] Using a high-boiling inert solvent like diphenyl ether can ensure even heating and improve yields.

  • Minimizing Decomposition: Optimize the temperature and reaction time to find a balance between cyclization and degradation. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.

Data Presentation: Gould-Jacobs Cyclization Conditions (Microwave-Assisted)
Temperature (°C)Time (min)Yield (%)
2503037
3001028
300547

Data adapted from a microwave-assisted synthesis of a 4-hydroxyquinoline-3-carboxylate derivative.[7]

Experimental Protocol: Gould-Jacobs Reaction (Conventional Heating)
  • Condensation: In a round-bottom flask, combine the aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq). Heat the mixture at 100-130°C for 1-2 hours. Monitor the formation of the anilidomethylenemalonate intermediate by TLC. Remove the ethanol byproduct under reduced pressure.

  • Cyclization: Dissolve the crude intermediate in a high-boiling solvent (e.g., diphenyl ether). Heat the solution to a vigorous reflux (around 250°C) for 30-60 minutes.

  • Isolation: Cool the reaction mixture to room temperature. The product should precipitate. Add a non-polar solvent like hexane to aid precipitation. Collect the solid by filtration and wash thoroughly with the non-polar solvent.

  • Saponification: Hydrolyze the resulting ester with a solution of sodium hydroxide.

  • Decarboxylation: Acidify the mixture to precipitate the carboxylic acid, which is then heated above its melting point to induce decarboxylation to the 4-hydroxyquinoline.

Visualization: Gould-Jacobs Reaction Pathway

Gould_Jacobs_Pathway aniline Aniline intermediate Anilidomethylenemalonate Intermediate aniline->intermediate malonic_ester Alkoxymethylenemalonic Ester malonic_ester->intermediate cyclization 4-Hydroxy-3-carboalkoxyquinoline intermediate->cyclization High Temp. Cyclization saponification Quinoline-3-carboxylic Acid cyclization->saponification Saponification decarboxylation 4-Hydroxyquinoline saponification->decarboxylation Decarboxylation

Caption: The reaction pathway of the Gould-Jacobs synthesis.

IV. Troubleshooting Guide: Conrad-Limpach Synthesis

The Conrad-Limpach synthesis is another high-temperature reaction that requires careful control of conditions.

Q8: I'm getting a low yield or a mixture of isomers in my Conrad-Limpach synthesis. What could be the problem?

  • Low Yield:

    • Incomplete Cyclization: The high temperature required for cyclization (~250°C) may not have been reached or maintained for a sufficient duration.

    • Decomposition: As with the Gould-Jacobs reaction, high temperatures can lead to degradation of the product.

    • Poor Solvent Choice: The cyclization step is highly dependent on the solvent. Running the reaction neat often gives low yields.[3]

  • Mixture of Isomers:

    • Knorr Product Formation: At higher initial condensation temperatures (around 140°C), the aniline can attack the ester group of the β-ketoester, leading to the formation of a 2-hydroxyquinoline (the Knorr product) as a regioisomeric byproduct.[3]

Q9: How can I improve the yield and selectivity of the Conrad-Limpach synthesis?

  • Yield Improvement:

    • Temperature Control: Ensure the cyclization is carried out at a sufficiently high and stable temperature (around 250°C).

    • Solvent Selection: Use a high-boiling, inert solvent such as mineral oil, diphenyl ether, or Dowtherm A to improve cyclization yields significantly.[3][8]

  • Selectivity for 4-Hydroxyquinoline:

    • Condensation Temperature: Keep the initial condensation of the aniline and β-ketoester at a moderate temperature (room temperature to reflux) to favor the formation of the kinetic product (β-aminoacrylate), which leads to the desired 4-hydroxyquinoline.

Data Presentation: Conrad-Limpach Cyclization Solvents
SolventBoiling Point (°C)Typical Yield (%)
Neat (No Solvent)-< 30
Mineral Oil> 275Up to 95[3][8]
Diphenyl Ether259High
Dowtherm A257High
Experimental Protocol: Conrad-Limpach Synthesis
  • Enamine Formation: In a round-bottom flask, mix the aniline (1.0 eq) and the β-ketoester (1.0 eq) with a catalytic amount of acid (e.g., a drop of acetic acid). Heat the mixture to a moderate temperature (e.g., reflux in ethanol) until the formation of the β-aminoacrylate intermediate is complete (monitor by TLC). Remove the solvent and water byproduct under reduced pressure.

  • Thermal Cyclization: In a separate flask equipped for high-temperature reaction, place the crude intermediate and add a high-boiling solvent (e.g., diphenyl ether). Heat the mixture with stirring to ~250°C for 30-60 minutes.

  • Product Isolation: Cool the reaction mixture to room temperature. The 4-hydroxyquinoline product will often precipitate. Add a non-polar solvent (e.g., hexanes) to aid precipitation.

  • Purification: Collect the solid product by vacuum filtration and wash with a cold solvent (e.g., cold ethanol or diethyl ether) to remove the high-boiling solvent. The product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Visualization: Conrad-Limpach vs. Knorr Synthesis Pathways

ConradLimpach_Knorr cluster_conrad_limpach Conrad-Limpach Pathway cluster_knorr Knorr Pathway reactants Aniline + β-Ketoester cl_intermediate β-Aminoacrylate (Kinetic Product) reactants->cl_intermediate Moderate Temp. knorr_intermediate β-Ketoanilid (Thermodynamic Product) reactants->knorr_intermediate High Temp. (~140°C) product_4_OH 4-Hydroxyquinoline cl_intermediate->product_4_OH ~250°C Cyclization product_2_OH 2-Hydroxyquinoline knorr_intermediate->product_2_OH Cyclization

Caption: Regioselectivity in the Conrad-Limpach versus the Knorr synthesis.

References

Technical Support Center: Improving the Aqueous Solubility of 7-Fluoroquinolin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 7-Fluoroquinolin-4-amine. Given that specific experimental solubility data for this compound is not widely available, this guide focuses on systematic experimental protocols and decision-making workflows to determine and enhance its solubility based on the known behavior of similar quinoline derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is this compound expected to have low aqueous solubility?

A1: The poor aqueous solubility of this compound is anticipated due to its molecular structure. The quinoline core is a bicyclic aromatic system, which is predominantly hydrophobic.[1] While the amine group provides some polarity, the overall molecule is significantly lipophilic, a characteristic that is common among quinoline derivatives and aromatic amines.[1][2][3] This hydrophobicity leads to unfavorable interactions with polar water molecules, making it difficult for the compound to dissolve. Additionally, strong intermolecular forces within the solid crystal lattice of the compound can hinder the solvation process.[4]

Physicochemical properties, such as the octanol-water partition coefficient (logP), are used to predict this behavior. A higher logP value indicates greater lipophilicity and generally lower aqueous solubility.

Table 1: Computed Physicochemical Properties of this compound

Property Value Implication for Solubility
Molecular Weight 162.16 g/mol N/A
XLogP3 1.7 Indicates a degree of lipophilicity, suggesting low intrinsic water solubility.[5]
Hydrogen Bond Donors 1 Can participate in hydrogen bonding.[5]
Hydrogen Bond Acceptors 3 Can participate in hydrogen bonding.[5]

| pKa (Predicted) | 5.74 ± 0.10 (Basic) | As a weak base, its charge state and solubility are highly pH-dependent.[6][7] |

Q2: I'm encountering solubility issues. What is the recommended first step?

A2: The crucial first step is to quantify the compound's baseline thermodynamic equilibrium solubility in your desired aqueous medium (e.g., water or a specific buffer).[8] The "shake-flask" method is the gold-standard for this determination.[8] Establishing this baseline provides a quantitative measure of the problem and a benchmark to evaluate the effectiveness of any enhancement techniques you employ.

Below is a general workflow for addressing solubility issues.

G cluster_0 start Start: Compound is Insoluble quantify Quantify Baseline Solubility (Shake-Flask Method) start->quantify is_sufficient Is Solubility Sufficient for Experiment? quantify->is_sufficient ph_adjust Attempt pH Adjustment (Target pH < pKa) is_sufficient->ph_adjust No end_ok Proceed with Experiment is_sufficient->end_ok Yes is_sufficient_ph Is Solubility Sufficient in Acceptable pH Range? ph_adjust->is_sufficient_ph cosolvent Use Co-solvents (e.g., DMSO, Ethanol) is_sufficient_ph->cosolvent No is_sufficient_ph->end_ok Yes is_sufficient_co Is Solubility Sufficient with Acceptable Co-solvent %? cosolvent->is_sufficient_co advanced Consider Advanced Techniques (Solid Dispersion, Complexation) is_sufficient_co->advanced No is_sufficient_co->end_ok Yes end_fail Re-evaluate Formulation Strategy advanced->end_fail

Caption: A general troubleshooting workflow for addressing compound solubility issues.
Experimental Protocol 1: Baseline Solubility Determination (Shake-Flask Method)

  • Preparation : Add an excess amount of this compound (enough so that solid particles are visible) to a known volume of the aqueous solution (e.g., purified water, PBS buffer) in a sealed container (e.g., glass vial).

  • Equilibration : Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation : Allow the suspension to settle. Separate the undissolved solid from the solution by centrifugation (e.g., 15,000 rpm for 15-20 minutes) followed by filtration of the supernatant through a 0.22 µm filter to remove any remaining particulates.

  • Quantification : Accurately dilute the clear, saturated filtrate with a suitable solvent. Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector, by comparing the result to a standard curve.[9]

  • Calculation : The determined concentration represents the equilibrium solubility of the compound under the tested conditions.

Q3: How can I use pH to improve the solubility of this compound?

A3: Since this compound is a weak base, adjusting the pH of the aqueous solution is a highly effective primary strategy.[1][4] By lowering the pH to a value at least 1-2 units below its predicted pKa of ~5.74, the amine group becomes protonated, forming a more polar and significantly more water-soluble cationic salt.[1][7]

Experimental Protocol 2: Generating a pH-Solubility Profile
  • Buffer Preparation : Prepare a series of buffers with different pH values (e.g., from pH 2.0 to 8.0 in 1.0 unit increments).

  • Solubility Measurement : For each buffer, determine the equilibrium solubility of this compound using the Shake-Flask Method described in Protocol 1.

  • Data Analysis : Plot the measured solubility (on a logarithmic scale) against the corresponding pH value. This profile will reveal the pH range where solubility is maximized and help you select an appropriate buffer for your experiments.[10]

G cluster_workflow Workflow for pH-Solubility Profiling prep_buffers Prepare Buffers (e.g., pH 2 to 8) add_compound Add Excess Compound to Each Buffer prep_buffers->add_compound equilibrate Equilibrate for 24-48h (Shaking at constant T) add_compound->equilibrate separate Centrifuge & Filter to get Saturated Supernatant equilibrate->separate quantify Quantify Concentration in Supernatant (e.g., HPLC) separate->quantify plot Plot log(Solubility) vs. pH quantify->plot G cluster_complex drug Hydrophobic Drug cd Hydrophilic Exterior Hydrophobic Cavity drug->cd:f1 Encapsulation complex Inclusion Complex (Soluble) water Water complex->water Increased Apparent Solubility

References

Identifying and minimizing side reactions in Friedländer quinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center dedicated to the Friedländer quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges, minimize side reactions, and optimize experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the Friedländer quinoline synthesis?

A1: The most prevalent side reaction is the self-condensation (an aldol reaction) of the ketone reactant, particularly when using base catalysts.[1][2] This occurs because the enolizable ketone can react with itself instead of the intended 2-aminoaryl aldehyde or ketone. Another significant issue, when using unsymmetrical ketones, is the formation of undesired regioisomers.[3]

Q2: How can I minimize the self-condensation of the ketone?

A2: Several strategies can be employed to suppress ketone self-condensation:

  • Use Milder Reaction Conditions: Employing milder catalysts, such as gold or p-toluenesulfonic acid (p-TsOH), can allow the reaction to proceed at lower temperatures, thereby reducing the rate of self-condensation.[1][3]

  • Slow Addition of Reactants: Adding the ketone slowly to the reaction mixture keeps its concentration low, which disfavors the bimolecular self-condensation reaction.[1][4]

  • Utilize an Imine Analog: To circumvent aldol condensation, especially under alkaline conditions, an imine analog of the 2-aminoaryl aldehyde or ketone can be used.[3]

  • Choose a Non-Enolizable Partner: If the experimental design permits, using a ketone that cannot enolize or is a much poorer nucleophile can prevent self-condensation.[2]

Q3: How can I control regioselectivity when using an unsymmetrical ketone?

A3: Controlling regioselectivity is a significant challenge. Some effective approaches include:

  • Introducing a Phosphoryl Group: Adding a phosphoryl group to the α-carbon of the ketone can direct the reaction towards a specific regioisomer.[3]

  • Amine Catalysis: The use of specific amine catalysts can influence the regiochemical outcome.[3]

  • Ionic Liquids: Performing the reaction in an ionic liquid as the solvent or catalyst can also enhance regioselectivity.[3]

Q4: What are some alternative and "greener" catalytic approaches to the traditional harsh conditions?

A4: Modern variations of the Friedländer synthesis focus on milder and more environmentally benign methods. These include:

  • Catalyst-Free in Water: Excellent yields have been achieved by simply heating the reactants in water, avoiding the need for any catalyst.[5]

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically shorten reaction times and often improves yields.[6]

  • Nanocatalysts: Catalysts such as SiO₂ nanoparticles have proven effective and can often be recovered and reused.[6]

  • Lewis and Brønsted Acids: A variety of mild Lewis acids (e.g., Yb(OTf)₃) and Brønsted acids (e.g., p-TsOH) can efficiently catalyze the reaction under less harsh conditions.[7]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Reaction conditions are too mild (temperature too low, insufficient reaction time).2. Catalyst is inactive or used in insufficient quantity.3. Starting materials are impure.1. Gradually increase the reaction temperature and/or extend the reaction time. Monitor progress by TLC.2. Use a fresh batch of catalyst or increase the catalyst loading.3. Ensure the purity of the 2-aminoaryl carbonyl compound and the ketone.
Significant Ketone Self-Condensation Product Observed 1. Reaction conditions are too harsh (strongly basic or high temperature).2. High concentration of the ketone reactant.1. Switch to a milder catalyst (e.g., p-TsOH, iodine, or a gold catalyst).2. Lower the reaction temperature.3. Add the ketone reactant slowly to the reaction mixture.[1][4]4. Consider using an imine analog of the amino-aryl carbonyl compound.[3]
Formation of a Mixture of Regioisomers 1. Use of an unsymmetrical ketone without directing groups.1. Modify the ketone by introducing a directing group, such as a phosphoryl group, on the α-carbon.[3]2. Experiment with different catalysts, such as specific amine catalysts or ionic liquids, which can influence regioselectivity.[3]
Tar or Polymer Formation 1. Excessively harsh reaction conditions (strong acids, high temperatures).1. Reduce the reaction temperature.2. Use a milder catalyst system.[1]

Experimental Protocols

General Procedure for p-Toluenesulfonic Acid (p-TsOH) Catalyzed Friedländer Synthesis

This protocol describes a general method for the Friedländer synthesis using p-TsOH as a catalyst.

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 2-aminoaryl aldehyde or ketone (1.0 mmol) in a suitable solvent such as toluene (10 mL).

  • Addition of Reagents: Add the ketone containing an α-methylene group (1.1 mmol) and a catalytic amount of p-TsOH (e.g., 10 mol%).

  • Reaction: Heat the mixture to reflux and monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Extraction: Add water (20 mL) to the residue and extract the product with an appropriate organic solvent, such as dichloromethane (3 x 15 mL).

  • Purification: Combine the organic extracts, dry them over anhydrous magnesium sulfate, filter, and evaporate the solvent. The crude product can then be purified by crystallization or column chromatography.

Catalyst-Free Friedländer Synthesis in Water

This protocol offers an environmentally friendly alternative to traditional methods.[5]

  • Reactant Mixture: In a sealed vial, combine the 2-aminobenzaldehyde (1.0 mmol) and the ketone or other carbonyl compound with an α-methylene group (1.2 mmol) in water (5 mL).

  • Reaction: Vigorously stir the mixture and heat it to 70-100 °C. Monitor the reaction by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature.

  • Isolation: The product often precipitates from the aqueous solution and can be isolated by filtration. If the product is soluble, extract it with a suitable organic solvent.

  • Purification: Wash the collected solid with cold water and dry it under a vacuum. Further purification can be achieved by recrystallization if necessary.

Visualizing Reaction Pathways and Troubleshooting

Friedlander_Pathways cluster_main Desired Friedländer Synthesis Pathway cluster_side Side Reaction: Ketone Self-Condensation Start 2-Aminoaryl Carbonyl + α-Methylene Ketone Aldol_Adduct Aldol Adduct Start->Aldol_Adduct Aldol Condensation Unsaturated_Carbonyl α,β-Unsaturated Carbonyl Aldol_Adduct->Unsaturated_Carbonyl Dehydration Imine Imine Formation Unsaturated_Carbonyl->Imine Intramolecular Condensation Product Substituted Quinoline Imine->Product Dehydration Ketone α-Methylene Ketone (Excess) Self_Condensation Self-Aldol Condensation Ketone->Self_Condensation Base/Heat Side_Product Undesired Dimerized Product Self_Condensation->Side_Product

References

Technical Support Center: Purification of Crude 7-Fluoroquinolin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of crude 7-Fluoroquinolin-4-amine. The following information is based on established principles for the purification of aminoquinolines and related heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can include unreacted starting materials from the synthesis, incompletely cyclized intermediates, regioisomers, and potential polymeric byproducts formed under harsh reaction conditions. The specific impurities will depend on the synthetic route employed.

Q2: Which purification techniques are most effective for this compound?

A2: The primary methods for purifying this compound are recrystallization and column chromatography.[1][2] For removal of baseline impurities, an initial acid-base extraction can also be a valuable step.[2] The choice of method depends on the impurity profile and the desired final purity.

Q3: My compound is streaking and showing poor separation on a standard silica gel column. Why is this happening?

A3: this compound is a basic compound due to the exocyclic amine group. This basicity can lead to strong interactions with the acidic silanol groups on the surface of standard silica gel, resulting in tailing, streaking, and poor separation.[1]

Q4: How can I improve the column chromatography of this basic compound?

A4: To mitigate the issues with standard silica gel, you can add a basic modifier to your mobile phase, such as a small amount of triethylamine (typically 0.1-1%) or ammonia.[1][3] This will neutralize the acidic sites on the silica. Alternatively, using amine-functionalized silica gel can provide better results.[1]

Q5: What are suitable solvent systems for the recrystallization of this compound?

A5: A good solvent system for recrystallization is one where the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature. For a polar, aromatic amine like this compound, suitable solvent systems could include ethanol/water, isopropanol/water, or ethyl acetate/hexanes.[1] The ideal solvent system should be determined experimentally.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Recovery After Column Chromatography The compound is irreversibly binding to the acidic sites on the silica gel.Add a basic modifier like triethylamine to the eluent or switch to an amine-functionalized silica column.[1]
The chosen eluent system is too polar, causing the product to elute too quickly with impurities.Gradually increase the polarity of the eluent system and monitor fractions by TLC.
Oily Product After Recrystallization The compound may be "oiling out" instead of crystallizing, which can happen if the solution is cooled too quickly or if the solvent is not ideal.Allow the solution to cool more slowly. If the problem persists, try a different solvent system. Scratching the inside of the flask can sometimes initiate crystallization.
Persistent Impurity After Purification The impurity may have very similar polarity to the desired product.If column chromatography is not providing sufficient separation, consider preparative HPLC for higher resolution.[1] Alternatively, try converting the amine to a salt (e.g., hydrochloride) to alter its solubility properties for recrystallization.[4]
Product Discoloration Amino compounds can be susceptible to oxidation, especially when exposed to light or acidic conditions for extended periods.[4]Perform purification steps promptly and consider storing the purified product under an inert atmosphere (e.g., nitrogen or argon) and protected from light.

Data Presentation

The following table presents illustrative data for the purification of a hypothetical 10-gram batch of crude this compound with an initial purity of 85%. These values are based on typical results for structurally related molecules.[2]

Purification Method Purity Achieved (%) Yield (%) Solvent Consumption (mL/g crude) Throughput
Recrystallization (Ethanol/Water) 95-9870-8520-50Medium
Column Chromatography (Silica Gel with 0.5% Triethylamine) >9875-85100-200Low to Medium
Column Chromatography (Amine-Functionalized Silica) >9980-90100-150Low to Medium

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Dissolution: In a flask, dissolve the crude this compound in the minimum amount of hot ethanol.

  • Addition of Anti-Solvent: While the solution is hot, slowly add hot water dropwise until the solution becomes slightly cloudy. Add a drop or two of hot ethanol to redissolve the precipitate and make the solution clear again.[1]

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[1]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexane/ethyl acetate with 0.5% triethylamine). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[5]

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dry powder to the top of the column.

  • Elution: Begin eluting with the low-polarity solvent system, gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate).

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

PurificationWorkflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Column Column Chromatography Crude->Column Pure_Recryst Pure Product (95-98%) Recrystallization->Pure_Recryst Impure_Liquor Impure Mother Liquor Recrystallization->Impure_Liquor Pure_Column Pure Product (>98%) Column->Pure_Column Impure_Fractions Impure Fractions Column->Impure_Fractions Troubleshooting_Logic Start Crude Product Check_Purity Assess Purity (e.g., TLC, NMR) Start->Check_Purity High_Purity High Purity? Check_Purity->High_Purity Recrystallize Recrystallization High_Purity->Recrystallize Yes Tailing Streaking/Tailing on TLC? High_Purity->Tailing No Final_Product Final Product Recrystallize->Final_Product Column Column Chromatography Column->Final_Product Tailing->Column No Add_Base Add Basic Modifier (e.g., Et3N) to Eluent Tailing->Add_Base Yes Add_Base->Column

References

Stability and degradation issues of 4-aminoquinoline compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and answers to frequently asked questions regarding the stability and degradation of 4-aminoquinoline compounds for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This section addresses specific issues that may arise during experimentation with 4-aminoquinoline compounds.

Issue Potential Cause Recommended Solution
Compound Precipitation in Stock Solution - The concentration exceeds the solubility limit in the chosen solvent.- The solution was not properly dissolved initially.- Temperature fluctuations during storage.- Gently warm the solution to 37°C and sonicate to aid dissolution.[1]- Consider preparing a more dilute stock solution.[1]- Ensure the compound is fully dissolved before storage.
Inconsistent Experimental Results - Degradation of the compound due to improper storage (e.g., exposure to light, repeated freeze-thaw cycles).- Use of an old or degraded stock solution.- Incompatibility with other reagents in the assay (e.g., strong oxidizing agents).- Prepare fresh stock solutions from solid material.[1]- Aliquot stock solutions into single-use vials to avoid multiple freeze-thaw cycles.[1]- Verify that the solid compound is stored in a cool, dry, and dark place.[1]- Review the experimental protocol for any incompatible reagents like strong acids or strong oxidizing agents.[1]
Color Change of Solid or Solution - Oxidation or photodegradation of the compound.- The inherent appearance of the compound.- 4-aminoquinoline solids can naturally appear as ashen, light brown, or white to light yellow crystalline powders.[1][2] A slight initial color may not indicate degradation.[1]- If a significant color change occurs over time, this may suggest decomposition. It is recommended to use a fresh batch if degradation is suspected.[1]- Protect solutions from light by using amber vials.[1]
Loss of Biological Activity - Metabolic degradation of the side chain (e.g., N-dealkylation).- Hydrolysis or oxidation of the core structure.- Formation of less active or toxic metabolites (e.g., quinone-imines for amodiaquine).[3][4]- Confirm the identity and purity of the compound using analytical methods like HPLC or LC-MS.- For in vivo or cell-based assays, consider that metabolic processes can alter the compound. The N-dealkylation of the side chain is a common metabolic pathway for chloroquine.[5]- If using amodiaquine or similar derivatives, be aware of the potential formation of toxic quinone-imine metabolites.[3][4]

Frequently Asked Questions (FAQs)

Storage and Handling

Q: What are the optimal storage conditions for solid 4-aminoquinoline compounds? A: Solid 4-aminoquinoline compounds should be stored in a tightly sealed container in a cool, dry, and dark place to prevent degradation from moisture and light.[1][2]

Q: How should I prepare and store stock solutions of 4-aminoquinoline compounds? A: Stock solutions are typically prepared in solvents like DMSO, methanol, or chloroform.[1] For optimal stability, it is crucial to aliquot the stock solution into single-use amber vials. This protects the compound from light and minimizes degradation from repeated freeze-thaw cycles.[1] For long-term storage, keep aliquots at -80°C (up to 6 months) or -20°C (up to 1 month).[1]

Q: Can I store 4-aminoquinoline compounds in aqueous buffers? A: Prolonged storage in aqueous buffers is generally not recommended due to the potential for hydrolysis and degradation.[1] If your experiment requires an aqueous solution, it is best to prepare it fresh from a stock solution immediately before use.[1]

Stability and Degradation

Q: What are the main factors that cause the degradation of 4-aminoquinoline compounds? A: The primary factors include:

  • Light: Many quinoline derivatives are sensitive to light and can undergo photodegradation.[1][6]

  • Oxidizing Agents: Contact with strong oxidizing agents should be avoided as it can lead to chemical degradation.[1]

  • pH: As weak bases, the protonation state of 4-aminoquinolines is pH-dependent, which can influence their stability and solubility.[7][8]

  • Metabolism: In biological systems, the side chains of 4-aminoquinolines are susceptible to metabolic degradation, most commonly N-dealkylation by cytochrome P450 enzymes.[5] Some derivatives, like amodiaquine, can be metabolized into reactive quinone-imine intermediates, which are linked to toxicity.[3][4]

Q: What are the common degradation pathways for 4-aminoquinolines? A: The most frequently encountered degradation pathways are metabolic. For instance, chloroquine is primarily metabolized via N-dealkylation of its aminoalkyl side chain.[5] Amodiaquine is rapidly metabolized to its main active metabolite, N-desethylamodiaquine.[9] Another pathway for certain derivatives involves the formation of potentially toxic quinone-imine metabolites.[4]

Potential Degradation Pathways for 4-Aminoquinolines Parent 4-Aminoquinoline Derivative Metabolic Metabolic Degradation (e.g., CYP450 Enzymes) Parent->Metabolic Biological Systems Chemical Chemical Degradation Parent->Chemical Environmental Factors N_Dealkylation N-Dealkylation of Side Chain Metabolic->N_Dealkylation Quinone_Imine Quinone-Imine Formation (Amodiaquine-type) Metabolic->Quinone_Imine Photodegradation Photodegradation (UV/Light Exposure) Chemical->Photodegradation Oxidation Oxidation (Strong Oxidizing Agents) Chemical->Oxidation

Caption: Key degradation pathways for 4-aminoquinoline compounds.

Experimental Considerations

Q: My 4-aminoquinoline compound shows high activity against chloroquine-sensitive P. falciparum but not against resistant strains. Why? A: This is a common characteristic of many 4-aminoquinoline compounds, including chloroquine itself.[10] Resistance is often associated with the parasite's ability to expel the drug from its digestive vacuole. Structural modifications, particularly to the side chain, can help overcome this resistance.[11] For example, introducing bulkier groups on the distal amine can decrease cross-resistance with chloroquine, possibly by preventing metabolic dealkylation.[11]

Q: How can I troubleshoot inconsistent results in my experiments? A: Inconsistent results can often be traced back to compound stability. Use the following workflow to diagnose the problem.

Start Inconsistent Results Observed CheckStock Is the stock solution old (>1-6 months) or visibly discolored? Start->CheckStock CheckStorage Was the solid compound stored properly (cool, dry, dark, sealed)? CheckStock->CheckStorage No NewStock Prepare fresh stock solution. Aliquot and store properly. CheckStock->NewStock Yes CheckReagents Are there incompatible reagents (e.g., strong oxidizers) in the assay? CheckStorage->CheckReagents Yes NewSolid Use a fresh batch of the solid compound. CheckStorage->NewSolid No ModifyProtocol Modify protocol to remove incompatible reagents or add compound last. CheckReagents->ModifyProtocol Yes End Problem Likely Resolved CheckReagents->End No NewStock->End NewSolid->End ModifyProtocol->End

Caption: Troubleshooting workflow for inconsistent experimental results.

Quantitative Data Summary

Metabolic Stability of 4-Aminoquinoline Analogs

The following table summarizes the metabolic stability of chloroquine (CQ), amodiaquine (AQ), and other analogs when incubated with human liver microsomes. A shorter half-life (t½) indicates faster metabolism.

CompoundHalf-Life (t½) (minutes)Intrinsic Clearance (CLint) (mL min⁻¹ mg⁻¹)Reference
Chloroquine (CQ) 133 ± 15.5-[3][4]
Amodiaquine (AQ) 5.4 ± 0.42-[3][4]
Analog 1 40 - 51-[3][4]
Analog 2 40 - 51-[3][4]
Analog 3 40 - 51-[3][4]
Analog 4 ~5-[3][4]
Verapamil (Control) 17.2134[3]
Warfarin (Control) >2400.0[3]
Data presented as mean ± standard deviation where available. Intrinsic clearance data was not available for all compounds in the cited sources.

Experimental Protocols

Protocol: In Vitro Metabolic Stability Assay

This protocol provides a general method for assessing the metabolic stability of 4-aminoquinoline compounds using human liver microsomes.

Workflow for In Vitro Metabolic Stability Assay Start Start Prepare Prepare reaction mixture: - Test Compound (e.g., 1 µM) - Human Liver Microsomes (e.g., 0.3 mg/mL) - Phosphate Buffer Start->Prepare Preincubate Pre-incubate mixture at 37°C Prepare->Preincubate Initiate Initiate reaction by adding NADPH Preincubate->Initiate Incubate Incubate at 37°C Initiate->Incubate Sample Remove aliquots at specified time points (e.g., 0, 10, 20, 40, 60 min) Incubate->Sample During Incubation Stop Stop reaction by adding ice-cold methanol with an internal standard Sample->Stop Process Centrifuge to precipitate protein Stop->Process Analyze Analyze supernatant by LC-MS/MS to quantify remaining parent compound Process->Analyze End End Analyze->End

Caption: Standard workflow for an in vitro metabolic stability assay.

Methodology:

  • Preparation: A reaction mixture is prepared containing the 4-aminoquinoline test compound (e.g., at a final concentration of 1 µM), pooled human liver microsomes (e.g., 0.3 mg/mL), and a suitable buffer (e.g., phosphate buffer). A control reaction without NADPH should also be prepared to assess non-enzymatic degradation.[3][5]

  • Initiation: The mixture is pre-incubated at 37°C. The metabolic reaction is initiated by adding an NADPH-regenerating system.[3][5]

  • Incubation and Sampling: The reaction is incubated at 37°C. Aliquots are removed at several time points (e.g., 0, 10, 20, 40, and 60 minutes).[4]

  • Quenching: The reaction in each aliquot is immediately stopped by adding an equal volume of an ice-cold organic solvent, such as methanol or acetonitrile, containing an internal standard.[4][5]

  • Sample Processing: The quenched samples are centrifuged to precipitate the microsomal proteins.[4]

  • Analysis: The supernatant is collected and analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to measure the concentration of the parent compound remaining at each time point.[5]

  • Data Interpretation: The rate of disappearance of the parent compound is used to calculate key metabolic parameters, such as the in vitro half-life (t½) and intrinsic clearance (CLint).

References

Technical Support Center: Overcoming Poor Regioselectivity in Substituted Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center dedicated to addressing the challenges of regioselectivity in substituted quinoline synthesis. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in achieving the desired isomeric purity in your reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary classical synthesis methods for quinolines where regioselectivity is a major concern?

A1: Regioselectivity is a critical factor in several widely-used quinoline syntheses, especially when employing unsymmetrical starting materials. The most prominent examples include the Friedländer, Combes, Doebner-von Miller, and Conrad-Limpach-Knorr syntheses.[1] In these reactions, the cyclization step can occur at different positions, leading to the formation of a mixture of regioisomers, which can complicate purification and reduce the yield of the desired product.[1]

Q2: What key factors influence the regiochemical outcome in quinoline synthesis?

A2: The regioselectivity of quinoline synthesis is primarily governed by a combination of electronic effects, steric hindrance, and the specific reaction conditions employed.[1]

  • Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on both the aniline and the carbonyl-containing reactant can direct the cyclization to a specific position.

  • Steric Hindrance: Bulky substituents on the starting materials can favor the formation of the less sterically hindered product.[2]

  • Reaction Conditions: The choice of catalyst (acidic or basic), solvent, and reaction temperature can significantly influence the reaction pathway and, consequently, the regiochemical outcome.[1]

Q3: How can modern synthetic methods help control regioselectivity in quinoline synthesis?

A3: Modern synthetic methods, particularly those involving transition-metal catalysis and C-H functionalization, offer powerful strategies for achieving high regioselectivity.[3] These methods often operate under milder conditions and can provide access to substituted quinolines that are difficult to obtain through classical routes. For instance, directed C-H activation can precisely functionalize a specific position on the quinoline core.[3]

Q4: My Doebner-von Miller reaction is producing a low yield of the desired quinoline. What are the potential causes and solutions?

A4: Low yields in the Doebner-von Miller reaction can often be attributed to the acid-catalyzed polymerization of the α,β-unsaturated carbonyl substrate.[4] To mitigate this, consider using a biphasic reaction medium to sequester the carbonyl compound in an organic phase, which can significantly reduce polymerization.[4] Additionally, optimizing the choice and concentration of the acid catalyst (both Lewis and Brønsted acids can be used) can improve yields.[2]

Q5: I am getting a mixture of regioisomers in my Combes synthesis with an unsymmetrical β-diketone. How can I control the regioselectivity?

A5: Regioselectivity in the Combes synthesis is influenced by both steric and electronic factors.[4][5] To favor a specific regioisomer, you can:

  • Modify Substituents: Introducing bulkier substituents on the aniline or the β-diketone can direct the cyclization to the less sterically hindered position.[1][5]

  • Alter Electronics: Using an aniline with electron-donating groups (like methoxy) may favor the formation of 2-substituted quinolines, while electron-withdrawing groups (like chloro or fluoro) can lead to the 4-substituted regioisomer.[5]

  • Optimize Catalyst: The use of a polyphosphoric ester (PPE) catalyst can be more effective than commonly used sulfuric acid.[2][5]

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Friedländer Synthesis with Unsymmetrical Ketones
SymptomPossible Cause(s)Suggested Solution(s)
Formation of a mixture of quinoline regioisomers, leading to difficult purification and reduced yield of the desired product.[1]1. Competing reaction at two different α-methylene groups of the unsymmetrical ketone. 2. Reaction conditions (catalyst, temperature, solvent) do not sufficiently differentiate between the two possible cyclization pathways.1. Catalyst Selection: Employ specific amine catalysts or ionic liquids that can favor the formation of one regioisomer. 2. Substrate Modification: Introduce a phosphoryl group on the desired α-carbon of the ketone to direct the cyclization.[2] 3. Optimize Reaction Conditions: Systematically vary the solvent, temperature, and reaction time to identify conditions that favor the formation of a single isomer.[1]
Issue 2: Undesired Regioisomer as the Major Product in Combes Synthesis
SymptomPossible Cause(s)Suggested Solution(s)
The primary product of the reaction is the undesired regioisomer of the substituted quinoline.1. The electronic and/or steric properties of the substituents on the aniline and β-diketone favor the formation of the undesired isomer. 2. The acid catalyst and reaction conditions promote the thermodynamically favored, but undesired, product.1. Modify Substituents: If possible, alter the substituents to change the steric and electronic balance. For instance, a bulkier group on the aniline may favor cyclization at the less hindered position.[1][5] 2. Adjust Electronic Effects: Utilize anilines with different electronic properties. Methoxy-substituted anilines tend to yield 2-CF3-quinolines, while chloro- or fluoroanilines favor the 4-CF3 regioisomer when using trifluoromethyl-β-diketones.[5][6]
Issue 3: Mixture of 2- and 4-Hydroxyquinolines in Conrad-Limpach-Knorr Synthesis
SymptomPossible Cause(s)Suggested Solution(s)
Formation of both 4-hydroxyquinoline (Conrad-Limpach product) and 2-hydroxyquinoline (Knorr product).1. Reaction temperature is not well-controlled, allowing for both kinetic and thermodynamic pathways to occur. 2. The aniline attacks both the keto and the ester group of the β-ketoester.1. Temperature Control: For the synthesis of 4-hydroxyquinolines (Conrad-Limpach), maintain a lower reaction temperature (around 140°C) to favor the kinetic product. For 2-hydroxyquinolines (Knorr), a higher temperature is required to promote the formation of the thermodynamically preferred β-keto acid anilide intermediate.[7] 2. Solvent Choice: The use of an inert, high-boiling solvent like mineral oil can significantly improve the yield of the desired 4-hydroxyquinoline product in the Conrad-Limpach synthesis.[7]

Data Presentation

Table 1: Effect of Catalyst on the Yield of 2-carboxy-4-phenylquinoline in a Modified Doebner-von Miller Reaction

The following data illustrates the impact of different acid catalysts on the yield of a modified Doebner-von Miller reaction between aniline and γ-phenyl-β,γ-unsaturated α-ketoester. This modified reaction favors the 4-substituted quinoline.

EntryCatalyst (mol %)SolventTime (h)Yield (%)
1Hf(OTf)₄ (10)CH₂Cl₂4818 (44 of 2-substituted isomer)
2HCl (20)CH₂Cl₂480
3HCl (gas)Toluene240
4H₂SO₄ (20)CH₂Cl₂480
5TFA (solvent)-1278
6p-TsOH (20)Toluene240

Data extracted from a study on the reversal of regiochemistry in the Skraup-Doebner-Von Miller synthesis.[8]

Table 2: Influence of Solvent on the Yield of a Conrad-Limpach Cyclization

The choice of solvent in the high-temperature cyclization step of the Conrad-Limpach synthesis is crucial for achieving high yields of 4-hydroxyquinolines.

SolventBoiling Point (°C)Yield (%)
Iso-butyl benzoate24255
2-Nitrotoluene22255
1,2,4-Trichlorobenzene21455
2,6-di-tert-butylphenol26465
Dowtherm A25770

Data from a study on the optimization of the Conrad-Limpach synthesis.[9]

Experimental Protocols

Protocol 1: Regioselective Friedländer Synthesis of a 2-Substituted Quinoline

This protocol describes a general procedure for the regioselective synthesis of a 2-substituted quinoline using an amine catalyst.

Materials:

  • 2-Aminoaryl ketone (1.0 mmol)

  • Unsymmetrical methyl ketone (1.2 mmol)

  • Amine catalyst (e.g., pyrrolidine, 20 mol%)

  • Toluene (5 mL)

Procedure:

  • To a stirred solution of the 2-aminoaryl ketone in toluene, add the unsymmetrical methyl ketone.

  • Add the amine catalyst to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO₃.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Determine the ratio of regioisomers by ¹H NMR spectroscopy or GC analysis of the crude product.

  • Purify the desired product by column chromatography on silica gel.

Protocol 2: Regioselective Combes Synthesis of a 2,4-Disubstituted Quinoline

This protocol outlines the synthesis of a 2,4-disubstituted quinoline, where regioselectivity can be influenced by the choice of substituents.

Materials:

  • Aniline derivative (1.0 equiv)

  • Unsymmetrical β-diketone (1.0 equiv)

  • Concentrated sulfuric acid

Procedure:

  • In a fume hood, carefully mix the aniline derivative and the unsymmetrical β-diketone in a round-bottom flask. An exothermic reaction may occur.

  • Stir the mixture at room temperature to form the enamine intermediate.

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid with continuous stirring.

  • Gently heat the reaction mixture for a short period to effect cyclization.

  • Carefully pour the cooled reaction mixture onto crushed ice.

  • Neutralize the solution with a base (e.g., aqueous ammonia or sodium hydroxide).

  • The quinoline derivative may precipitate and can be collected by filtration.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).[4]

Visualizations

Decision Tree for Quinoline Synthesis Method Selection

G Choosing a Quinoline Synthesis Method for Regiocontrol start Desired Substitution Pattern? sub_pattern Unsymmetrical Starting Materials? start->sub_pattern modern Modern Catalytic Methods (e.g., C-H Activation) sub_pattern->modern No, or need high selectivity regio_issue Regioselectivity a major issue? sub_pattern->regio_issue Yes friedlander Friedländer Synthesis (2-aminoaryl aldehyde/ketone + ketone) fried_sol Solutions: - Amine catalysts - Phosphoryl directing group friedlander->fried_sol combes Combes Synthesis (aniline + β-diketone) combes_sol Solutions: - Steric/electronic modification - PPE catalyst combes->combes_sol dvm Doebner-von Miller (aniline + α,β-unsaturated carbonyl) dvm_sol Solutions: - Modified substrates (γ-aryl-β,γ-unsaturated α-ketoesters) - TFA as catalyst dvm->dvm_sol ck Conrad-Limpach-Knorr (aniline + β-ketoester) ck_sol Solutions: - Strict temperature control ck->ck_sol regio_issue->friedlander 2- or 2,3-substituted regio_issue->combes 2,4-disubstituted regio_issue->dvm 2- or 4-substituted regio_issue->ck 2- or 4-hydroxy

Caption: A decision tree to guide the selection of an appropriate quinoline synthesis method based on the desired substitution pattern and potential regioselectivity challenges.

Simplified Reaction Mechanism for Friedländer Synthesis

Friedlander_Mechanism Friedländer Synthesis: Key Intermediates reactants 2-Aminoaryl Ketone + Unsymmetrical Ketone aldol Aldol Adduct reactants->aldol Aldol Condensation enone α,β-Unsaturated Ketone Intermediate aldol->enone Dehydration imine Intramolecular Imine Formation enone->imine Cyclization product Substituted Quinoline imine->product Dehydration (Aromatization)

Caption: A simplified workflow illustrating the key steps and intermediates in the Friedländer synthesis of quinolines.

Controlling Regioselectivity in Combes Synthesis

Combes_Regioselectivity Factors Influencing Regioselectivity in Combes Synthesis start Aniline + Unsymmetrical β-Diketone sterics Steric Hindrance start->sterics electronics Electronic Effects start->electronics product_a Regioisomer A sterics->product_a Bulky substituents favor less hindered product product_b Regioisomer B electronics->product_b EDG/EWG on aniline directs cyclization

Caption: A diagram illustrating the interplay of steric and electronic effects in determining the regiochemical outcome of the Combes quinoline synthesis.

References

Technical Support Center: Managing Exothermic Reactions in Skraup Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Skraup quinoline synthesis. The notoriously exothermic nature of this reaction necessitates careful control to ensure safety, maximize yield, and minimize byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What makes the Skraup quinoline synthesis so exothermic and potentially hazardous?

A1: The Skraup synthesis involves a series of highly exothermic steps. The initial dehydration of glycerol to acrolein using concentrated sulfuric acid releases a significant amount of heat. Subsequent steps, including the Michael addition of aniline to acrolein, cyclization, and oxidation, are also energetic.[1] This combination of reactions can lead to a rapid and substantial increase in temperature, which, if not controlled, can result in a runaway reaction with a violent release of energy and potential for the ejection of flask contents.[1][2]

Q2: What is the primary role of a moderator like ferrous sulfate (FeSO₄) in the reaction?

A2: Ferrous sulfate is the most commonly used moderator to control the violent nature of the Skraup synthesis.[3] It is believed to act as an oxygen carrier, which helps to regulate the rate of the oxidation step.[4] By slowing down the oxidation, the overall reaction rate is moderated, preventing a sudden and dangerous temperature spike.[2] This allows for a safer execution of the reaction, particularly on a larger scale.[2]

Q3: Can other moderators be used, and how do they compare to ferrous sulfate?

A3: Yes, other moderators such as boric acid and acetic acid can also be used to make the reaction less violent.[3][5] While ferrous sulfate is the most common, the choice of moderator can depend on the specific substrate and desired reaction conditions. Preliminary experiments with boric acid have shown that the reaction runs smoothly, though potentially with slightly lower yields compared to the ferrous sulfate-moderated procedure.[5]

Q4: How critical is the order of reagent addition to controlling the exotherm?

A4: The order of reagent addition is absolutely crucial for safety and reaction control. It is imperative to add the reagents in the correct sequence, which is typically adding the ferrous sulfate to the aniline and glycerol before the slow and careful addition of concentrated sulfuric acid.[5] Adding sulfuric acid before the ferrous sulfate moderator can trigger an immediate and potentially uncontrollable reaction.[6] Thorough mixing of all components before heating is also essential to ensure an even distribution of the moderator and to prevent localized hotspots.[5]

Q5: What are the signs of a potential runaway reaction, and what immediate actions should be taken?

A5: A runaway reaction is characterized by a rapid and uncontrolled increase in temperature and pressure. Key signs include extremely vigorous boiling that does not subside after removing the external heat source and the potential ejection of material through the condenser.[2][6] If a runaway reaction is suspected, the following immediate actions should be taken if it is safe to do so:

  • Immediately remove the heat source.

  • Immerse the reaction flask in an ice-water bath for rapid cooling.[7]

  • Be prepared for a sudden increase in pressure and ensure proper venting is in place.

  • Always have a blast shield in front of the reaction setup.[7]

Troubleshooting Guides

Issue 1: The reaction is proceeding too violently or is difficult to control.

  • Question: My Skraup reaction is extremely exothermic and appears to be heading towards a runaway, even with a moderator. What can I do, and what should I check for future experiments?

  • Answer:

    • Immediate Actions: If safely possible, assist the reflux condenser by wrapping a wet towel around the upper part of the flask to increase cooling efficiency.[6] If the reaction remains uncontrollable, resort to an ice bath and maintain a safe distance.

    • Preventative Measures:

      • Moderator Quantity: Ensure the correct amount of ferrous sulfate is used. Insufficient moderator will not effectively control the reaction rate.

      • Reagent Purity: Use anhydrous glycerol, as the presence of water can affect the reaction rate and lead to lower yields.[5]

      • Rate of Heating: Begin heating the mixture gently. Once the exothermic reaction starts (indicated by boiling), immediately remove the external heat source. The reaction's own heat should sustain boiling for a period.[4]

      • Stirring: Ensure efficient and constant stirring throughout the reaction to promote even heat distribution.

Issue 2: Significant tar formation is observed, leading to low yields and difficult purification.

  • Question: My reaction mixture is a thick, black tar, and I'm struggling to isolate my quinoline product. How can I minimize tarring?

  • Answer: Tar formation is a common side reaction due to the harsh acidic and high-temperature conditions causing polymerization. To minimize this:

    • Temperature Control: Avoid excessively high temperatures. The initial heating should be gentle, and the exothermic phase must be carefully controlled.[4]

    • Moderator Use: The use of ferrous sulfate not only controls the exotherm but also helps to reduce charring and tar formation.

    • Reaction Time: While a sufficient reaction time is necessary for completion, unnecessarily prolonged heating can increase tar formation.

    • Purification: Steam distillation is a common and effective method to separate the volatile quinoline product from the non-volatile tarry residue.[4]

Issue 3: The yield of the desired quinoline product is consistently low.

  • Question: I am following the protocol, but my yields are much lower than expected. What factors could be contributing to this?

  • Answer: Low yields can stem from several factors:

    • Incomplete Reaction: Ensure the reaction is heated for a sufficient duration at the appropriate temperature. After the initial exotherm, a prolonged reflux period is often necessary.[7]

    • Substituent Effects: The electronic nature of substituents on the aniline ring can significantly impact reactivity. Electron-donating groups generally favor the reaction, while strong electron-withdrawing groups can deactivate the ring, requiring harsher conditions and potentially leading to lower yields.[8]

    • Oxidizing Agent: The choice of oxidizing agent can influence the yield. While nitrobenzene is common, arsenic acid has been reported to result in a less violent reaction and potentially better yields for certain substrates.[5][9] Iodine can also be used as an alternative oxidizing agent.[10]

    • Purification Losses: The workup and purification process, especially with tarry mixtures, can be a major source of product loss. Optimize extraction and purification methods to minimize these losses.[7]

Data Presentation

Table 1: Influence of Oxidizing Agent on Reaction Vigor and Yield

Oxidizing AgentTypical Vigor of ReactionReported Yield RangeNotes
NitrobenzeneCan be violent and difficult to control50-70%Often used as both an oxidizing agent and a solvent.[11][12]
Arsenic AcidGenerally less violent than nitrobenzene65-76% (for 6-methoxy-8-nitroquinoline)Considered a better choice for a less vigorous reaction.[11][13]
IodineCatalytic amounts can be effectiveVaries with substrateCan be a milder alternative to traditional oxidizing agents.[10]

Table 2: Recommended Temperature Parameters for a Controlled Skraup Synthesis (Example Protocol for 6-Methoxy-8-nitroquinoline)

StepParameterTemperature Range (°C)DurationNotes
Sulfuric Acid AdditionInitial temperature rise upon addition65-7030-45 minutesDropwise addition with good stirring is crucial.[13]
Dehydration of GlycerolInternal temperature during water removal105-1102-3 hoursMaintain a stable temperature to avoid decomposition.[13]
Cyclization and OxidationDropwise addition of more sulfuric acid117-1192.5-3.5 hoursStrict temperature control is critical for success.[13]
Completion of ReactionFinal heating stages120, then 1234 hours, then 3 hoursEnsures the reaction goes to completion.[13]

Experimental Protocols

Key Experiment: Skraup Synthesis of Quinoline with Ferrous Sulfate Moderator

This protocol is adapted from Organic Syntheses, a reliable source for robust experimental procedures.[8]

Materials:

  • Aniline (1.0 mole)

  • Glycerol (2.6 moles)

  • Nitrobenzene (0.5 mole)

  • Concentrated Sulfuric Acid (100 mL)

  • Ferrous sulfate heptahydrate (10 g)

Procedure:

  • In a 2-L round-bottom flask equipped with a reflux condenser, cautiously mix the aniline, glycerol, nitrobenzene, and ferrous sulfate.

  • Slowly and with external cooling (e.g., an ice bath), add the concentrated sulfuric acid in portions.

  • Gently heat the mixture in a fume hood. The reaction is highly exothermic and will begin to boil without external heating.

  • If the reaction becomes too vigorous, cool the flask with a water bath.

  • Once the initial vigorous reaction subsides, heat the mixture to reflux for 5 hours.

  • Allow the mixture to cool and then pour it into a large beaker containing 1 L of water.

  • Make the solution strongly alkaline with a concentrated sodium hydroxide solution.

  • Perform steam distillation to isolate the crude quinoline. The nitrobenzene and unreacted aniline will also co-distill.

  • Separate the organic layer from the distillate and wash it with dilute hydrochloric acid to remove any remaining aniline.

  • Make the aqueous layer basic with sodium hydroxide to recover any quinoline that may have dissolved.

  • Combine the quinoline fractions, dry over a suitable drying agent, and purify by distillation.

Mandatory Visualization

Troubleshooting_Exothermic_Reaction Troubleshooting Workflow for Exothermic Skraup Synthesis start Start Skraup Synthesis monitor Monitor Temperature and Reflux Vigor start->monitor is_violent Is reaction excessively violent? monitor->is_violent remove_heat Immediately remove external heat source is_violent->remove_heat Yes completion Reaction proceeds to completion is_violent->completion No external_cooling Apply external cooling (e.g., wet towel on flask) remove_heat->external_cooling is_controlled Is reaction now under control? external_cooling->is_controlled is_controlled->monitor Yes ice_bath Use ice bath and prepare for emergency shutdown is_controlled->ice_bath No post_mortem Post-mortem analysis: - Review reagent order and purity - Check moderator quantity - Assess heating rate and stirring ice_bath->post_mortem completion->post_mortem

Caption: Troubleshooting workflow for an unexpectedly violent Skraup synthesis reaction.

Skraup_Synthesis_Workflow General Experimental Workflow for a Controlled Skraup Synthesis cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Initiation and Control cluster_workup 3. Product Isolation and Purification reagents Combine Aniline, Glycerol, Oxidizing Agent, and FeSO₄ add_acid Slowly add H₂SO₄ with cooling reagents->add_acid gentle_heat Gently heat to initiate reaction add_acid->gentle_heat exotherm Remove external heat during exotherm gentle_heat->exotherm reflux Reflux for several hours exotherm->reflux cool_down Cool reaction mixture reflux->cool_down neutralize Dilute with water and neutralize with base cool_down->neutralize steam_distill Steam distill to separate quinoline neutralize->steam_distill purify Purify by distillation steam_distill->purify

Caption: General workflow for a well-controlled Skraup quinoline synthesis.

References

Technical Support Center: Doebner-von Miller Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in quinoline synthesis via the Doebner-von Miller reaction. Our goal is to help you overcome common challenges, particularly the pervasive issue of tar formation, to optimize your reaction outcomes.

Troubleshooting Guides

Issue: Significant Tar/Polymer Formation

Symptoms: Your reaction mixture becomes a thick, dark, and intractable tar, leading to difficulties in product isolation and a substantial decrease in the yield of the desired quinoline derivative.[1]

Root Cause: The primary cause of tar formation is the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone starting material.[1][2] This is one of the most common side reactions in the Doebner-von Miller synthesis.

Solutions:

A systematic approach to troubleshooting tar formation involves modifying the reaction conditions to disfavor the polymerization pathway. Here are several strategies, from simplest to more involved, that can be employed:

  • Slow Addition of the Carbonyl Compound: A straightforward and often effective method is the slow, dropwise addition of the α,β-unsaturated carbonyl compound to the heated acidic solution of the aniline.[2][3] This maintains a low concentration of the reactive carbonyl species at any given time, thereby favoring the desired reaction with the aniline over self-polymerization.

  • Employ a Biphasic Solvent System: Sequestering the α,β-unsaturated carbonyl compound in a non-polar organic solvent (e.g., toluene) while the aniline is in an acidic aqueous phase can drastically reduce its self-polymerization.[1][4] The reaction occurs at the interface of the two phases.

  • In Situ Generation of the α,β-Unsaturated Carbonyl Compound: Known as the Beyer method, this technique involves generating the α,β-unsaturated carbonyl compound within the reaction mixture from an aldol condensation.[2][5] For example, acetaldehyde can be slowly added to the reaction mixture to form crotonaldehyde in situ. This ensures a consistently low concentration of the highly reactive unsaturated aldehyde, thus minimizing tar formation.[2]

  • Optimize the Acid Catalyst: The choice and concentration of the acid catalyst are critical. While strong acids are necessary, excessively harsh conditions can accelerate tar formation.[1] A comparative study of different Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, SnCl₄) can help identify the optimal balance between reaction rate and byproduct formation.[1][6] In some cases, milder Lewis acids may be preferable.

  • Control Reaction Temperature: While the Doebner-von Miller reaction often requires heating, excessive temperatures can promote polymerization.[1][2] It is crucial to maintain the lowest effective temperature for the reaction to proceed at a reasonable rate. Monitoring the reaction temperature closely and providing initial cooling for vigorous, exothermic reactions is recommended.[2]

Issue: Low or No Yield of the Desired Quinoline

Symptoms: After workup, the yield of the desired quinoline product is significantly lower than expected, or no product is isolated at all.

Root Cause: Low yields can be a direct consequence of tar formation, but other factors such as reagent quality, reaction conditions, and substrate reactivity can also play a significant role.

Solutions:

  • Reagent Purity: Ensure that the aniline derivative is pure and free from oxidation byproducts. If necessary, purify the aniline by distillation. The α,β-unsaturated carbonyl compounds, especially aldehydes, are prone to polymerization upon storage; using freshly distilled or high-purity reagents is recommended.[2]

  • Substrate Reactivity: Anilines with strong electron-withdrawing groups are known to give lower yields.[1] For such substrates, more forcing conditions (higher temperatures, longer reaction times) or a more effective catalytic system may be necessary. Conversely, anilines with strong electron-donating groups can be overly reactive and prone to side reactions.[1]

  • Incomplete Reaction or Product Degradation: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and avoid product degradation from prolonged heating.[2]

  • Workup Procedure: Incomplete neutralization of the acidic reaction mixture can lead to the loss of the basic quinoline product during extraction.[2] Ensure the mixture is sufficiently basic before extraction. Multiple extractions with a suitable organic solvent may be necessary to recover all the product.[2]

Data Presentation

The following tables provide an illustrative overview of how different reaction parameters can influence the yield of quinoline products in Doebner-von Miller reactions. Note that actual yields will vary depending on the specific substrates and reaction scale.

Table 1: Effect of Acid Catalyst on Quinoline Yield

CatalystYield of 2-carboxy-4-phenylquinoline (%)
p-TsOH85
H₂SO₄78
HCl75
Sc(OTf)₃90
ZnCl₂70

Data is illustrative and based on trends reported in the literature.[2]

Table 2: Comparison of Reaction Conditions for the Synthesis of 2-Methylquinoline

MethodKey ParametersTypical Yield (%)Tar Formation
Standard (Monophasic)Rapid addition of crotonaldehyde30-40High
Slow AdditionDropwise addition of crotonaldehyde over 1-2 hours50-60Moderate
Biphasic SystemCrotonaldehyde in toluene, aniline in aq. HCl60-70Low
In Situ GenerationSlow addition of acetaldehyde65-75Very Low

This table summarizes qualitative and quantitative trends gathered from various sources to illustrate the benefits of different tar-reduction strategies.

Experimental Protocols

Protocol 1: Synthesis of 2-Methylquinoline via a Biphasic System to Minimize Tar Formation

This protocol is adapted from established procedures that employ a two-phase system to reduce the polymerization of crotonaldehyde.[1]

Materials:

  • Aniline (1.0 eq)

  • 6 M Hydrochloric acid

  • Crotonaldehyde (1.2 eq)

  • Toluene

  • Concentrated sodium hydroxide solution

  • Dichloromethane or ethyl acetate

  • Anhydrous sodium sulfate

  • Brine

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline and 6 M hydrochloric acid.

  • Heat the mixture to reflux.

  • In a separate addition funnel, dissolve crotonaldehyde in toluene.

  • Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over 1-2 hours.

  • After the addition is complete, continue to reflux for an additional 4-6 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be further purified by distillation or column chromatography.[1]

Protocol 2: High-Yield Synthesis of 2-Methylquinoline (Quinaldine) with In Situ Generation of Crotonaldehyde

This protocol utilizes the in situ generation of crotonaldehyde from acetaldehyde to maintain a low concentration of the reactive aldehyde and minimize tar formation.[2]

Materials:

  • Aniline (freshly distilled)

  • Acetaldehyde

  • Hydrochloric acid

  • Anhydrous zinc chloride

  • Slaked lime (calcium hydroxide)

  • Chloroform

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of aniline in aqueous hydrochloric acid.

  • Cool the flask in an ice bath.

  • Slowly add a solution of acetaldehyde to the stirred aniline hydrochloride solution. The acetaldehyde will undergo an in situ aldol condensation to form crotonaldehyde. This slow addition at low temperature helps to control the exothermic reaction and minimize polymerization.[2]

  • After the addition is complete, add anhydrous zinc chloride to the reaction mixture.

  • Heat the reaction mixture to reflux for approximately 7 hours. Monitor the progress of the reaction by TLC.

  • Upon completion, cool the mixture and carefully neutralize it with a slurry of slaked lime. This will precipitate zinc hydroxide and neutralize the excess acid.[2]

  • Perform a steam distillation of the neutralized mixture. 2-Methylquinoline is steam-volatile and will co-distill with the water.[2]

  • Collect the distillate, which will consist of two layers. Separate the organic layer (2-methylquinoline).

  • Extract the aqueous layer with chloroform to recover any dissolved product.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be further purified by vacuum distillation.[2]

Mandatory Visualization

TarFormationPathway Aniline Aniline Intermediate Conjugate Addition Intermediate Aniline->Intermediate 1,4-Addition UnsaturatedCarbonyl α,β-Unsaturated Carbonyl UnsaturatedCarbonyl->Intermediate Polymerization Acid-Catalyzed Polymerization UnsaturatedCarbonyl->Polymerization AcidCatalyst Acid Catalyst (H+) AcidCatalyst->Intermediate AcidCatalyst->Polymerization Dihydroquinoline Dihydroquinoline Intermediate->Dihydroquinoline Cyclization & Dehydration Quinoline Desired Quinoline Product Dihydroquinoline->Quinoline Oxidation Tar Tar/Polymeric Byproducts Polymerization->Tar TroubleshootingWorkflow Start Start: Tar Formation in Doebner-von Miller Rxn SlowAddition Implement Slow Addition of Carbonyl Compound Start->SlowAddition Check1 Tar Formation Reduced? SlowAddition->Check1 Biphasic Use Biphasic Solvent System Check1->Biphasic No Success Success: Minimized Tar Check1->Success Yes Check2 Tar Formation Reduced? Biphasic->Check2 InSitu Generate Carbonyl In Situ (Beyer Method) Check2->InSitu No Check2->Success Yes Check3 Tar Formation Reduced? InSitu->Check3 OptimizeCatalyst Optimize Acid Catalyst (Type & Concentration) Check3->OptimizeCatalyst No Check3->Success Yes Check4 Tar Formation Reduced? OptimizeCatalyst->Check4 OptimizeTemp Optimize Reaction Temperature Check4->OptimizeTemp No Check4->Success Yes FurtherOpt Further Optimization/ Consult Literature OptimizeTemp->FurtherOpt

References

Characterizing unexpected byproducts in 7-Fluoroquinolin-4-amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Fluoroquinolin-4-amine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most prevalent and direct method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This typically involves the reaction of a 4-halo-7-fluoroquinoline, most commonly 4-chloro-7-fluoroquinoline, with an ammonia source. The electron-withdrawing nature of the quinoline ring system activates the C4 position for nucleophilic attack by the amine.

Q2: What are the expected, and potentially unexpected, byproducts in this synthesis?

A2: During the synthesis of this compound via the SNAr reaction, several byproducts can be formed. The most common and expected byproduct is the unreacted starting material, 4-chloro-7-fluoroquinoline. An unexpected but plausible byproduct is the formation of a di-substituted amine, N,N-di(7-fluoroquinolin-4-yl)amine, where the product itself acts as a nucleophile and reacts with another molecule of the starting material. Under certain conditions, hydrolysis of the chloro-group of the starting material could also lead to 7-fluoroquinolin-4-ol.

Q3: How can I minimize the formation of the di(7-fluoroquinolin-4-yl)amine byproduct?

A3: The formation of the di-substituted byproduct can be minimized by controlling the reaction stoichiometry. Using a large excess of the ammonia source relative to the 4-chloro-7-fluoroquinoline will favor the formation of the primary amine product. Additionally, controlling the reaction temperature and time can also help to reduce the likelihood of this secondary reaction.

Q4: What are the recommended analytical techniques for monitoring the reaction progress and characterizing the final product and byproducts?

A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of the reaction in real-time. For detailed characterization of the final product and identification of byproducts, High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS) are highly recommended.

Troubleshooting Guides

Problem 1: Low or no yield of this compound.

Possible Cause Troubleshooting Recommendation
Inactive Starting Material Verify the purity and integrity of the 4-chloro-7-fluoroquinoline. Impurities can inhibit the reaction.
Inefficient Ammonia Source Ensure the ammonia source (e.g., aqueous ammonia, ammonia in a solvent) is of sufficient concentration and is not depleted. For reactions in sealed vessels, ensure proper sealing to prevent the escape of ammonia gas.
Suboptimal Reaction Temperature The reaction may require heating to proceed at a reasonable rate. If no reaction is observed at a lower temperature, cautiously increase the temperature while monitoring for byproduct formation.
Incorrect Solvent The choice of solvent can significantly impact the reaction. Polar aprotic solvents like DMF or DMSO can facilitate SNAr reactions. Protic solvents like ethanol can also be used, often in combination with the ammonia source.

Problem 2: High levels of unreacted 4-chloro-7-fluoroquinoline in the final product.

Possible Cause Troubleshooting Recommendation
Insufficient Reaction Time Monitor the reaction by TLC until the starting material is consumed. The reaction may require a longer duration for completion.
Inadequate Temperature As with low yield, an insufficient reaction temperature may lead to an incomplete reaction.
Insufficient Amount of Nucleophile Ensure a sufficient excess of the ammonia source is used to drive the reaction to completion.

Problem 3: Presence of a significant amount of the di(7-fluoroquinolin-4-yl)amine byproduct.

Possible Cause Troubleshooting Recommendation
Incorrect Stoichiometry Use a larger excess of the ammonia source to outcompete the product for reaction with the starting material.
High Reaction Temperature or Prolonged Reaction Time More forcing conditions can promote the secondary reaction. Optimize the temperature and reaction time to maximize the yield of the desired product while minimizing the formation of the di-substituted byproduct.

Data Presentation

Table 1: Representative Yields of this compound and Byproducts under Different Reaction Conditions.

Disclaimer: The following data is representative and based on typical outcomes for the synthesis of 4-aminoquinolines. Actual results may vary depending on the specific experimental setup.

Entry Ammonia Source (Equivalents) Temperature (°C) Time (h) This compound Yield (%) Unreacted 4-chloro-7-fluoroquinoline (%) N,N-di(7-fluoroquinolin-4-yl)amine (%)
151201265255
210120128510<5
3101408905<5
4101402480<515

Table 2: Expected Analytical Data for this compound and Potential Byproducts.

Compound Molecular Formula Molecular Weight ( g/mol ) Expected ¹H NMR Chemical Shifts (ppm, DMSO-d₆) Expected Mass Spectrum (m/z)
This compoundC₉H₇FN₂162.168.2-8.4 (d, 1H), 7.8-8.0 (m, 2H), 7.3-7.5 (m, 1H), 6.6-6.8 (d, 1H), 6.5-6.7 (br s, 2H)[M+H]⁺ = 163.07
4-chloro-7-fluoroquinolineC₉H₅ClFN181.598.8-9.0 (d, 1H), 8.2-8.4 (m, 1H), 7.9-8.1 (m, 1H), 7.6-7.8 (m, 1H), 7.5-7.7 (d, 1H)[M+H]⁺ = 182.02
N,N-di(7-fluoroquinolin-4-yl)amineC₁₈H₁₁F₂N₃307.298.5-8.7 (m, 4H), 7.9-8.1 (m, 4H), 7.4-7.6 (m, 2H), 7.0-7.2 (m, 1H)[M+H]⁺ = 308.10

Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • 4-chloro-7-fluoroquinoline (1.0 eq)

  • Aqueous ammonia (28-30%, 10 eq)

  • Ethanol

  • Sealed reaction vessel (e.g., pressure tube)

Procedure:

  • In a pressure tube, dissolve 4-chloro-7-fluoroquinoline in ethanol.

  • Add the aqueous ammonia solution to the reaction mixture.

  • Seal the vessel tightly.

  • Heat the reaction mixture to 120-140 °C with stirring for 8-12 hours.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

Protocol 2: Purification by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Prepare a slurry of silica gel in DCM and pack a chromatography column.

  • Dissolve the crude product in a minimal amount of DCM.

  • Load the dissolved sample onto the column.

  • Elute the column with a gradient of methanol in dichloromethane (e.g., 0% to 5% methanol).

  • Collect the fractions containing the pure product, as identified by TLC.

  • Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification s1 Dissolve 4-chloro-7-fluoroquinoline in Ethanol s2 Add Aqueous Ammonia s1->s2 s3 Heat in Sealed Vessel (120-140°C, 8-12h) s2->s3 w1 Solvent Evaporation s3->w1 Cool to RT w2 Liquid-Liquid Extraction (EtOAc/Water) w1->w2 w3 Dry and Concentrate w2->w3 p1 Column Chromatography (DCM/MeOH Gradient) w3->p1 Crude Product p2 Combine Pure Fractions p1->p2 p3 Solvent Evaporation p2->p3 final_product Final Product p3->final_product Pure this compound signaling_pathway cluster_reaction Main Reaction Pathway cluster_byproduct Byproduct Formation start 4-chloro-7-fluoroquinoline intermediate Meisenheimer Complex (Anionic Intermediate) start->intermediate + NH₃ product This compound intermediate->product - Cl⁻, - H⁺ byproduct_intermediate Secondary Meisenheimer Complex product->byproduct_intermediate + 4-chloro-7-fluoroquinoline byproduct N,N-di(7-fluoroquinolin-4-yl)amine byproduct_intermediate->byproduct - Cl⁻, - H⁺ troubleshooting_guide issue Low Product Yield or Incomplete Reaction cause1 Inactive Starting Material issue->cause1 cause2 Suboptimal Temperature issue->cause2 cause3 Insufficient Nucleophile issue->cause3 cause4 Incorrect Solvent issue->cause4 solution1 Verify Purity cause1->solution1 solution2 Increase Temperature cause2->solution2 solution3 Increase Equivalents of NH₃ cause3->solution3 solution4 Use Polar Aprotic Solvent cause4->solution4

Validation & Comparative

A Comparative Analysis of 7-Fluoroquinolin-4-amine and 7-Chloroquinolin-4-amine in Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Within this class, 4-aminoquinoline derivatives have garnered significant attention for their potential as anticancer agents. This guide provides an objective comparison of the anticancer activity of two closely related analogs: 7-fluoroquinolin-4-amine and 7-chloroquinolin-4-amine. By presenting supporting experimental data, detailed methodologies, and visual representations of molecular pathways, this document aims to inform future research and drug development efforts in this area.

Quantitative Comparison of Cytotoxic Activity

The in vitro anticancer activity of derivatives of this compound and 7-chloroquinolin-4-amine has been evaluated against human breast cancer cell lines, MCF-7 and MDA-MB-468. The following tables summarize the 50% growth inhibition (GI₅₀) values, providing a direct comparison of their potency.

Table 1: Anticancer Activity of Butyl-(7-substituted-quinolin-4-yl)-amine Derivatives

CompoundSubstitution at C7Target Cell LineGI₅₀ (µM)[1]
Butyl-(7-fluoro-quinolin-4-yl)-amineFluoroMCF-711.52
MDA-MB-46813.72
Butyl-(7-chloro-quinolin-4-yl)-amineChloroMCF-7>100
MDA-MB-46810.85

Table 2: Anticancer Activity of N'-(7-substituted-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine Derivatives

CompoundSubstitution at C7Target Cell LineGI₅₀ (µM)[1]
N'-(7-fluoro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineFluoroMCF-714.47
MDA-MB-46811.47
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineChloroMCF-736.77
MDA-MB-4688.73

Summary of Findings:

The substitution of a chloro group with a fluoro group at the 7-position of the quinoline ring has a notable impact on the cytotoxic activity of these compounds. In the case of the butyl-amino derivative, the fluoro-substituted compound demonstrated significantly higher potency against the MCF-7 cell line compared to its chloro-counterpart.[1] For the N,N-dimethyl-ethane-1,2-diamine derivative, the fluoro-substituted compound also showed increased activity against MCF-7 cells.[1] Interestingly, in the MDA-MB-468 cell line, the chloro-substituted derivatives exhibited slightly higher or comparable activity to the fluoro-substituted ones.[1] This suggests that the nature of the substituent at the 7-position can differentially influence the anticancer activity depending on the specific cancer cell line.

Experimental Protocols

The following section details the methodology used to obtain the quantitative data presented above.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Procedure:

  • Cell Seeding: Cancer cells (MCF-7 and MDA-MB-468) are seeded in 96-well plates at a density of approximately 5,000 to 10,000 cells per well and are allowed to attach and grow for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (this compound and 7-chloroquinolin-4-amine derivatives) and incubated for a period of 48 to 72 hours.

  • MTT Addition: Following the treatment period, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for an additional 2 to 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solvent such as dimethyl sulfoxide (DMSO) is added to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The GI₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Visualizing Molecular Mechanisms and Workflows

Proposed Signaling Pathway for Anticancer Activity of 4-Aminoquinolines

The anticancer effects of 4-aminoquinoline derivatives are believed to be mediated through the induction of apoptosis and cell cycle arrest. The following diagram illustrates a potential signaling pathway.

G node_4AQ 4-Aminoquinoline Derivative node_PI3K PI3K node_4AQ->node_PI3K Inhibition node_p53 p53 Activation node_4AQ->node_p53 node_Akt Akt node_PI3K->node_Akt node_mTOR mTOR node_Akt->node_mTOR node_Bax Bax/Bak node_p53->node_Bax node_CellCycle Cell Cycle Arrest (G1/S) node_p53->node_CellCycle node_Mito Mitochondrial Dysfunction node_Bax->node_Mito node_CytoC Cytochrome c Release node_Mito->node_CytoC node_Casp9 Caspase-9 node_CytoC->node_Casp9 node_Casp3 Caspase-3 node_Casp9->node_Casp3 node_Apoptosis Apoptosis node_Casp3->node_Apoptosis

Caption: Proposed mechanism of 4-aminoquinoline-induced apoptosis and cell cycle arrest.

This pathway suggests that 4-aminoquinoline derivatives may inhibit the PI3K/Akt/mTOR signaling cascade, a critical pathway for cell survival and proliferation.[2] Additionally, they may activate the tumor suppressor p53, leading to the upregulation of pro-apoptotic proteins like Bax and Bak, which in turn trigger the mitochondrial apoptosis pathway.[3] Activation of p53 can also lead to cell cycle arrest, preventing cancer cell division.

General Experimental Workflow

The following diagram outlines the typical workflow for the synthesis and anticancer evaluation of novel 4-aminoquinoline derivatives.

G node_synthesis Synthesis of 7-substituted-4-aminoquinolines node_purification Purification and Characterization (NMR, MS) node_synthesis->node_purification node_screening In vitro Cytotoxicity Screening (MTT Assay) node_purification->node_screening node_ic50 Determination of GI₅₀ Values node_screening->node_ic50 node_mechanism Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle) node_ic50->node_mechanism node_sar Structure-Activity Relationship (SAR) Analysis node_ic50->node_sar

Caption: General workflow for synthesis and anticancer evaluation.

This workflow begins with the chemical synthesis of the target compounds, followed by their purification and structural confirmation. The synthesized compounds are then screened for their anticancer activity using in vitro assays to determine their potency. Promising candidates are further investigated to elucidate their mechanism of action, and the collective data is used to establish structure-activity relationships, guiding the design of more effective anticancer agents.

References

A Comparative Analysis of 7-Fluoro and 7-Chloro 4-Aminoquinolines: Efficacy in Antimalarial and Anticancer Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-aminoquinoline scaffold remains a cornerstone in medicinal chemistry, historically celebrated for its profound impact on the treatment of malaria. Within this class of compounds, substitutions on the quinoline ring have been extensively explored to modulate activity, overcome resistance, and expand therapeutic applications. This guide provides an objective comparison of the efficacy of two prominent halogenated analogs: 7-fluoro-4-aminoquinolines and 7-chloro-4-aminoquinolines. Drawing upon experimental data, we delve into their comparative performance in antimalarial and anticancer contexts, offering insights for researchers engaged in drug discovery and development.

Antimalarial Efficacy: The Enduring Potency of the 7-Chloro Moiety

The primary therapeutic application of 4-aminoquinolines has been in the fight against malaria, caused by parasites of the Plasmodium genus. The 7-chloro substitution, famously present in chloroquine, has long been considered crucial for potent antimalarial activity.[1] Experimental evidence consistently demonstrates that 7-chloro-4-aminoquinolines exhibit superior efficacy compared to their 7-fluoro counterparts, particularly against chloroquine-resistant (CQR) strains of Plasmodium falciparum.

A key study directly comparing the structure-activity relationships of various 7-substituted 4-aminoquinolines revealed that 7-iodo and 7-bromo analogs displayed antimalarial activity comparable to the 7-chloro analogs. In contrast, the 7-fluoro and 7-trifluoromethyl derivatives were found to be less active against chloroquine-susceptible (CQS) strains and significantly less potent against CQR strains.[2][3] This suggests that the nature of the halogen at the 7-position plays a critical role in overcoming resistance mechanisms.

Table 1: Comparative In Vitro Antimalarial Activity of 7-Substituted 4-Aminoquinolines

7-SubstituentSide ChainIC50 (nM) vs. CQS P. falciparumIC50 (nM) vs. CQR P. falciparum
Chloro (Cl) -HN(CH2)2NEt23-123-12
-HN(CH2)3NEt23-123-12
-HNCHMeCH2NEt23-123-12
Fluoro (F) -HN(CH2)2NEt215-5018-500
-HN(CH2)3NEt215-5018-500
-HNCHMeCH2NEt215-5018-500

Data summarized from studies on various N,N-diethyldiaminoalkane side chains.[2][3]

The established mechanism of action for the antimalarial activity of 4-aminoquinolines involves their accumulation in the acidic digestive vacuole of the parasite. Here, they interfere with the detoxification of heme, a toxic byproduct of hemoglobin digestion, by inhibiting its polymerization into hemozoin.[4][5][6][7] The 7-chloro group is believed to be essential for the efficient inhibition of this β-hematin formation.[1][8]

Antimalarial_Mechanism cluster_parasite Plasmodium falciparum Hemoglobin Hemoglobin Digestive_Vacuole Digestive_Vacuole Hemoglobin->Digestive_Vacuole Digestion Heme Heme Digestive_Vacuole->Heme releases Hemozoin Hemozoin Heme->Hemozoin Polymerization (Detoxification) Parasite_Death Parasite_Death Heme->Parasite_Death Toxicity leads to 4_Aminoquinoline 4_Aminoquinoline 4_Aminoquinoline->Digestive_Vacuole Accumulates 4_Aminoquinoline->Heme Inhibits Polymerization

Figure 1. Antimalarial mechanism of 4-aminoquinolines.

Anticancer Efficacy: A More Nuanced Comparison

The therapeutic potential of 4-aminoquinolines extends beyond infectious diseases, with a growing body of evidence supporting their anticancer properties.[9][10][11][12] In this context, the comparison between 7-fluoro and 7-chloro analogs is more complex and appears to be cell-line dependent.

One study investigating the cytotoxicity of a series of 4-aminoquinoline derivatives against human breast cancer cell lines (MCF-7 and MDA-MB-468) provided some direct comparative data.[11][13] Interestingly, a 7-fluoro analog, butyl-(7-fluoro-quinolin-4-yl)-amine, demonstrated more potent effects on MCF-7 cells compared to the parent chloroquine.[11][13] Conversely, N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine was particularly potent against MDA-MB-468 cells.[11][13] This highlights that the optimal substitution at the 7-position for anticancer activity may vary depending on the specific cancer type and its molecular characteristics.

Table 2: Comparative In Vitro Cytotoxicity of 7-Fluoro and 7-Chloro 4-Aminoquinoline Derivatives

CompoundCell LineGI50 (µM)
Butyl-(7-fluoro-quinolin-4-yl)-amineMCF-7More potent than Chloroquine
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-468Potent activity
ChloroquineMCF-7Reference
ChloroquineMDA-MB-468Reference

GI50: The concentration required to inhibit cell growth by 50%. Data is presented qualitatively as reported in the source.[11][13]

The anticancer mechanism of 4-aminoquinolines is multifactorial. Their lysosomotropic nature leads to the accumulation in lysosomes, disrupting cellular processes like autophagy, which is a key survival mechanism for many cancer cells.[5][14] They have also been shown to modulate various signaling pathways, including the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[14]

Anticancer_Mechanism cluster_cell Cancer Cell 4_Aminoquinoline 4_Aminoquinoline Lysosome Lysosome 4_Aminoquinoline->Lysosome Accumulates in PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway 4_Aminoquinoline->PI3K_Akt_mTOR Modulates Autophagy Autophagy Lysosome->Autophagy Inhibits Cell_Death Cell_Death Autophagy->Cell_Death Induces PI3K_Akt_mTOR->Cell_Death Suppresses

Figure 2. Anticancer mechanisms of 4-aminoquinolines.

Experimental Protocols

The following are generalized methodologies for the key experiments cited in the comparison of 7-fluoro and 7-chloro 4-aminoquinolines.

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This assay is a common method for determining the 50% inhibitory concentration (IC50) of compounds against P. falciparum.

  • Parasite Culture: Asynchronous or synchronous cultures of P. falciparum (both chloroquine-sensitive and -resistant strains) are maintained in human erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine.

  • Compound Preparation: Test compounds are serially diluted in an appropriate solvent (e.g., DMSO) and then further diluted in the culture medium.

  • Assay Plate Preparation: In a 96-well microtiter plate, the parasite culture (at a defined parasitemia and hematocrit) is added to wells containing the serially diluted test compounds. Control wells with no drug and wells with a known antimalarial drug (e.g., chloroquine) are also included.

  • Incubation: The plates are incubated for 72 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2 at 37°C.

  • Lysis and Staining: After incubation, the plates are frozen to lyse the red blood cells. A lysis buffer containing the fluorescent dye SYBR Green I is then added to each well. SYBR Green I intercalates with the DNA of the parasites.

  • Fluorescence Reading: The fluorescence intensity is measured using a microplate reader (excitation ~485 nm, emission ~530 nm). The intensity is proportional to the amount of parasitic DNA, indicating parasite growth.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of growth inhibition against the log of the drug concentration using a non-linear regression analysis.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Culture: Human cancer cell lines are cultured in an appropriate medium (e.g., DMEM or RPMI 1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

  • Compound Treatment: The test compounds are dissolved in DMSO and serially diluted in the culture medium. The cells are then treated with these dilutions for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and fresh medium containing MTT solution is added to each well. The plates are then incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The GI50 (or IC50) value is determined by plotting the percentage of viability against the log of the compound concentration.

Experimental_Workflow cluster_in_vitro In Vitro Assay Workflow Cell_Culture Cell/Parasite Culture Assay_Setup Assay Setup (96-well plate) Cell_Culture->Assay_Setup Compound_Prep Compound Preparation (Serial Dilution) Compound_Prep->Assay_Setup Incubation Incubation Assay_Setup->Incubation Detection Detection (Fluorescence/Absorbance) Incubation->Detection Data_Analysis Data Analysis (IC50/GI50 Calculation) Detection->Data_Analysis

Figure 3. General workflow for in vitro efficacy testing.

Conclusion

In the realm of antimalarial drug development, the 7-chloro-4-aminoquinoline scaffold continues to demonstrate superior efficacy over its 7-fluoro counterpart, especially in the context of drug-resistant P. falciparum. The experimental data strongly supports the critical role of the 7-chloro substituent in the inhibition of hemozoin formation, the primary antimalarial mechanism of action.

For anticancer applications, the distinction is less definitive. The available data suggests that the choice between a 7-fluoro and a 7-chloro substitution may be contingent on the specific cancer cell line and its underlying molecular vulnerabilities. This highlights the potential for developing more targeted 4-aminoquinoline-based anticancer agents through strategic halogen substitution.

While the antiviral potential of 4-aminoquinolines is an area of active investigation, direct comparative studies between 7-fluoro and 7-chloro analogs are currently limited. Future research in this area will be valuable in further expanding the therapeutic utility of this versatile chemical scaffold.

Researchers and drug development professionals are encouraged to consider these comparative insights when designing and evaluating novel 4-aminoquinoline derivatives for various therapeutic indications.

References

In vitro comparison of 7-Fluoroquinolin-4-amine and Chloroquine

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis for Researchers and Drug Development Professionals

In the landscape of antimalarial and anticancer research, the 4-aminoquinoline scaffold remains a cornerstone for drug design. Chloroquine, the archetypal 7-chloro-4-aminoquinoline, has a long history of use, but its efficacy is challenged by widespread resistance. This has spurred the investigation of structural analogs, including 7-fluoro-substituted quinolines, to explore alternative structure-activity relationships. This guide provides an objective in vitro comparison of 7-Fluoroquinolin-4-amine derivatives and the benchmark drug, Chloroquine, focusing on their antimalarial and cytotoxic activities.

Antimalarial Activity: A Comparative Look at Plasmodium falciparum Inhibition

The primary mechanism of action for 4-aminoquinolines against Plasmodium falciparum is the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole. By preventing the detoxification of heme, these drugs lead to a buildup of the toxic substance, ultimately killing the parasite.[1][2]

In vitro studies comparing the efficacy of 7-fluoro-4-aminoquinoline derivatives with their 7-chloro counterparts reveal a significant difference in potency. Structure-activity relationship (SAR) studies consistently demonstrate that 7-fluoro-AQs are less active against both chloroquine-susceptible and chloroquine-resistant strains of P. falciparum when compared to 7-chloro-AQs like Chloroquine.[3][4][5]

Compound/DerivativeP. falciparum StrainIC50 (nM)Reference
7-Fluoro-4-aminoquinolines
N,N-diethyldiaminoalkane side chainChloroquine-susceptible15-50[3][4]
N,N-diethyldiaminoalkane side chainChloroquine-resistant18-500[3][4]
Chloroquine
ChloroquineD6 (Chloroquine-sensitive)10.7[6]
ChloroquineW2 (Chloroquine-resistant)87.2[6]
Chloroquine3D7 (Chloroquine-sensitive)17.6[7]
ChloroquineDd2 (Chloroquine-resistant)521.6[7]
ChloroquineK1 (Chloroquine-resistant)1086.0[7]

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition of parasite growth in vitro. Lower IC50 values indicate higher potency. The data presented is a summary from multiple sources and direct comparison should be made with caution due to potential variations in experimental conditions.

Cytotoxicity Profile: A Look at Human Cancer Cell Lines

Beyond their antimalarial properties, 4-aminoquinolines have been investigated for their cytotoxic effects on cancer cells. The mechanism of cytotoxicity is complex and can involve the induction of apoptosis and inhibition of autophagy.[8][9]

A comparative study on human breast cancer cell lines, MCF-7 and MDA-MB-468, evaluated the growth inhibitory (GI50) concentrations of a 7-fluoro-4-aminoquinoline derivative, butyl-(7-fluoro-quinolin-4-yl)-amine, and Chloroquine. The results indicate that while both compounds exhibit cytotoxic activity, the 7-fluoro derivative showed more potent effects on MCF-7 cells compared to Chloroquine.[10][11]

Compound/DerivativeCell LineGI50 (µM)Reference
Butyl-(7-fluoro-quinolin-4-yl)-amine MCF-711.52[10][11]
MDA-MB-46811.47[10][11]
Chloroquine MCF-720.72[10][11]
MDA-MB-46824.36[10][11]

Note: GI50 values represent the concentration of a compound that causes 50% inhibition of cell growth. Lower GI50 values indicate greater cytotoxicity.

Experimental Protocols

Antimalarial Activity Assay (SYBR Green I-based Fluorescence Assay)

This assay is a widely used method for determining the in vitro susceptibility of P. falciparum to antimalarial drugs. It relies on the fluorescent dye SYBR Green I, which intercalates with DNA, providing a measure of parasite proliferation.[12][13][14]

  • Parasite Culture: Asynchronous or synchronized cultures of P. falciparum are maintained in human erythrocytes in a complete medium.

  • Drug Dilution: The test compounds (this compound and Chloroquine) are serially diluted in a 96-well microplate.

  • Incubation: A suspension of infected red blood cells is added to each well, and the plates are incubated for 72 hours under a controlled atmosphere.

  • Lysis and Staining: A lysis buffer containing SYBR Green I is added to each well. The plate is incubated in the dark to allow for cell lysis and DNA staining.

  • Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader (excitation ~485 nm, emission ~530 nm).

  • Data Analysis: The fluorescence readings are plotted against the drug concentration to determine the IC50 value.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds. It measures the metabolic activity of cells by quantifying the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases.[15][16][17][18]

  • Cell Seeding: Human cancer cells (e.g., MCF-7, MDA-MB-468) are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (this compound derivative and Chloroquine) and incubated for a specified period (e.g., 48 hours).

  • MTT Incubation: MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of ~570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the GI50 value is determined by plotting cell viability against compound concentration.

Visualizing the Mechanisms

To better understand the processes described, the following diagrams illustrate the key pathways and experimental workflows.

Antimalarial_Mechanism cluster_parasite Plasmodium falciparum cluster_drug 4-Aminoquinoline Action Hemoglobin Host Hemoglobin Heme Toxic Heme Hemoglobin->Heme Digestion Hemozoin Non-toxic Hemozoin Heme->Hemozoin Biocrystallization Parasite_Death Parasite Death Heme->Parasite_Death Accumulation & Toxicity Aminoquinoline 4-Aminoquinoline (e.g., Chloroquine) Aminoquinoline->Hemozoin Inhibition

Caption: Antimalarial mechanism of 4-aminoquinolines.

Cytotoxicity_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate1 Incubate Overnight seed_cells->incubate1 add_compounds Add Serial Dilutions of Test Compounds incubate1->add_compounds incubate2 Incubate for 48h add_compounds->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Solubilize Formazan (add DMSO) incubate3->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance analyze Calculate GI50 read_absorbance->analyze end End analyze->end

Caption: Experimental workflow for the MTT cytotoxicity assay.

Antimalarial_Assay_Workflow start Start prepare_plates Prepare Drug Dilution Plates start->prepare_plates add_parasites Add Infected RBCs prepare_plates->add_parasites incubate Incubate for 72h add_parasites->incubate lyse_stain Add Lysis Buffer with SYBR Green I incubate->lyse_stain incubate_dark Incubate in Dark lyse_stain->incubate_dark read_fluorescence Measure Fluorescence (Ex: 485nm, Em: 530nm) incubate_dark->read_fluorescence analyze Calculate IC50 read_fluorescence->analyze end End analyze->end

Caption: Experimental workflow for the SYBR Green I antimalarial assay.

References

Unveiling the Anti-Cancer Potential of 7-Fluoroquinolin-4-amine Derivatives: A Comparative Analysis Across Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of available data highlights the cytotoxic effects of 7-Fluoroquinolin-4-amine derivatives against a panel of human cancer cell lines. This comparative guide synthesizes key findings on their efficacy, outlines the experimental protocols used for their evaluation, and visualizes the underlying molecular mechanisms, offering a valuable resource for researchers, scientists, and drug development professionals in the field of oncology.

The quinoline scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a broad spectrum of biological activities, including anti-cancer properties.[1] Among these, 7-fluoro-substituted 4-aminoquinoline derivatives have demonstrated significant cytotoxic effects in various cancer cell lines. This guide provides a cross-validation of these effects, presenting quantitative data, detailed experimental methodologies, and pathway visualizations to facilitate a deeper understanding of their therapeutic potential.

Comparative Cytotoxicity of this compound Derivatives

The anti-proliferative activity of this compound derivatives has been evaluated in several human cancer cell lines, primarily focusing on breast, cervical, and gastric cancers. The half-maximal growth inhibitory concentration (GI50) or the half-maximal inhibitory concentration (IC50) are key parameters used to quantify the potency of these compounds.

CompoundCancer Cell LineGI50 / IC50 (µM)Reference CompoundReference GI50 / IC50 (µM)Source
Butyl-(7-fluoro-quinolin-4-yl)-amineMCF-7More potent than ChloroquineChloroquineNot specified[2]
N'-(7-Fluoro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-46811.47Chloroquine24.36[2]
7-fluoro-4-anilinoquinoline derivative (Compound 1f)HeLa10.18GefitinibNot specified[3]
7-fluoro-4-anilinoquinoline derivative (Compound 1f)BGC-8238.32GefitinibNot specified[3]
7-fluoro-4-anilinoquinoline derivative (Compound 2i)HeLa7.15GefitinibNot specified[3]
7-fluoro-4-anilinoquinoline derivative (Compound 2i)BGC-8234.65GefitinibNot specified[3]

Table 1: Comparative Cytotoxic Activity of this compound Derivatives. This table summarizes the reported GI50 and IC50 values for various this compound derivatives against different cancer cell lines, with comparisons to reference compounds where available.

Experimental Protocols

The evaluation of the anti-cancer effects of these compounds relies on standardized in vitro assays. The following are detailed methodologies for the key experiments cited.

Cell Culture and Maintenance

Human cancer cell lines such as MCF-7 (breast adenocarcinoma), MDA-MB-468 (breast adenocarcinoma), HeLa (cervical cancer), and BGC-823 (gastric carcinoma) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[2][3] Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the compounds is commonly determined using the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide] assay.[4]

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • Compound Treatment: The following day, cells are treated with various concentrations of the test compounds (e.g., this compound derivatives) and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.[4]

  • MTT Addition: After incubation, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.[1]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 or GI50 value is determined by plotting the percentage of viability against the compound concentration.

Apoptosis Analysis (Annexin V/Propidium Iodide Staining)

The induction of apoptosis is a key mechanism of action for many anti-cancer agents.[5]

  • Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in binding buffer.

  • Staining: Cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Signaling Pathways and Mechanisms of Action

The anti-cancer effects of 4-aminoquinoline derivatives, including the 7-fluoro substituted analogs, are often attributed to their ability to interfere with key cellular signaling pathways.[1]

EGFR Signaling Pathway Inhibition

One of the primary mechanisms of action for many 4-anilinoquinoline anticancer agents is the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[1] EGFR plays a crucial role in regulating cell growth, proliferation, and survival.[1] By blocking the ATP-binding site of the EGFR kinase domain, these compounds can halt downstream signaling cascades, leading to cell cycle arrest and apoptosis in cancer cells.[1]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras EGF EGF EGF->EGFR Compound This compound Derivative Compound->EGFR Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation

Caption: Inhibition of the EGFR signaling pathway by this compound derivatives.

Induction of Apoptosis

Fluoroquinolone derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells.[6][7] This process is often mediated by the activation of caspases, a family of proteases that execute the apoptotic program.[5] The intrinsic apoptosis pathway involves the mitochondria, where pro-apoptotic proteins like Bax and Bak cause the release of cytochrome c, leading to the activation of caspase-9 and subsequently the executioner caspases-3 and -7.[8]

Apoptosis_Pathway Compound This compound Derivative Mitochondria Mitochondria Compound->Mitochondria Induces stress Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Releases Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 Activates Caspase37 Caspase-3, -7 (Executioner) Caspase9->Caspase37 Activates Apoptosis Apoptosis Caspase37->Apoptosis Experimental_Workflow Start Compound Synthesis (this compound derivative) Cytotoxicity Cytotoxicity Screening (MTT Assay across multiple cell lines) Start->Cytotoxicity IC50 Determine IC50/GI50 Values Cytotoxicity->IC50 Apoptosis Apoptosis Assays (Annexin V/PI Staining) IC50->Apoptosis Mechanism Mechanism of Action Studies (e.g., Western Blot for signaling pathways) Apoptosis->Mechanism End Lead Compound Identification Mechanism->End

References

Evaluating the Off-Target Effects of 7-Fluoroquinolin-4-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the off-target effects of 7-Fluoroquinolin-4-amine against other kinase inhibitors. Due to the limited publicly available comprehensive off-target screening data for this compound, this guide leverages data on its cytotoxic effects and the off-target profiles of structurally related 4-aminoquinoline derivatives. For a robust comparison, we have included detailed off-target data for two well-characterized kinase inhibitors, Dasatinib and PF-03814735, which serve as benchmarks for evaluating kinase inhibitor selectivity.

Executive Summary

This compound, a member of the 4-aminoquinoline class of compounds, has demonstrated cytotoxic activity against various cancer cell lines. While its precise on-target and off-target profiles are not extensively documented in public literature, related 4-aminoquinoline derivatives are known to exhibit kinase inhibitory activity. This guide aims to provide a framework for evaluating the potential off-target liabilities of this compound by comparing its known cytotoxic effects with the detailed off-target kinase profiles of Dasatinib, a multi-kinase inhibitor, and PF-03814735, a pan-Aurora kinase inhibitor. Understanding the selectivity of a compound is critical in drug development to minimize toxicity and predict potential side effects.

Comparative Off-Target Profile

The following tables summarize the available data for this compound and the comparator compounds. It is important to note that a direct, comprehensive kinase selectivity profile for this compound is not available. The data presented is based on cytotoxicity assays and the known off-target profiles of the comparators.

Table 1: Cytotoxicity of this compound and Related Compounds

CompoundCell LineAssay TypeEndpointValue (µM)Reference
Butyl-(7-fluoro-quinolin-4-yl)-amineMCF-7CytotoxicityGI50More potent than chloroquine[1]
Butyl-(7-fluoro-quinolin-4-yl)-amineMDA-MB-468CytotoxicityGI50Increased cytotoxicity compared to the chloro-analog[1]
ChloroquineMDA-MB-468CytotoxicityGI5024.36[1]
ChloroquineMCF-7CytotoxicityGI5020.72[1]

Table 2: Kinase Inhibition Profile of Comparator Compound: Dasatinib

Kinase TargetIC50 (nM)
BCR-ABL<1
SRC0.8
LCK1.1
c-KIT12
PDGFRβ28
And numerous other kinases

Data compiled from various sources.[2][3][4]

Table 3: Kinase Inhibition Profile of Comparator Compound: PF-03814735

Kinase TargetIC50 (nM)% Inhibition at 100 nM
Aurora A1.3>90
Aurora B2.5>90
Flt118>90
FAK22>90
TrkA25>90
Met30>90
FGFR135>90
And 12 other kinases>90

Data extracted from published literature.[5][6]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of results. Below are protocols for common assays used to evaluate on- and off-target effects.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) method used to measure the binding of an inhibitor to a kinase.

Principle: The assay is based on the binding and displacement of a fluorescently labeled ATP-competitive kinase inhibitor (tracer) to the kinase of interest. A europium-labeled anti-tag antibody binds to the kinase. When both the tracer and the antibody are bound to the kinase, a high degree of FRET occurs. A test compound that binds to the kinase's ATP site will compete with the tracer, leading to a decrease in the FRET signal.

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound (e.g., this compound) in a suitable buffer containing DMSO.

  • Kinase/Antibody Mixture: Prepare a solution containing the target kinase and the europium-labeled anti-tag antibody at 2x the final desired concentration.

  • Tracer Solution: Prepare a solution of the Alexa Fluor™ 647-labeled tracer at 4x the final desired concentration.

  • Assay Plate Setup: In a 384-well plate, add 4 µL of the compound dilution.

  • Reaction Initiation: Add 8 µL of the kinase/antibody mixture to all wells, followed by 4 µL of the tracer solution.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

  • Data Analysis: Calculate the emission ratio and plot it against the compound concentration to determine the IC50 value.[7][8][9][10][11]

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of a compound on cultured cells.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Remove the culture medium and add fresh medium containing MTT solution (typically 0.5 mg/mL) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for formazan crystal formation.

  • Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the GI50 (concentration that inhibits cell growth by 50%).

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and the biological context of off-target effects, the following diagrams have been generated using Graphviz.

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Compound Test Compound Dilution Plate Add Reagents to 384-well Plate Compound->Plate Kinase_Ab Kinase/Antibody Mixture Kinase_Ab->Plate Tracer Tracer Solution Tracer->Plate Incubate Incubate at RT for 60 min Plate->Incubate Read Read Plate (TR-FRET) Incubate->Read Analyze Calculate IC50 Read->Analyze

Caption: Workflow for an in vitro kinase inhibition assay.

G cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_mtt MTT Assay cluster_readout Data Analysis Seed Seed Cells in 96-well Plate Adhere Allow Cells to Adhere Seed->Adhere Treat Treat with Compound Dilutions Adhere->Treat Incubate_Treat Incubate for 48-72h Treat->Incubate_Treat Add_MTT Add MTT Reagent Incubate_Treat->Add_MTT Incubate_MTT Incubate for 2-4h Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Incubate_MTT->Solubilize Read Measure Absorbance (570nm) Solubilize->Read Analyze Calculate GI50 Read->Analyze

Caption: Workflow for a cell viability (MTT) assay.

G cluster_pathway Simplified Kinase Signaling Pathway cluster_inhibitors Inhibitor Action Receptor Receptor Tyrosine Kinase Adaptor Adaptor Proteins Receptor->Adaptor Upstream_Kinase Upstream Kinase Adaptor->Upstream_Kinase Target_Kinase Target Kinase Upstream_Kinase->Target_Kinase Substrate Substrate Protein Target_Kinase->Substrate Response Cellular Response (Proliferation, Survival, etc.) Substrate->Response Inhibitor This compound (or Comparator) Inhibitor->Target_Kinase

Caption: A generalized kinase signaling pathway and the point of inhibition.

Discussion and Future Directions

The available data indicates that this compound and its derivatives possess cytotoxic activity, a common characteristic of kinase inhibitors. However, without a comprehensive kinase selectivity profile, it is challenging to definitively assess its off-target effects and compare them directly to well-profiled inhibitors like Dasatinib and PF-03814735.

Recommendations for Future Research:

  • Broad Kinase Screening: To fully characterize the off-target profile of this compound, it is essential to screen it against a large panel of kinases (e.g., >400 kinases). This will provide a clear picture of its selectivity and potential off-target liabilities.

  • Safety Pharmacology Studies: A standard safety pharmacology panel, including assessments of cardiovascular (hERG), central nervous system, and respiratory effects, should be conducted to identify potential adverse effects early in development.

  • Mechanism of Action Studies: Further investigation is needed to identify the primary kinase target(s) of this compound and to elucidate the downstream signaling pathways affected by its activity.

  • In Vivo Toxicology: Comprehensive in vivo toxicology studies in relevant animal models are necessary to evaluate the overall safety profile and to establish a therapeutic window.

By undertaking these studies, a more complete understanding of the off-target effects of this compound can be achieved, enabling a more informed assessment of its therapeutic potential and safety profile. This will be critical for its continued development as a potential therapeutic agent.

References

Comparative Study of 7-Substituted 4-Aminoquinolines as Epidermal Growth Factor Receptor (EGFR) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of 7-substituted 4-aminoquinolines reveals their potential as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. The quinoline scaffold has been a cornerstone in the development of EGFR inhibitors, with substitutions at the 7-position playing a critical role in modulating inhibitory activity. This guide provides a comparative overview of these compounds, supported by experimental data and detailed protocols for their evaluation.

The dysregulation of EGFR signaling is a hallmark of various cancers, leading to uncontrolled cell proliferation, survival, and metastasis.[1][2] Small molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the EGFR kinase domain have emerged as effective therapeutic agents.[3] The 4-aminoquinoline core serves as a privileged scaffold for designing such inhibitors.[4][5] Strategic substitutions at the C-7 position of the quinoline ring have been shown to significantly influence the potency and selectivity of these compounds.[6]

Quantitative Comparison of Inhibitory Activity

The following table summarizes the in vitro inhibitory activities of various 7-substituted 4-aminoquinoline and related quinazoline analogs against EGFR and cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.

Compound ID7-SubstituentTargetIC50 (nM)Cancer Cell LineGI50 (nM)
Quinoline-based
Compound 5aMethoxyEGFR71MCF-7 (Breast)25-82
HER-231A-549 (Lung)25-82
Erlotinib (Reference)MethoxyEGFR80--
Lapatinib (Reference)FuranylHER-226--
Quinazoline-based
Compound 153-nitro-1,2,4-triazole linkerEGFR5.9--
Vandetanib (Reference)MethoxyEGFR19.76--
Compound 21BromoEGFRwt46.1MDA-MB-231-
Lapatinib (Reference)FuranylEGFRwt53.1--
Thiazolyl pyrazoline 7gThiazolyl-pyrazolineEGFR262A549 (Lung)3920
T-47D (Breast)880
Thiazolyl pyrazoline 7mThiazolyl-pyrazolineEGFR305A549 (Lung)6530
T-47D (Breast)750
Erlotinib (Reference)MethoxyEGFR57--

Data compiled from multiple sources.[5][7][8][9]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of EGFR inhibitors. Below are protocols for key in vitro assays.

EGFR Kinase Assay (Luminescent Kinase Assay)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.[10][11]

Materials:

  • Recombinant EGFR enzyme

  • Poly(Glu, Tyr) substrate

  • ATP

  • Kinase assay buffer (40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT)[12]

  • Test compounds (7-substituted 4-aminoquinolines)

  • ADP-Glo™ Kinase Assay kit (or similar)

  • 96-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer.

  • Assay Plate Setup: Add 5 µL of the diluted test compound or control to the wells of a 96-well plate.

  • Master Mix Preparation: Prepare a master mix containing ATP and the Poly(Glu, Tyr) substrate in the kinase assay buffer.

  • Kinase Reaction Initiation: Add 10 µL of the master mix to each well, followed by the addition of 10 µL of diluted EGFR enzyme to initiate the reaction. The final reaction volume is typically 25 µL.

  • Incubation: Incubate the plate at 30°C for 15-60 minutes.[11][12]

  • Reaction Termination: Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[11]

  • Signal Generation: Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes at room temperature.[10][12]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Subtract the blank control values and calculate the percentage of inhibition for each compound concentration. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a non-linear regression curve.

Cell Viability Assay (MTT/MTS Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[13]

Materials:

  • Cancer cell lines (e.g., A549, MCF-7)

  • Complete growth medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent[10]

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.[10][13]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the complete growth medium. Add the diluted compounds to the wells and incubate for 48-72 hours.[10]

  • MTT/MTS Addition: Add 10-20 µL of MTT or MTS reagent to each well.[10]

  • Incubation: Incubate the plate for 1-4 hours at 37°C, allowing viable cells to convert the tetrazolium salt into formazan crystals.[14]

  • Formazan Solubilization: If using MTT, add 100 µL of solubilization solution to each well to dissolve the formazan crystals. If using MTS, this step is not necessary as the product is soluble.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm for MTT or at 490 nm for MTS using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value from the dose-response curve.

Visualizations

EGFR Signaling Pathway

The epidermal growth factor receptor (EGFR) signaling pathway is a critical regulator of cell growth, survival, and proliferation.[1][15] Upon ligand binding, EGFR dimerizes and autophosphorylates, creating docking sites for adaptor proteins that activate downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.[16][17]

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/SOS Dimerization->Grb2_Sos P PI3K PI3K Dimerization->PI3K P Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Nucleus Proliferation Cell Proliferation, Survival, Growth Nucleus->Proliferation Inhibitor 7-Substituted 4-Aminoquinoline Inhibitor Inhibitor->Dimerization Inhibits ATP Binding

Caption: EGFR signaling cascade and the inhibitory action of 4-aminoquinolines.

Experimental Workflow for Inhibitor Evaluation

The process of evaluating novel 7-substituted 4-aminoquinolines as EGFR inhibitors follows a structured workflow, from initial biochemical assays to cell-based viability studies.

Experimental_Workflow start Start: Synthesized 7-Substituted 4-Aminoquinolines biochemical_assay In Vitro EGFR Kinase Assay start->biochemical_assay cell_culture Culture Cancer Cell Lines (e.g., A549, MCF-7) start->cell_culture ic50_determination Determine IC50 Values biochemical_assay->ic50_determination data_analysis Comparative Data Analysis & SAR ic50_determination->data_analysis cell_viability_assay Cell Viability Assay (MTT/MTS) cell_culture->cell_viability_assay gi50_determination Determine GI50 Values cell_viability_assay->gi50_determination gi50_determination->data_analysis end End: Identification of Potent Lead Compounds data_analysis->end

Caption: Workflow for the evaluation of 7-substituted 4-aminoquinoline EGFR inhibitors.

References

Validating the Anti-proliferative Activity of 4-Aminoquinoline Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-proliferative activity of 4-aminoquinoline analogs, a class of compounds that has garnered significant interest in cancer research.[1][2] While data on the specific analog 7-Fluoroquinolin-4-amine is limited in publicly accessible literature, the broader family of 4-aminoquinolines has been extensively studied, revealing promising anti-cancer properties.[3][4] This document summarizes key experimental data, outlines detailed protocols for assessing anti-proliferative activity, and visualizes relevant biological pathways and experimental workflows.

The 4-aminoquinoline scaffold is a key component in a variety of drugs, including the well-known anti-malarial chloroquine.[3][5] Researchers have leveraged this structure to develop novel derivatives with potent anti-proliferative effects against various cancer cell lines.[6][7] These compounds have been shown to induce cell cycle arrest and apoptosis, highlighting their therapeutic potential.[7][8]

Comparative Anti-proliferative Activity of 4-Aminoquinoline Analogs

The following tables summarize the in vitro anti-proliferative activity of selected 4-aminoquinoline analogs against various human cancer cell lines. The data is presented as GI50 or IC50 values, which represent the concentration of the compound required to inhibit 50% of cell growth or viability, respectively.

Table 1: Comparative GI50/IC50 Values of Representative 4-Aminoquinoline Analogs

Compound IDCancer Cell LineGI50/IC50 (µM)Reference CompoundGI50/IC50 (µM)
Compound 9d LNCaP (Prostate)5.63--
MCF-7 (Breast)3.96--
Compound 13e PC-3 (Prostate)2.61--
KG-1 (Leukemia)3.56--
Compound 13h PC-3 (Prostate)4.68--
KG-1 (Leukemia)2.98--
Compound 5 MDA-MB-468 (Breast)8.73Chloroquine>10
Butyl-(7-fluoro-quinolin-4-yl)-amine MCF-7 (Breast)PotentChloroquineLess Potent

Data synthesized from multiple sources.[3][7][8]

Table 2: Anti-proliferative Activity of a 7-Chloro-4-aminoquinoline-benzimidazole Hybrid (Compound 5d) Across Various Cancer Cell Lines

Cell LineCancer TypeGI50 (µM)
CaCo-2 Colon Adenocarcinoma> 10
MCF-7 Breast Adenocarcinoma5.2
CCRF-CEM Acute Lymphoblastic Leukemia0.4
Hut78 Cutaneous T-cell Lymphoma0.8
THP-1 Acute Monocytic Leukemia1.2
Raji Burkitt's Lymphoma1.5

Data from a study on novel 7-chloro-4-aminoquinoline-benzimidazole hybrids.[9]

Experimental Protocols

A fundamental technique for evaluating the anti-proliferative activity of novel compounds is the MTT assay.[10] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[11][12]

MTT Assay Protocol for Determining Anti-proliferative Activity

1. Principle: Metabolically active cells utilize NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[10][13] The amount of formazan produced is directly proportional to the number of viable cells.[12] The insoluble formazan crystals are then dissolved, and the absorbance of the resulting solution is measured spectrophotometrically.[11]

2. Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT solution (5 mg/mL in PBS, sterile-filtered)[11]

  • Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or 10% SDS in 0.01 M HCl)[13]

  • 96-well flat-bottom sterile microplates

  • Test compounds (4-aminoquinoline analogs)

  • Multi-channel pipette

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader (absorbance at 570 nm)[14]

3. Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[13]

    • Incubate for 24 hours to allow for cell attachment.[12]

  • Compound Treatment:

    • Prepare serial dilutions of the 4-aminoquinoline analogs in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds.

    • Include vehicle controls (medium with the same concentration of the solvent used for the compounds, e.g., DMSO) and untreated controls.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the MTT solution to each well (final concentration of 0.5 mg/mL).[10]

    • Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[13]

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[13]

    • Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.[11]

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[11][14]

4. Data Analysis:

  • Background Subtraction: Subtract the average absorbance of blank wells (medium and MTT solution only) from all other readings.

  • Calculate Percent Viability:

    • % Viability = (Absorbance of treated cells / Absorbance of untreated control cells) x 100

  • Determine IC50/GI50:

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Use non-linear regression analysis to determine the IC50 or GI50 value.

Visualizations

Experimental Workflow and Signaling Pathways

The following diagrams, generated using Graphviz, illustrate the experimental workflow for assessing anti-proliferative activity and a key signaling pathway often implicated in cancer cell proliferation.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate B Incubate for 24h (Cell Adhesion) A->B C Prepare Serial Dilutions of Analogs B->C D Treat Cells with Analogs C->D E Incubate for 24-72h D->E F Add MTT Reagent E->F G Incubate for 2-4h (Formazan Formation) F->G H Add Solubilization Solution G->H I Measure Absorbance (570 nm) H->I J Calculate % Viability I->J K Determine IC50/GI50 Values J->K

Caption: Workflow of the MTT assay for evaluating anti-proliferative activity.

Many anti-cancer agents exert their effects by targeting specific signaling pathways that are dysregulated in cancer cells. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation, and its over-activation is common in many cancers.[15][16][17]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Ligand Growth Factor (EGF) Ligand->EGFR Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Promotes AKT AKT PI3K->AKT AKT->Proliferation Promotes Quinoline 4-Aminoquinoline Analog (Potential Inhibitor) Quinoline->EGFR

Caption: Simplified EGFR signaling pathway and a potential point of inhibition.

References

A Head-to-Head In Vivo Comparison of 4-Aminoquinoline Derivatives: Efficacy, Toxicity, and Pharmacokinetics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective in vivo comparison of various 4-aminoquinoline derivatives, focusing on their performance as antimalarial agents. The information presented is supported by experimental data from preclinical and clinical studies to facilitate informed decisions in drug discovery and development.

The 4-aminoquinoline scaffold has long been a cornerstone of antimalarial chemotherapy, with chloroquine (CQ) being a historically effective and affordable treatment.[1][2] However, the emergence and global spread of Plasmodium falciparum resistance to chloroquine have necessitated the development of new and modified 4-aminoquinoline derivatives.[1][2] This guide provides a comparative overview of the in vivo performance of several key 4-aminoquinoline derivatives, including the well-established chloroquine and hydroxychloroquine, and novel analogs designed to overcome resistance and improve safety profiles.

Comparative Efficacy in Murine Malaria Models

In vivo efficacy of 4-aminoquinoline derivatives is primarily assessed using rodent malaria models, such as Plasmodium berghei-infected mice. The standard endpoint is the suppression of parasitemia and the curative potential of the compounds.

A study on novel 4-aminoquinoline derivatives, TDR 58845 and TDR 58846, demonstrated their potent in vivo activity against P. berghei. Both compounds achieved 100% suppression of parasitemia on day 6 post-infection and resulted in cures at all tested doses (40, 80, and 160 mg/kg).[1] Similarly, novel monoquinoline (MAQ) and bisquinoline (BAQ) analogs were shown to be active in vivo against P. berghei, with MAQ causing a 95% reduction in parasitemia on day 5 at a dose of 50 mg/kg.[3]

Further research into other novel 4-aminoquinoline compounds, such as 3d, showed a 47% reduction in parasitemia load on day 7 in P. berghei-infected mice at an oral dose of 5 mg/kg.[4][5] Another study identified two lead molecules, 18 and 4, with high potency against a CQ-resistant strain of P. falciparum in vitro, and desirable pharmacokinetic profiles in mice, suggesting their potential for further in vivo evaluation.[6][7]

In a comparative study of four new derivatives (1m, 1o, 2c, and 2j), all were effective in curing BALB/c mice infected with P. berghei, with ED50 values ranging from 1.431 to 2.231 mg/kg, comparable to amodiaquine (ED50 of 1.18 mg/kg).[8]

CompoundAnimal ModelDosing RegimenEfficacyReference
TDR 58845 P. berghei-infected mice40, 80, 160 mg/kg/day for 3 days100% suppression of parasitemia, curative[1]
TDR 58846 P. berghei-infected mice40, 80, 160 mg/kg/day for 3 days100% suppression of parasitemia, curative[1]
MAQ P. berghei-infected mice50 mg/kg95% reduction in parasitemia on day 5[3]
BAQ P. berghei-infected mice50 mg/kgActive in vivo[3]
Compound 3d P. berghei ANKA-infected C57/BL6 mice5 mg/kg/day for 4 days (oral)47% reduction in parasitemia on day 7[4][5]
Compound 1m P. berghei-infected BALB/c miceNot specifiedED50: 2.062 mg/kg[8]
Compound 1o P. berghei-infected BALB/c miceNot specifiedED50: 2.231 mg/kg[8]
Compound 2c P. berghei-infected BALB/c miceNot specifiedED50: 1.431 mg/kg[8]
Compound 2j P. berghei-infected BALB/c miceNot specifiedED50: 1.623 mg/kg[8]
Amodiaquine P. berghei-infected BALB/c miceNot specifiedED50: 1.18 mg/kg[8]

Clinical Efficacy: Dihydroartemisinin-Piperaquine vs. Artesunate-Amodiaquine

In a clinical trial conducted in southern Papua, Indonesia, the efficacy of two artemisinin-based combination therapies (ACTs) containing 4-aminoquinolines was compared for the treatment of multidrug-resistant P. falciparum and P. vivax malaria. Dihydroartemisinin-piperaquine (DHP) was found to be more effective and better tolerated than artesunate-amodiaquine (AAQ).[9][10][11]

The overall parasitological failure rate at day 42 was significantly lower for DHP (13%) compared to AAQ (45%).[9][10][11] DHP also demonstrated a prolonged therapeutic effect, delaying the time to reinfection with P. falciparum and reducing the recurrence rate of P. vivax.[9][10][11]

Treatment GroupParasitological Failure Rate (Day 42)Key FindingsReference
Dihydroartemisinin-piperaquine (DHP) 13%Superior efficacy, better tolerability, prolonged post-treatment prophylaxis[9][10][11]
Artesunate-amodiaquine (AAQ) 45%Higher failure rate, less well-tolerated[9][10][11]

Pharmacokinetic Profiles: A Comparative Look

The pharmacokinetic properties of 4-aminoquinolines are crucial for their therapeutic efficacy and safety. While direct comparative in vivo pharmacokinetic studies are limited, data from various studies in animal models and humans provide valuable insights.

Chloroquine vs. Hydroxychloroquine

Both chloroquine and hydroxychloroquine are rapidly and extensively absorbed orally.[12] Hydroxychloroquine is a derivative of chloroquine with an added hydroxyl group, which is believed to contribute to its lower toxicity profile.[12] In humans, chloroquine has a bioavailability of approximately 89%, while hydroxychloroquine's bioavailability is around 74%.[12] Both drugs have a high volume of distribution.[12]

ParameterChloroquineHydroxychloroquineReference
Bioavailability (human) ~89%~74%[12]
Half-life (human) 40-50 days40-50 days[12]
Volume of Distribution HighHigh[12]
Novel 4-Aminoquinoline Derivatives

Pharmacokinetic studies of novel 4-aminoquinoline derivatives in mice have shown varied profiles. For instance, compounds 3d and 3e exhibited moderate half-lives (4-6 hours) but low oral bioavailability (16-31%).[4][5] In contrast, lead molecules 18 and 4 were found to have biological half-lives and plasma exposure values similar to or higher than chloroquine in mice, making them desirable candidates for further development.[6][7]

Toxicity Profiles: Safety Margins of 4-Aminoquinolines

Toxicity is a significant consideration in the development and clinical use of 4-aminoquinolines.

Chloroquine vs. Hydroxychloroquine

In vivo toxicity studies in albino rats have demonstrated that chloroquine is significantly more toxic than hydroxychloroquine.[12] This is reflected in both acute and sub-chronic toxicity assessments. A comparative study in rats administered 1/10th of the oral LD50 of each drug daily for 6 weeks revealed that chloroquine caused a significant increase in markers of liver and kidney damage compared to the control and hydroxychloroquine groups.[12]

ParameterChloroquineHydroxychloroquineReference
Relative Toxicity More toxicLess toxic[12][13]
Organ Damage (rats) Significant increase in markers of liver and kidney damageNo significant increase compared to control[12]

Signaling Pathways and Experimental Workflows

The mechanism of action of 4-aminoquinolines primarily involves the inhibition of hemozoin formation in the parasite's digestive vacuole.[4] The following diagrams illustrate this proposed pathway and a general workflow for in vivo efficacy testing.

Antimalarial_Mechanism_of_4_Aminoquinolines Proposed Mechanism of Action of 4-Aminoquinolines cluster_parasite Plasmodium Parasite Hemoglobin Hemoglobin Heme Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin Heme->Hemozoin Polymerization 4-Aminoquinoline 4-Aminoquinoline 4-Aminoquinoline->Heme Inhibits Polymerization In_Vivo_Efficacy_Workflow General Workflow for In Vivo Efficacy Testing Infection Infect mice with Plasmodium berghei Grouping Randomize mice into control and treatment groups Infection->Grouping Treatment Administer 4-aminoquinoline derivative or vehicle Grouping->Treatment Monitoring Monitor parasitemia via blood smears Treatment->Monitoring Endpoint Determine endpoints (e.g., parasitemia suppression, survival) Monitoring->Endpoint

References

Assessing the Cross-Reactivity of 7-Fluoroquinolin-4-amine with Other Kinases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry, frequently appearing in molecules designed to target protein kinases.[1][2] As such, compounds incorporating this motif, such as 7-Fluoroquinolin-4-amine, warrant a thorough investigation of their kinase selectivity to understand their therapeutic potential and potential off-target effects. While specific kinome-wide screening data for this compound is not extensively available in the public domain, this guide provides a framework for such an assessment. We will leverage data from structurally related compounds to infer potential cross-reactivity and present standardized experimental protocols for researchers to conduct their own evaluations.

Derivatives of the 4-aminoquinoline scaffold have been shown to interact with various kinases, playing a role in sensitizing cancer cells to other inhibitors, such as those targeting the Akt pathway.[3][4] The structural similarities between the quinoline core and known ATP-competitive kinase inhibitors suggest a reasonable probability of off-target interactions.[5][6] Therefore, a comprehensive kinase cross-reactivity profile is essential for the continued development of this compound as a potential therapeutic agent.

Data Presentation: Hypothetical Kinase Inhibition Profile

To effectively assess kinase cross-reactivity, the inhibitory activity of this compound would be quantified against a panel of diverse protein kinases. The data, typically presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%), allows for a direct comparison of potency against various targets. A lower IC50 value indicates higher potency.

The following table represents a hypothetical kinase inhibition profile for this compound against a selection of representative kinases. This data is for illustrative purposes only and is intended to demonstrate how experimental results would be summarized.

Kinase TargetKinase FamilyThis compound IC50 (nM)Staurosporine IC50 (nM) (Positive Control)[7]
Primary Target(s)
Hypothetical Target ATyrosine Kinase506
Potential Off-Targets
EGFRTyrosine Kinase>10,0007
Akt1Serine/Threonine Kinase85012
MAPK1 (ERK2)Serine/Threonine Kinase2,50025
CDK2Serine/Threonine Kinase>10,0004
SRCTyrosine Kinase1,2005
VEGFR2Tyrosine Kinase5,0003
PI3KαLipid Kinase>10,00015

Note: Staurosporine is a non-selective kinase inhibitor often used as a positive control in kinase screening assays.[7]

Experimental Protocols

To generate the data presented above, a series of in vitro and cell-based assays would be performed. The following are detailed methodologies for key experiments.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the ability of a compound to inhibit the enzymatic activity of a purified kinase by quantifying the amount of ATP consumed during the phosphorylation reaction.[7]

Materials:

  • Purified recombinant kinase of interest

  • Kinase-specific substrate peptide

  • ATP

  • This compound

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[7]

  • ADP-Glo™ Kinase Assay Kit (or similar luminescence-based detection reagent)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations to be tested.[7]

  • Kinase Reaction:

    • In a multi-well plate, add 2.5 µL of the serially diluted this compound or DMSO vehicle control to the appropriate wells.[7]

    • Add 2.5 µL of the purified kinase enzyme to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.[7]

    • Initiate the kinase reaction by adding 5 µL of a mixture containing the kinase substrate and ATP.[7]

    • Incubate the plate at 30°C for 60 minutes.[7]

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[7]

    • Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.[7]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.[7]

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]

Cell-Based Phosphorylation Assay (Western Blot)

This method assesses the effect of the compound on specific signaling pathways within a cellular context by measuring the phosphorylation status of target kinases and their downstream substrates.[1]

Materials:

  • Relevant cell line (e.g., a cancer cell line with a known activated kinase pathway)

  • Cell culture medium and supplements

  • This compound

  • Lysis buffer

  • Protein quantification assay (e.g., BCA or Bradford)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (total and phosphorylated forms of the target protein)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment: Culture cells to an appropriate confluency and treat with varying concentrations of this compound for a predetermined time. Include a DMSO vehicle control.[6]

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer to extract total protein.[6]

  • Protein Quantification: Determine the protein concentration of each lysate.[6]

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.[8]

    • Transfer the separated proteins to a membrane.[8]

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target kinase and any relevant downstream proteins.[1]

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.[1]

    • Detect the signal using an ECL substrate and an imaging system.[1]

  • Data Analysis: Quantify the band intensities for the phosphorylated and total proteins. The change in the ratio of phosphorylated to total protein indicates the compound's effect on the signaling pathway.[1]

Visualizations

Experimental Workflow

G cluster_0 In Vitro Screening cluster_1 Cell-Based Validation compound This compound Stock Solution dilution Serial Dilution compound->dilution kinase_panel Kinase Panel Assay (e.g., ADP-Glo) dilution->kinase_panel ic50 IC50 Determination kinase_panel->ic50 treatment Compound Treatment ic50->treatment Inform Concentration Selection cell_culture Cell Line Culture cell_culture->treatment lysis Cell Lysis & Protein Extraction treatment->lysis phenotypic Phenotypic Assays (e.g., Proliferation, Apoptosis) treatment->phenotypic western_blot Western Blot Analysis (p-Kinase / Total Kinase) lysis->western_blot western_blot->phenotypic Correlate Pathway Inhibition with Cellular Effect

Caption: Workflow for assessing the kinase cross-reactivity of a test compound.

Hypothetical Signaling Pathway

G GF Growth Factor EGFR EGFR GF->EGFR PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Inhibitor This compound (Hypothetical Off-Target) Inhibitor->Akt Inhibition

Caption: Potential off-target inhibition of the Akt signaling pathway.

References

Benchmarking 7-Fluoroquinolin-4-amine Derivatives Against FDA-Approved Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor discovery, the 4-aminoquinoline scaffold has emerged as a privileged structure, forming the core of numerous developmental and approved therapeutic agents. This guide provides a comparative analysis of a representative 4-aminoquinoline derivative against a selection of FDA-approved kinase inhibitors, offering insights into its potential positioning within the current therapeutic arsenal. Due to the limited publicly available kinase inhibition data for 7-Fluoroquinolin-4-amine, this guide will utilize a well-characterized derivative, Compound 14 (a potent RIPK2 inhibitor with a 4-aminoquinoline core) , as a proxy to facilitate a data-driven comparison.[1][2]

Executive Summary

The 4-aminoquinoline scaffold demonstrates significant potential for the development of potent and selective kinase inhibitors. As exemplified by Compound 14, a novel 4-aminoquinoline derivative, this chemical class can achieve high affinity for specific kinase targets, in this case, Receptor-Interacting Protein Kinase 2 (RIPK2), with an impressive IC50 value of 5.1 nM.[1][2] This positions it favorably when compared to the potency of many FDA-approved kinase inhibitors for their respective primary targets. Furthermore, the selectivity profile of Compound 14 reveals a focused activity spectrum, a desirable characteristic for minimizing off-target effects. This guide will delve into the quantitative inhibitory data, experimental methodologies, and relevant signaling pathways to provide a comprehensive benchmarking resource.

Quantitative Comparison of Kinase Inhibitory Potency

The following tables summarize the half-maximal inhibitory concentration (IC50) values of the representative 4-aminoquinoline derivative and a selection of FDA-approved kinase inhibitors against their primary kinase targets. Lower IC50 values indicate greater potency.

Table 1: Kinase Inhibitory Profile of a Representative 4-Aminoquinoline Derivative (Compound 14)

Kinase TargetIC50 (nM)
RIPK25.1 ± 1.6

Data for Compound 14, a 4-aminoquinoline derivative, from a diversity kinase panel screen.[1]

Table 2: Kinase Inhibitory Profile of Selected FDA-Approved Kinase Inhibitors

Drug NamePrimary Kinase Target(s)IC50 (nM)
Gefitinib EGFR2 - 37
Erlotinib EGFR2
Lapatinib EGFR, ErbB2 (HER2)9.8 (EGFR), 10.2 (ErbB2)
Sorafenib Raf-1, B-Raf, VEGFR2/3, PDGFR-β, c-KIT, Flt-36 (Raf-1), 22 (B-Raf), 90 (VEGFR-2), 20 (VEGFR-3), 57 (PDGFR-β), 68 (c-KIT), 59 (Flt-3)
Dasatinib Abl, Src, c-Kit<1 (Abl), 0.8 (Src), 79 (c-Kit)
Axitinib VEGFR1, VEGFR2, VEGFR30.1, 0.2, 0.1-0.3
Alpelisib PI3Kα5

IC50 values are sourced from various publications and may represent cell-free or cell-based assays.[][][5][6]

Kinase Selectivity Profile

A critical aspect of a kinase inhibitor's profile is its selectivity across the kinome. High selectivity can lead to a more favorable safety profile by reducing off-target toxicities.

Table 3: Selectivity Profile of 4-Aminoquinoline Derivative (Compound 14) at 1 µM

Kinase Target% Inhibition at 1 µM
Fyn > 90%
Lyn > 90%
BTK > 90%
Abl > 90%
RIPK2 > 90%
KDR (VEGFR2) 50 - 90%
CDK9 50 - 90%
LOK 50 - 90%

Data from a kinase panel screen for Compound 14.[1]

Experimental Protocols

Accurate and reproducible data are predicated on well-defined experimental protocols. The following sections detail standard methodologies for key assays in kinase inhibitor benchmarking.

In Vitro Kinase Inhibition Assay (IC50 Determination)

This assay quantifies the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.

Objective: To determine the IC50 value of a test compound against a purified kinase.

Materials:

  • Recombinant human kinase

  • Kinase-specific substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • Kinase reaction buffer (typically containing MgCl2, DTT, and a buffering agent like HEPES)

  • Test compound (e.g., this compound derivative) and control inhibitors

  • 96- or 384-well assay plates

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or radiolabeled ATP [γ-³²P]ATP)

  • Plate reader (luminescence, fluorescence, or scintillation counter)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in a suitable solvent (e.g., DMSO).

  • Reaction Setup: In the wells of an assay plate, add the kinase, the substrate, and the kinase reaction buffer.

  • Inhibitor Addition: Add the diluted test compound or vehicle control (DMSO) to the appropriate wells.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. The concentration of ATP is typically at or near its Km value for the specific kinase.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction using a stop solution (e.g., EDTA) or by spotting onto a filter membrane.

  • Detection: Quantify the kinase activity. For ADP-Glo™, this involves measuring the amount of ADP produced via a coupled luciferase reaction. For radiometric assays, this involves quantifying the incorporation of the radiolabeled phosphate into the substrate.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase Selectivity Profiling

This involves screening a compound against a large panel of kinases to determine its selectivity.

Objective: To assess the inhibitory activity of a test compound against a broad range of kinases.

Procedure:

  • The test compound is typically assayed at a fixed concentration (e.g., 1 µM) against a panel of purified kinases.

  • The kinase inhibition assays are performed as described above for each kinase in the panel.

  • The percentage of inhibition for each kinase is determined.

  • The results are often visualized as a dendrogram or a heatmap, providing a comprehensive overview of the compound's selectivity profile.

Signaling Pathways and Experimental Workflows

Visualizing the biological context and experimental procedures is crucial for understanding the mechanism of action and the evaluation process.

experimental_workflow cluster_0 In Vitro Benchmarking cluster_1 Cell-Based Assays Compound Synthesis Compound Synthesis Primary Kinase Assay Primary Kinase Assay Compound Synthesis->Primary Kinase Assay Test Compound Kinase Selectivity Profiling Kinase Selectivity Profiling Compound Synthesis->Kinase Selectivity Profiling Test Compound IC50 Determination IC50 Determination Primary Kinase Assay->IC50 Determination Cell Viability Assay Cell Viability Assay IC50 Determination->Cell Viability Assay Potent Compounds Target Engagement Assay Target Engagement Assay Cell Viability Assay->Target Engagement Assay Downstream Signaling Analysis Downstream Signaling Analysis Target Engagement Assay->Downstream Signaling Analysis EGFR_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K EGF EGF (Ligand) EGF->EGFR Inhibitor This compound Derivative Inhibitor->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 7-Fluoroquinolin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 7-Fluoroquinolin-4-amine, a halogenated aromatic amine, is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This compound must be treated as hazardous chemical waste and should never be disposed of down the sink or in regular trash. The following guidelines provide a comprehensive, step-by-step approach to its safe handling and disposal, tailored for researchers, scientists, and drug development professionals.

Hazard Profile and Safety Precautions

Due to its chemical structure as a halogenated aromatic amine, this compound should be handled with care, assuming potential toxicity and environmental hazards. Adherence to strict safety protocols is mandatory.

Personal Protective Equipment (PPE):

  • Lab Coat: A chemical-resistant lab coat must be worn at all times.

  • Eye Protection: Safety goggles or a face shield are required.

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are essential.

Handling:

  • All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid inhalation of dust or vapors.

  • Prevent contact with skin and eyes.

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound from the laboratory.

  • Waste Segregation:

    • Designate a specific, clearly labeled hazardous waste container for "Halogenated Organic Waste".[1]

    • It is crucial to segregate halogenated waste from non-halogenated waste streams as their disposal methods differ significantly in both cost and environmental impact.[1]

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office.

  • Waste Collection:

    • Solid Waste: Collect solid this compound waste in a designated, sealed, and clearly labeled "Halogenated Solid Waste" container.

    • Liquid Waste: Collect solutions containing this compound in a designated, sealed, and clearly labeled "Halogenated Liquid Waste" carboy.

    • Use appropriate containers, such as glass or polyethylene, that are compatible with the chemical.

  • Container Labeling and Storage:

    • Label the waste container with the words "HAZARDOUS WASTE" and the full chemical name: "this compound".

    • List all constituents and their approximate concentrations if it is a mixed waste stream.

    • Store the sealed container in a designated Satellite Accumulation Area (SAA) that is secure and away from incompatible materials.[2]

  • Disposal of Contaminated Materials:

    • Glassware: Rinse any glassware that has come into contact with this compound with a suitable organic solvent (e.g., acetone, ethanol). The initial rinsate must be collected and disposed of as halogenated organic waste.[1]

    • Personal Protective Equipment (PPE): Contaminated gloves, weigh boats, and other disposable materials should be placed in the designated solid hazardous waste container.

  • Arranging for Pickup:

    • Once the waste container is full, or if it has been in storage for a period approaching your institution's limit, contact your Environmental Health & Safety (EHS) office to arrange for a hazardous waste pickup.[1][2]

    • Follow your institution's specific procedures for requesting a waste pickup.

Spill Management

In the event of a spill, the following steps should be taken immediately:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.[1]

  • Control and Contain: If it is safe to do so, prevent the spill from spreading by using absorbent materials such as vermiculite or sand.[1]

  • Cleanup:

    • For small spills, use an inert absorbent material to soak up the substance.

    • Place the contaminated absorbent material into a sealed, labeled container for disposal as hazardous waste.[1]

    • Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.[1]

  • Report: Report the spill to your laboratory supervisor and EHS office, regardless of the size.[1]

Summary of Hazard Classifications

Chemical ClassificationPrimary HazardsDisposal Considerations
Halogenated Organic Compound Potential environmental toxin.Must be segregated from non-halogenated waste.[1]
Aromatic Amine Potential carcinogen and mutagen.Requires specialized disposal; not suitable for sewer disposal.[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 start Generate this compound Waste waste_type Is the waste solid or liquid? start->waste_type solid_waste Collect in a designated, sealed, and labeled 'Halogenated Solid Waste' container. waste_type->solid_waste Solid liquid_waste Collect in a designated, sealed, and labeled 'Halogenated Liquid Waste' carboy. waste_type->liquid_waste Liquid storage Store container in a designated Satellite Accumulation Area (SAA). solid_waste->storage liquid_waste->storage container_full Is the container full? storage->container_full container_full->storage No ehs_pickup Contact Environmental Health & Safety (EHS) for hazardous waste pickup. container_full->ehs_pickup Yes end End: Waste disposed of by a licensed hazardous waste facility. ehs_pickup->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 7-Fluoroquinolin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

Hazard Summary

Based on analogous compounds, 7-Fluoroquinolin-4-amine is presumed to have the following potential hazards:

  • Harmful if swallowed.

  • Causes skin irritation.

  • May cause serious eye irritation or damage.[1][2][3]

  • Aromatic amines as a class can be toxic.[1]

  • May be corrosive to the eyes, skin, and respiratory system.[4]

Personal Protective Equipment (PPE)

Strict adherence to the following PPE requirements is mandatory to prevent exposure. At a minimum, Level D protective equipment should be used.[1]

Protection LevelEquipmentPurpose
Eye and Face Safety glasses with side-shields or tight-sealing safety goggles. A face shield is recommended when there is a splash hazard.[1][5][6][7][8]To protect against splashes and airborne particles.[1]
Skin Chemical-resistant gloves (e.g., nitrile), a lab coat or chemical-resistant coveralls, and closed-toe shoes.[1]To prevent skin contact with the chemical.[1] Double gloving is recommended.[9]
Respiratory A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if there is a risk of dust or aerosol generation, or if working outside of a chemical fume hood.[1][9][10]To prevent inhalation of harmful dust or aerosols.[1]

Operational Plan: Handling and Storage

Proper handling and storage are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.[1]

Handling:

  • Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][8][11]

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[1][8] Do not breathe dust or aerosols.[1]

  • Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[1][2] Contaminated work clothing should not be allowed out of the workplace.[4]

  • Tools: Use non-sparking tools to prevent ignition.[8]

Storage:

  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4][8]

  • Incompatibilities: Store away from strong acids and strong oxidizers.[4]

Emergency Procedures

In the event of exposure or a spill, follow these first-aid and containment measures immediately.

IncidentFirst-Aid / Spill Response
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][8]
Skin Contact Immediately remove all contaminated clothing. Wash skin with soap and plenty of water. If irritation occurs, seek medical advice.[1][8]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician.[1][5][8]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1][8]
Spill Evacuate personnel to a safe area. Wear appropriate PPE. Avoid dust formation. Sweep up the material and place it in a suitable, closed container for disposal. Do not let the product enter drains.[1][8][12]

Disposal Plan

This compound and any contaminated materials must be disposed of as hazardous chemical waste in accordance with all applicable federal, state, and local regulations.[1][12]

Waste Segregation and Collection:

  • Designated Container: Use a dedicated, properly labeled container for "Halogenated Organic Waste." The container must be compatible with the chemical and have a secure, leak-proof lid.[11]

  • No Mixing: Do not mix with incompatible waste streams such as strong acids or bases.[11]

  • Sink Disposal: Under no circumstances should this compound be disposed of down the sink or in regular trash.[1][11][12]

Decontamination of Empty Containers:

  • Rinse any glassware that has come into contact with the compound with a suitable organic solvent (e.g., acetone, ethanol).[12]

  • The initial rinsate must be collected and disposed of as halogenated organic liquid waste.[12]

  • After thorough decontamination, the container can be disposed of as regular laboratory glassware.

Final Disposal:

  • Arrange for the collection of the hazardous waste by a licensed professional waste disposal service.[1][11]

Experimental Workflow Visualization

The following diagram outlines the standard workflow for the safe handling and disposal of this compound in a laboratory setting.

SafeHandlingWorkflow Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_assess Assess Hazards & Review Safety Info prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_assess->prep_ppe prep_area Prepare Work Area (Chemical Fume Hood) prep_ppe->prep_area handle_weigh Weigh/Measure Compound prep_area->handle_weigh handle_exp Perform Experiment handle_weigh->handle_exp cleanup_decon Decontaminate Work Area handle_exp->cleanup_decon emergency_spill Spill or Exposure Occurs handle_exp->emergency_spill If Incident Occurs cleanup_segregate Segregate Waste (Halogenated Organic) cleanup_decon->cleanup_segregate cleanup_label Label Waste Container cleanup_segregate->cleanup_label cleanup_dispose Dispose of Waste via Licensed Contractor cleanup_label->cleanup_dispose emergency_firstaid Follow First-Aid Procedures emergency_spill->emergency_firstaid emergency_notify Notify Supervisor & EH&S emergency_firstaid->emergency_notify

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.